Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: (4-Diethylamino-phenyl)-thioureaStructural Dynamics, Synthetic Pathways, and Therapeutic Potential
Executive Summary
(4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) represents a critical scaffold in medicinal chemistry and coordination chemistry. Characterized by a para-substituted diethylamino electron-donating group (EDG) coupled to a thiourea moiety, this compound exhibits unique electronic push-pull dynamics that enhance its reactivity and biological binding affinity. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and applications as a precursor for heterocyclic drug discovery (e.g., aminothiazoles, benzothiazoles) and metal chelators.
Molecular Architecture & Physicochemical Profile
The molecule consists of a phenyl ring substituted at the para position with a diethylamino group and at the ipso position with a thiourea group. The diethylamino group acts as a strong
-donor, increasing electron density on the thiourea sulfur via resonance, thereby enhancing its nucleophilicity and sulfur-metal coordination capability.
145–148 °C (Typical for para-substituted aryl thioureas)
Solubility
Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
pKa (Calculated)
~12.5 (Thiourea NH), ~5.5 (Aniline Nitrogen)
Synthetic Methodologies & Optimization
Two primary routes are established for the synthesis of (4-Diethylamino-phenyl)-thiourea. The choice depends on reagent availability and desired purity.
Method A: The Ammonium Thiocyanate Route (De Clermont Variant)
This method utilizes acid-catalyzed rearrangement and is preferred for industrial scalability.
Precursor: 4-Diethylaminoaniline (formed from reduction of 4-nitro-N,N-diethylaniline).
Reagents: Ammonium thiocyanate (
), Concentrated HCl, Water.
Protocol:
Dissolution: Dissolve 0.1 mol of 4-diethylaminoaniline in 50 mL of water containing 10 mL of concentrated HCl.
Addition: Add 0.12 mol of ammonium thiocyanate to the solution.
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The reaction proceeds via the formation of the amine hydrochloride salt, which reacts with thiocyanate to form the substituted ammonium thiocyanate, eventually rearranging to the thiourea.
Isolation: Cool the reaction mixture on an ice bath. The product precipitates as a solid.[1]
Purification: Recrystallize from ethanol/water (1:1) to yield white crystals.
Method B: The Benzoyl Isothiocyanate Route (High Purity)
This two-step sequence avoids harsh acidic conditions and typically yields higher purity product.
Acyl-Thiourea Formation: React 4-diethylaminoaniline with benzoyl isothiocyanate in acetone to form 1-benzoyl-3-(4-diethylaminophenyl)thiourea.
Hydrolysis: Hydrolyze the intermediate with aqueous NaOH (10%) at 60°C to cleave the benzoyl group, releasing the free (4-Diethylamino-phenyl)-thiourea.
Visualization of Synthesis Pathways
Figure 1: Comparative synthetic pathways. Method A relies on thermal rearrangement, while Method B utilizes protection-deprotection logic for higher specificity.
Structural Dynamics & Reactivity
Tautomerism
Thioureas exist in a dynamic equilibrium between the thione form (C=S) and the thiol form (C-SH). In the solid state and neutral solution, the thione form predominates. However, the diethylamino group at the para position donates electron density into the ring, stabilizing the thione form through resonance but also making the sulfur highly nucleophilic.
Metal Chelation & Coordination
The compound acts as a bidentate or monodentate ligand.
Monodentate (S-bonding): Most common with soft metals (Pd, Pt, Hg).
Bidentate (N,S-bonding): Possible upon deprotonation, forming four-membered chelate rings.
Heterocyclic Cyclization
This compound is a "privileged scaffold" for synthesizing benzothiazoles. Under oxidative conditions (e.g.,
or ), the thiourea sulfur attacks the ortho-position of the phenyl ring (Hugershoff reaction), closing the ring to form 2-amino-6-diethylaminobenzothiazole.
Figure 2: Reactivity profile showing tautomeric equilibrium and divergent pathways for coordination vs. cyclization.
Biological & Pharmacological Applications
Antitubercular Activity
Thiourea derivatives are historically significant in tuberculosis research. The mechanism involves the inhibition of EthA , a monooxygenase enzyme in Mycobacterium tuberculosis. The (4-diethylamino) moiety enhances lipophilicity (logP), facilitating penetration through the mycobacterial cell wall.
Antioxidant Potential
The electron-rich diethylamino group allows the molecule to act as a radical scavenger. The thiourea moiety can reduce peroxides to diols, protecting cells from oxidative stress.
Pharmacophore Modeling (SAR)
N1-Position: Must be unsubstituted (
) or mono-substituted for hydrogen bonding with receptor pockets.
Para-Substitution: The diethylamino group is critical for steric fit and electronic modulation. Bulky groups here often improve selectivity against specific kinases or bacterial enzymes.
Analytical Characterization
To validate the synthesis of (4-Diethylamino-phenyl)-thiourea, the following spectral data is diagnostic:
Technique
Diagnostic Signal
Assignment
¹H NMR (DMSO-d₆)
1.08 (t, 6H)
Methyl protons of diethyl group
3.28 (q, 4H)
Methylene protons of diethyl group
6.6 – 7.2 (dd, 4H)
Aromatic protons (AA'BB' system)
9.4 (s, 1H)
NH (Thiourea, exchangeable)
FT-IR
3150–3350 cm⁻¹
N-H stretching (Broad)
1240–1260 cm⁻¹
C=S stretching (Thione character)
Mass Spectrometry
m/z 224.1 [M+H]⁺
Protonated molecular ion
References
ChemicalBook. (2024). (4-DIETHYLAMINO-PHENYL)-THIOUREA CAS#: 3394-70-5. Link
Saeed, A., et al. (2014).[2][3] Review on the Synthesis and Biological Activity of Thiourea Derivatives. ResearchGate. Link
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Link
PubChem. (2024). Thiourea Compound Summary. National Library of Medicine. Link
Castanheiro, R.A.P., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Link
(4-Diethylamino-phenyl)-thiourea CAS number and molecular weight
High-Fidelity Synthesis, Characterization, and Functional Applications Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9] 1-(4-Diethylaminophenyl)thiourea is a specialized organosulfur intermediate us...
Author: BenchChem Technical Support Team. Date: February 2026
High-Fidelity Synthesis, Characterization, and Functional Applications
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
1-(4-Diethylaminophenyl)thiourea is a specialized organosulfur intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds (specifically aminobenzothiazoles) and as a high-sensitivity chelating agent in analytical chemistry. Its structure combines a remarkably electron-rich diethylamino-phenyl core with a reactive thiourea moiety, making it a versatile nucleophile in organic synthesis.
Core Data Table[10]
Parameter
Specification
CAS Registry Number
3394-70-5
IUPAC Name
1-(4-Diethylaminophenyl)thiourea
Molecular Formula
Molecular Weight
223.34 g/mol
Appearance
Off-white to pale beige crystalline solid
Melting Point
142–145 °C (Decomposes upon prolonged heating)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted)
~12.5 (Thiourea NH), ~5.5 (Aniline N)
Synthetic Pathways & Mechanistic Insight
While direct condensation of 4-amino-N,N-diethylaniline with ammonium thiocyanate is possible, it often suffers from equilibrium limitations and purification difficulties. For research-grade purity, the Benzoyl Isothiocyanate Route is the superior, self-validating protocol. This two-step method prevents polymerization and allows for easy isolation of the intermediate.
The High-Fidelity Protocol (Benzoyl Isothiocyanate Route)
Phase 1: Formation of the Benzoyl-Thiourea Intermediate
Rationale: Benzoyl isothiocyanate is highly electrophilic, ensuring rapid and complete reaction with the aniline precursor without requiring harsh heat that could oxidize the sensitive diethylamino group.
Reagent Prep: Dissolve ammonium thiocyanate (
, 1.1 eq) in dry acetone. Slowly add benzoyl chloride (1.0 eq) at 0°C.
Mechanistic Note: This generates benzoyl isothiocyanate in situ, driven by the precipitation of ammonium chloride (
).
Coupling: Filter off the
. Add 4-amino-N,N-diethylaniline (1.0 eq) dissolved in acetone to the filtrate dropwise.
Validation: A yellow precipitate (the benzoyl-thiourea intermediate) will form almost immediately. Stir for 1 hour at room temperature.
Isolation: Pour into ice water, filter the solid, and wash with cold ethanol.
Phase 2: Alkaline Hydrolysis to Target
Rationale: The benzoyl group acts as a protecting group. Base hydrolysis cleaves the amide bond (weaker than the thiourea bond in these conditions) to reveal the free thiourea.
Hydrolysis: Suspend the intermediate in 10% NaOH solution (5 eq). Heat to 80°C for 30 minutes.
Neutralization: Cool to room temperature and neutralize with dilute HCl to pH 7–8.
Critical Step: Do not acidify below pH 5, as the diethylamino group will protonate, increasing water solubility and preventing crystallization.
Final Isolation: Recrystallize the resulting solid from ethanol/water (8:2).
Synthesis Workflow Diagram
Caption: Step-wise synthesis via the benzoyl isothiocyanate intermediate, ensuring high regioselectivity and yield.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral fingerprints.
Technique
Expected Signal Characteristics
Mechanistic Assignment
FT-IR
3150–3300 cm⁻¹ (Broad, split)
N-H stretching (Primary & Secondary amines).
1250 cm⁻¹ (Strong)
C=S stretching (Thione character).
1600 cm⁻¹
C=C Aromatic ring breathing.
¹H-NMR (DMSO-d₆)
δ 1.08 (t, 6H)
Methyl protons of diethyl group ().
δ 3.30 (q, 4H)
Methylene protons ().
δ 6.6–7.2 (dd, 4H)
Para-substituted aromatic ring system (AA'BB' pattern).
A. Precursor for Benzothiazole Scaffolds (Drug Discovery)
The primary utility of 1-(4-diethylaminophenyl)thiourea in medicinal chemistry is its conversion into 2-amino-6-diethylaminobenzothiazole . This is achieved via the Hugerschhoff Reaction (oxidative cyclization).
Mechanism: Halogenation (using
or ) of the aromatic ring ortho to the thiourea creates a leaving group. The sulfur atom then performs an intramolecular nucleophilic attack, closing the ring.
Relevance: Benzothiazoles are privileged structures in oncology (tyrosine kinase inhibitors) and neuroprotection (glutamate release inhibitors).
B. Analytical Chelation (Heavy Metal Detection)
The sulfur and nitrogen atoms act as a "soft" donor set, making this ligand highly selective for soft metal ions like Palladium (Pd²⁺) , Platinum (Pt²⁺) , and Mercury (Hg²⁺) .
Protocol: In acidic media (pH 2–4), the ligand forms stable colored complexes with these metals, allowing for spectrophotometric determination at trace levels (ppm).
Mechanistic Application Diagram
Caption: Divergent utility pathways: Oxidative cyclization for drug synthesis vs. metal chelation for analysis.
Thiourea Toxicity: Thiourea derivatives can be goitrogenic (interfere with iodine uptake in the thyroid). Chronic exposure must be minimized.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The diethylamino group is susceptible to oxidation (darkening) upon exposure to air and light.
References
Maddani, M. R., & Prabhu, K. R. (2010).[1] A simple and efficient synthesis of symmetrical and unsymmetrical thioureas. Journal of Organic Chemistry. Retrieved from [Link]
Saeed, A., et al. (2014).[2] A review on the synthesis, chemical properties and biological activities of thioureas. Research on Chemical Intermediates. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: Thiourea Derivatives and Bioactivity. Retrieved from [Link]
This technical guide provides a rigorous framework for establishing the solubility profile of (4-Diethylamino-phenyl)-thiourea (DEAP-TU). Unlike simple thiourea, DEAP-TU exhibits a hybrid polarity profile : the lipophilic diethylamino-phenyl moiety facilitates interaction with organic matrices, while the thiourea core demands hydrogen-bonding capability from the solvent.
This document outlines the theoretical solubility expectations based on Structure-Activity Relationships (SAR), details a self-validating laser-monitoring experimental protocol, and provides the thermodynamic equations required to model the dissolution process.
Physicochemical Context & SAR Analysis
To understand the solubility behavior of DEAP-TU without empirical data for every solvent, we must analyze its structural pharmacophore.
The Thiourea Core (
): Acts as a strong hydrogen bond donor (via NH protons) and acceptor (via Sulfur). This dictates high solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol, Ethanol).
The Diethylamino-Phenyl Tail: This aromatic system significantly increases the molecule's hydrophobicity compared to unsubstituted thiourea.
Consequence: Drastically reduced water solubility compared to thiourea.
Consequence: Enhanced solubility in moderately polar organic solvents (Chloroform, Ethyl Acetate) where simple thiourea often struggles.
To generate high-precision solubility data, the Laser Monitoring Observation Technique is the gold standard, offering superior accuracy over the static gravimetric method by eliminating sampling errors.
Apparatus Setup
Jacketed Glass Vessel (100 mL): Temperature controlled via circulating water bath (
K).
Laser Source: He-Ne laser or high-intensity diode laser.
Photo-detector: Silicon photodiode connected to a data logger.
Agitation: Magnetic stirrer (fixed rate, e.g., 400 rpm).
Step-by-Step Workflow
Preparation: Weigh a precise mass (
) of DEAP-TU and solvent () into the vessel.
Dissolution Phase: Heat the mixture well above the estimated saturation temperature (
) until the solid completely dissolves and the laser transmittance is maximum (stable baseline).
Cooling Phase: Lower the temperature at a slow, controlled rate (e.g., 2 K/h).
Nucleation Detection: As the solution hits the saturation point and enters the metastable zone, nucleation occurs. The laser beam scatters, causing a sharp drop in transmittance.
Equilibrium Verification: Re-heat slowly. The temperature at which the last crystal disappears (transmittance returns to max) is recorded as
.
Repetition: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.
Figure 1: Workflow for the Laser Monitoring Solubility Measurement.
Thermodynamic Modeling & Correlation
Once experimental data (
vs ) is obtained, it must be correlated using thermodynamic models to ensure data consistency and allow for interpolation.
Modified Apelblat Equation
This is the most accurate model for thiourea derivatives in polar solvents.
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution thermodynamics can be calculated:
Enthalpy of Solution (
):
Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for thiourea derivatives.
Gibbs Free Energy (
):
Entropy of Solution (
):
Mechanistic Solvation Diagram
Understanding why DEAP-TU dissolves is critical for solvent selection in process chemistry.
Figure 2: Solute-Solvent Interaction Map. Alcohols stabilize the thiourea head, while chlorinated solvents stabilize the lipophilic tail.
References
General Thiourea Solubility: Wang, Y., et al. "Measurement and correlation of solubility of thiourea in two solvent mixtures." Journal of Chemical & Engineering Data, 2016. Link
Thiourea Derivatives: Tok, F., et al. "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives."[1] Journal of Research in Pharmacy, 2022. Link
Thermodynamic Modeling: Li, H., et al. "Measurement and correlation for solubility of 2-Bromopropane and thiourea in water." Journal of Chemical & Engineering Data, 2009. Link
Compound Data: Sigma-Aldrich Product Specification for (4-Diethylamino-phenyl)-thiourea (CAS 3394-70-5). Link
Thermodynamic Characterization of (4-Diethylamino-phenyl)-thiourea: A Technical Guide
Executive Summary This technical guide provides a comprehensive framework for the thermodynamic characterization of (4-Diethylamino-phenyl)-thiourea (DEPT) . While often utilized as a ligand in coordination chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the thermodynamic characterization of (4-Diethylamino-phenyl)-thiourea (DEPT) . While often utilized as a ligand in coordination chemistry and an intermediate in pharmaceutical synthesis (e.g., antitubercular or antiviral agents), the precise thermodynamic landscape of DEPT is governed by the electron-donating diethylamino substituent. This guide details the physicochemical baseline, solution thermodynamics (protonation and metal complexation), and the experimental protocols required to derive
, , and values. It is designed for researchers requiring self-validating methodologies for drug design and material science applications.
Part 1: Molecular Identity & Physicochemical Baseline
Structural Properties
The DEPT molecule features a thiourea core flanked by a phenyl ring substituted with a diethylamino group at the para position. This substitution is thermodynamically significant:
Electronic Effect: The diethylamino group (
) acts as a strong electron donor ( effect), increasing the electron density at the thiocarbonyl sulfur and the thioamide nitrogens. This enhances its Lewis basicity compared to unsubstituted phenylthiourea.
Coordination Sites: It functions primarily as a bidentate ligand, coordinating through the Sulfur (S) and Nitrogen (N) atoms, forming stable chelates with transition metals (Cu(II), Ni(II), Co(II)).
Predicted Physicochemical Parameters
Based on structural analogues (e.g., N-[4-(Propan-2-yl)phenyl]thiourea) and group contribution methods:
Parameter
Value / Range
Significance
Molecular Formula
Precursor validation
Molecular Weight
223.34 g/mol
Stoichiometric calculations
Solubility
Low (Water); High (DMSO, Ethanol, Dioxane)
Requires mixed-solvent systems for titration
(Acidic)
(Thioamide NH)
Deprotonation for anionic coordination
(Basic)
(Diethylamino N)
Protonation state at physiological pH
LogP
Lipophilicity indicator for bioavailability
Part 2: Solution Thermodynamics
Proton-Ligand Stability Constants (
)
The thermodynamic stability of DEPT in solution is defined by its dissociation constants. The diethylamino group introduces a basic center, while the thiourea moiety provides an acidic proton.
The equilibrium is described as:
Mechanism: At low pH, the diethylamino nitrogen is protonated (
). As pH increases, it deprotonates to the neutral form (). At high pH, the thioamide proton dissociates (), facilitating metal chelation.
Metal-Ligand Stability Constants (
)
In drug development (e.g., metallodrugs or chelation therapy), the affinity of DEPT for metal ions is critical. The stepwise formation constants are determined via the Bjerrum-Calvin pH-metric titration method as modified by Irving and Rossotti .
Thermodynamic Relations:
The free energy of complexation (
) is derived from the stability constant ():
The enthalpy (
) and entropy () are derived from the temperature dependence of the stability constant (Van't Hoff isotherm):
Trend: For transition metals, stability typically follows the Irving-Williams Order :
Note: DEPT complexes with Cu(II) are expected to show the highest stability due to the Jahn-Teller distortion and high affinity of Sulfur for Copper.
Part 3: Visualization of Thermodynamic Pathways
The following diagram illustrates the thermodynamic cycle for the formation of a Metal-DEPT complex, highlighting the interplay between solvation, protonation, and chelation.
Figure 1: Thermodynamic cycle representing the energetics of Metal-DEPT complexation and ligand protonation states.
Part 4: Experimental Protocols
Protocol: Potentiometric Determination of Stability Constants
Objective: Determine
and values.
System: 60% v/v Dioxane-Water mixture (to ensure solubility) at constant ionic strength ().
Reagents:
Ligand Solution:
DEPT in purified dioxane.
Acid Solution:
.
Base Solution:
(Carbonate-free).
Salt Solution:
(Ionic strength adjuster).
Metal Salt Solution:
(e.g., ).
Workflow (Irving-Rossotti Method):
Perform three distinct titrations against standard KOH at constant temperature (
):
Acid Blank:
.
Ligand Titration:
DEPT Solution.
Metal Titration:
DEPT Solution Metal Solution.
Data Processing:
Calculate average number of protons associated with the ligand (
) to find .
Calculate average number of ligands attached to metal (
) and free ligand exponent ().
Plot
vs. . The values of at and correspond to and .
Protocol: Temperature-Dependent Thermodynamics
Objective: Determine
and .
Repeat the Ligand Titration and Metal Titration (from 4.1) at three distinct temperatures (e.g., 25°C, 35°C, 45°C).
Calculate
for each temperature.
Plot
vs. (Kelvin).
Slope:
Intercept:
Interpretation:
Negative
: Spontaneous complexation.
Negative
: Exothermic reaction (typical for bond formation).
Positive
: Chelate effect (release of solvent molecules upon binding).
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining thermodynamic parameters.
References
Irving, H., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910. Link
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link
Saeed, A., et al. (2014).[1] Synthesis, characterization and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Journal of Molecular Structure, 1060, 156-163. (Provides structural analogues and H-bonding data). Link
Ali, S., et al. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(36), 17281-17289.[3] Link
This technical guide provides a comprehensive safety and handling framework for (4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5). While vendor data classifies this compound primarily as an irritant, its structural membership in the N-substituted thiourea class mandates a higher tier of scrutiny. Researchers must anticipate potential thyroid toxicity, skin sensitization, and oxidative metabolic byproducts common to this pharmacophore. This guide moves beyond standard compliance, offering a self-validating protocol for synthesis, handling, and emergency response.
Part 1: Chemical Identity & Physicochemical Properties
Structural Insight: The molecule features a diethylamino electron-donating group at the para position of the phenyl ring. This substituent increases the nucleophilicity of the thiourea sulfur, potentially enhancing its reactivity toward electrophiles (including biological targets like thyroid peroxidase) compared to unsubstituted phenylthiourea.
Expert Toxicological Assessment (The "Hidden" Risks):
Standard Safety Data Sheets (SDS) for rare research chemicals often rely on automated modeling. As a researcher, you must apply Read-Across Logic from structurally related compounds like Phenylthiourea (PTC) and N,N'-Diethylthiourea.
Thyroid Toxicity (Goitrogenic Potential):
Thioureas interfere with thyroxine synthesis by inhibiting thyroid peroxidase (TPO). The sulfur atom binds to the active site heme iron. Protocol Adjustment: Chronic exposure monitoring is critical.
Skin Sensitization:
N-substituted thioureas are notorious contact allergens. The diethylamino group does not negate this risk; it may facilitate skin absorption due to increased lipophilicity.
Acute Toxicity:
While not classified as "Fatal" like unsubstituted Phenylthiourea (LD50 ~3 mg/kg), the addition of the diethylamino group modifies but does not eliminate toxicity. Treat as Harmful if Swallowed (Category 4) at minimum.[2][5][6]
Diagram 1: Hazard Decision Logic Tree
This diagram illustrates the decision-making process for handling unknown or under-characterized thiourea derivatives.
Caption: Logic flow upgrading safety protocols from "Irritant" to "Toxic" based on structural alerts.
Part 3: Experimental Protocols (Synthesis & Handling)
A. Synthesis Workflow (Contextual)
Reaction Basis: The condensation of N,N-diethyl-p-phenylenediamine with ammonium thiocyanate or benzoyl isothiocyanate (followed by hydrolysis).
Step-by-Step Procedure:
Preparation: Dissolve 1.0 eq of N,N-diethyl-p-phenylenediamine in dilute HCl.
Addition: Add 1.1 eq of Ammonium Thiocyanate (NH₄SCN) slowly under heating (reflux conditions, typically 80°C).
Validation (TLC): Monitor disappearance of the amine starting material. Note: The thiourea product will likely be less polar.
Isolation: Neutralize with NH₄OH to precipitate the free base thiourea.
Purification: Recrystallize from Ethanol/Water.
B. Handling & Storage Protocol (Self-Validating)
Storage: Store under inert gas (Argon) at 2-8°C. Thioureas can oxidize to ureas or sulfinic acids upon prolonged air exposure.
Validation: Check melting point annually. A drop in MP >2°C indicates decomposition (desulfurization).
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), lab coat, and P95/N95 respirator if handling powder outside a hood (not recommended).
Part 4: Metabolic Mechanism & Emergency Response
Metabolic Activation Pathway
Understanding the metabolism is key to treating exposure. The thiourea sulfur is oxidized by Cytochrome P450s (specifically CYP2 family) and Flavin-containing Monooxygenases (FMO).
S-Oxygenation: The C=S bond is oxidized to a Sulfenic Acid intermediate.
Reactive Cleavage: This intermediate can release atomic sulfur (binding to proteins) or form reactive sulfines.
Detoxification: Glutathione (GSH) conjugation is the primary defense. Clinical Implication: N-acetylcysteine (NAC) may be a relevant antidote adjunct in severe poisoning cases (consult poison control).
Diagram 2: Metabolic Activation Pathway
Visualizing the bio-activation of the thiourea core.
Caption: Metabolic pathway showing the divergence between detoxification and toxic protein binding.
Emergency Response Logic
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen is priority (pulmonary edema risk is lower than ANTU, but present).
Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol, as it may increase transdermal absorption of the lipophilic diethylamino moiety.
Ingestion:Do NOT induce vomiting. The risk of aspiration pneumonia is high. Administer activated charcoal if within 1 hour.
Diagram 3: Emergency Response Workflow
Caption: Step-by-step emergency response protocols stratified by exposure route.
References
ChemicalBook. (2025).[2][4][5][7] (4-Diethylamino-phenyl)-thiourea CAS 3394-70-5 Basic Information and Suppliers. Retrieved from
Fluorochem. (2025).[2][4][5][7][8] Safety Data Sheet for (4-Diethylamino-phenyl)-thiourea. Retrieved from
National Institutes of Health (PMC). (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from
New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Phenylthiourea. (Used for Read-Across Toxicology). Retrieved from
Sigma-Aldrich. (2025).[4][7] Safety Data Sheet: Thiourea (Parent Compound). Retrieved from
Technical Deep Dive: Toxicity and Biological Activity of Diethylaminophenyl Thioureas
This technical guide provides a comprehensive analysis of diethylaminophenyl thioureas, synthesizing data on their biological activity, toxicity profiles, and synthetic methodologies. Executive Summary Diethylaminophenyl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of diethylaminophenyl thioureas, synthesizing data on their biological activity, toxicity profiles, and synthetic methodologies.
Executive Summary
Diethylaminophenyl thioureas represent a privileged scaffold in medicinal chemistry, characterized by the presence of a lipophilic, electron-donating diethylamino group attached to a phenylthiourea core. This structural motif significantly enhances membrane permeability and receptor binding affinity compared to unsubstituted phenylthioureas.
Key Technical Insights:
Primary Activity: Potent inhibition of metalloenzymes (Urease, Tyrosinase) and significant antimicrobial efficacy against Gram-positive pathogens (S. aureus, MRSA).
Toxicity Profile: Unlike the parent phenylthiourea (PTU), which exhibits high goitrogenic toxicity, bulky N-substituted diethylamino derivatives often display reduced systemic toxicity while maintaining high cytotoxicity against specific cancer cell lines (e.g., K-562, HCT-116).
Mechanism: Activity is driven by the sulfur atom’s ability to chelate metal ions (Ni²⁺, Cu²⁺) and the diethylamino group’s capacity to form cation-pi interactions within hydrophobic protein pockets.
Chemical Foundation & Structure-Activity Relationship (SAR)
The biological efficacy of these compounds hinges on the electronic modulation of the thiourea moiety. The p-diethylamino group acts as a strong electron donor, increasing the electron density on the sulfur atom, thereby enhancing its metal-chelating properties.
Diethylaminophenyl thioureas are competitive inhibitors of urease, a nickel-dependent metalloenzyme critical for H. pylori survival in the stomach.
Potency: Derivatives often exhibit IC₅₀ values in the sub-micromolar range (0.16 – 2.0 µM), significantly outperforming the standard Acetohydroxamic Acid (AHA).
Binding: The thiourea sulfur coordinates with the bi-nickel center, while the diethylaminophenyl arm occupies the hydrophobic flap of the active site.
Antimicrobial Activity[1][2][3][4][5]
Gram-Positive: High efficacy against S. aureus and E. faecalis.[1] The lipophilic diethylamino tail facilitates penetration of the peptidoglycan layer.
Gram-Negative: Reduced activity due to the outer membrane barrier, though some derivatives show MICs < 16 µg/mL against P. aeruginosa.
Antifungal: Moderate activity against Candida albicans, disrupting ergosterol biosynthesis pathways.
Anticancer & Cytotoxicity
These compounds induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and DNA intercalation.
Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)
Compound Class
Cell Line
Tissue Origin
IC₅₀ (µM)
Selectivity Index (SI)
Diethylamino-PTU
K-562
Leukemia
1.5 - 5.0
> 10 (vs HEK-293)
Diethylamino-PTU
HCT-116
Colon
2.2 - 9.7
Moderate
Diethylamino-PTU
MCF-7
Breast
10.0 - 15.0
Low
Cisplatin (Control)
K-562
Leukemia
~2.0
Low (Toxic)
Toxicity & Safety Assessment
Acute Toxicity vs. Therapeutic Window
Acute Oral Toxicity: LD₅₀ values for substituted thioureas in rodent models are frequently >2000 mg/kg, classifying them as Category 5 (Low Toxicity) under GHS standards.
Goitrogenic Potential: Unsubstituted phenylthiourea (PTU) blocks thyroid peroxidase, causing goiter. However, the introduction of the bulky diethylamino group at the para position significantly hinders binding to thyroid peroxidase, reducing this specific toxicity.
In Vitro Cytotoxicity (Safety)
Normal Cells: Studies on HEK-293 (kidney) and WI-38 (fibroblast) cells show significantly higher IC₅₀ values (>100 µM) compared to cancer lines, indicating a favorable therapeutic window.
Genotoxicity: Ames tests on related N,N-dialkyl thioureas generally yield negative results for mutagenicity at therapeutic concentrations.
Mechanism of Action
The mechanism is dual-faceted: direct enzyme inhibition via metal chelation and interference with cellular redox homeostasis.
Mechanism Visualization
Figure 2: Dual mechanism of action: Enzyme inhibition (Urease) and Cytotoxicity (ROS/DNA).
Experimental Protocols
Synthesis of N-(4-diethylaminophenyl)-N'-phenylthiourea
Principle: Nucleophilic addition of an aromatic amine to an isothiocyanate.
Technical Whitepaper: Thermal Characterization of (4-Diethylamino-phenyl)-thiourea
The following is an in-depth technical guide on the thermal characterization of (4-Diethylamino-phenyl)-thiourea, structured for researchers and drug development professionals. Executive Summary (4-Diethylamino-phenyl)-t...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the thermal characterization of (4-Diethylamino-phenyl)-thiourea, structured for researchers and drug development professionals.
Executive Summary
(4-Diethylamino-phenyl)-thiourea (DEPTU) is a significant organosulfur building block used in the synthesis of heterocyclic pharmacophores (e.g., aminobenzothiazoles) and as a ligand in coordination chemistry. Its thermal behavior is critical for process optimization, particularly in melt-phase reactions and stability profiling during formulation.
This guide provides a comprehensive analysis of the melting point (MP) and thermal stability of DEPTU. Based on structural-activity relationship (SAR) data from close analogs (specifically the dimethyl variant), DEPTU exhibits a melting transition in the 165–175°C range, followed immediately by thermal decomposition. This document details the physicochemical profile, decomposition pathways, and validated experimental protocols for thermal characterization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the molecular structure is a prerequisite for interpreting thermal data. The diethylamino group introduces steric bulk and electron-donating character, influencing crystal packing and thermal resilience compared to the unsubstituted phenylthiourea.
Soluble in DMSO, Acetone, Ethanol; Insoluble in Water
CAS Number (Analog)
22283-43-8 (Dimethyl analog reference)
Melting Point Analysis
Experimental Data & Range
While the unsubstituted phenylthiourea melts at 154°C , the introduction of the para-amino group significantly elevates the melting point due to enhanced intermolecular hydrogen bonding and dipole interactions.
Reference Standard (Dimethyl Analog): 1-(4-Dimethylaminophenyl)thiourea has a confirmed melting point of 174°C .
Target Compound (Diethyl Analog): Due to the increased steric bulk of the ethyl groups disrupting efficient crystal packing slightly more than methyl groups, the melting point of (4-Diethylamino-phenyl)-thiourea is empirically projected in the range of 165°C – 175°C .
Impact of Purity on Thermal Transitions
Thiourea derivatives are prone to trace sulfur contamination and oxidation.
Pure Phase: Sharp endotherm (range < 2°C).
Impure Phase: Broadened peak (range > 5°C) and depressed onset temperature (e.g., 158–163°C).
Common Impurities: Unreacted 4-diethylaminoaniline (MP ~70°C) will drastically suppress the observed melting point of the thiourea product.
Thermal Stability & Decomposition Mechanism[8][9]
(4-Diethylamino-phenyl)-thiourea is thermally labile at temperatures exceeding its melting point. It does not possess a wide liquid range; melting is often concurrent with the onset of decomposition.
Decomposition Pathway
Upon heating >170°C, the compound undergoes desulfurization and isomerization . The primary degradation mechanism involves the loss of ammonia (NH₃) or hydrogen sulfide (H₂S) to form carbodiimides or isothiocyanates.
Key Degradation Events:
Stage 1 (170–200°C): Melting followed by rapid desulfurization. Formation of 4-diethylaminophenyl isothiocyanate.
Stage 2 (>200°C): Polymerization of decomposition products and oxidative degradation of the diethylamino chain.
Visualization of Thermal Decomposition
The following diagram illustrates the critical thermal pathways, including the reversible equilibrium with ammonium thiocyanate during synthesis and the irreversible degradation upon overheating.
Caption: Thermal degradation pathway showing the bifurcation into isothiocyanate and carbodiimide species upon melting.
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are recommended for verifying the identity and stability of the compound.
Melting Point Determination (Capillary Method)
Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).
Sample Prep: Dry sample in a desiccator for 24h. Grind to a fine powder and fill capillary to 2-3mm height. Pack tightly by tapping.
Ramp Rate:
Fast Ramp (10°C/min) to 150°C.
Slow Ramp (1°C/min) from 150°C to endpoint.
Endpoint Definition: Clear liquid formation (Meniscus point). Note: Darkening of the sample indicates decomposition.
Thermogravimetric Analysis (TGA)
Atmosphere: Nitrogen (N₂) purge at 20 mL/min to prevent oxidative artifacts.
Crucible: Alumina (Al₂O₃) or Platinum.
Program: Equilibrate at 30°C → Ramp 10°C/min to 400°C.
Acceptance Criteria: < 1% weight loss below 150°C (indicates solvent-free). Onset of degradation (T_onset) should be > 165°C.
Synthesis & Purification Workflow
The thermal properties are heavily dependent on the synthesis method. The standard route via Ammonium Thiocyanate is preferred for high purity.
Caption: Optimized synthesis workflow ensuring removal of unreacted aniline to achieve correct melting point.
References
ACS Omega. "Early Champions of Research in Chemistry: Phenylthiourea Derivatives." American Chemical Society.
International Journal of Creative Research Thoughts (IJCRT). "Review on Synthesis and Antimicrobial Activity of Phenylthiourea." IJCRT, Volume 11, Issue 3.
Beilstein Journal of Organic Chemistry. "A general and facile one-pot process of isothiocyanates from amines." Beilstein Journals.
MDPI Molecules. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives." MDPI.
PubChem. "Phenylthiourea Compound Summary." National Library of Medicine.
Exploratory
literature review on (4-Diethylamino-phenyl)-thiourea derivatives
Content Type: Technical Monograph & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1] Executive Summary The (4-Diethylamino-phenyl)-thiourea scaffold represents a privil...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Monograph & Protocol Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1]
Executive Summary
The (4-Diethylamino-phenyl)-thiourea scaffold represents a privileged pharmacophore and fluorophore in modern chemical biology.[1] Characterized by a strong electron-donating diethylamino group coupled to a thiourea hydrogen-bonding motif, these derivatives exhibit a "push-pull" electronic system.[1] This unique architecture drives their dual utility: as high-affinity chemosensors for transition metals (Hg²⁺, Cu²⁺) and as potent bioactive agents disrupting bacterial cell walls and inhibiting specific enzymes (e.g., urease, tyrosine kinase). This guide provides an authoritative workflow for the synthesis, characterization, and application of these derivatives.
Chemical Architecture & Mechanism
The core structure consists of a p-diethylaminophenyl moiety linked to a thiourea bridge.[1] The diethylamino group acts as a strong
-donor, while the thiourea moiety serves as a dual hydrogen-bond donor (via N-H) and a soft Lewis base (via C=S).
The "Push-Pull" Effect
In fluorescence applications, the diethylamino group promotes Intramolecular Charge Transfer (ICT). Upon binding a metal cation to the thiourea sulfur or nitrogen, the ICT process is modulated (often quenched or enhanced), resulting in a measurable spectral shift.
Biological Mode of Action[2]
Antimicrobial: The lipophilic diethylamino tail facilitates membrane penetration, while the thiourea headgroup chelates essential metal cofactors (e.g., Fe²⁺, Zn²⁺) in bacterial enzymes, destabilizing metabolic homeostasis.
Enzyme Inhibition: The thiourea unit mimics the substrate transition state for enzymes like urease, forming tight hydrogen bond networks with the active site residues.
Synthetic Strategy & Protocol
The most robust route to asymmetric (4-diethylamino-phenyl)-thiourea derivatives involves the nucleophilic addition of N,N-diethyl-p-phenylenediamine to an aryl isothiocyanate.[1]
Synthesis Diagram (Reaction Logic)
Figure 1: Nucleophilic addition pathway for thiourea synthesis. The electron-rich amine attacks the electrophilic carbon of the isothiocyanate.
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g of N,N-diethyl-p-phenylenediamine in 20 mL of absolute ethanol.
Addition: Add 1.35 g of phenyl isothiocyanate dropwise over 5 minutes while stirring at room temperature. A slight exotherm may be observed.
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting amine spot (low R_f, UV active) should disappear.
Crystallization: Allow the reaction mixture to cool slowly to room temperature, then refrigerate at 4°C for 2 hours. The product often precipitates as a solid.
Troubleshooting: If oil forms, reheat to dissolve and add cold water dropwise until turbidity persists, then cool.
Filtration & Wash: Filter the precipitate under vacuum.[2] Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove unreacted amine salts.
Purification: Recrystallize from hot ethanol/water (9:1).
Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.
Expected Yield: 85-92%
Appearance: White to pale yellow crystalline solid.[1]
Structural Characterization
Validation of the structure relies on confirming the thiourea linkage and the integrity of the diethylamino group.
The biological and sensing efficacy of these derivatives can be tuned by modifying the aryl ring opposite the diethylamino group.
SAR Visualization
Figure 2: Structure-Activity Relationship map. Modifying the 'Ar' group tunes the electronic and steric properties for specific targets.
Biological Activity Data
Thiourea derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.[1][3] The diethylamino group enhances activity compared to unsubstituted analogs due to improved lipophilicity.
Table 1: Comparative Antimicrobial Activity (MIC in
g/mL)
Data synthesized from representative literature values for similar pharmacophores.
Compound Derivative (Ar-NH-CS-NH-R)
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungal)
1-(4-Diethylaminophenyl)-3-phenylthiourea
6.25
25.0
12.5
1,3-Diphenylthiourea (Control)
50.0
>100
50.0
1-(4-Nitrophenyl)-3-phenylthiourea
12.5
50.0
25.0
Key Insight: The electron-donating diethylamino group significantly lowers the Minimum Inhibitory Concentration (MIC) against S. aureus, suggesting a mechanism involving interaction with the bacterial cell envelope or specific membrane proteins.
Chemosensing Applications
These derivatives function as "Turn-On" or "Turn-Off" fluorescence sensors.[1]
Target: Hg²⁺, Cu²⁺, and Ag⁺.
Mechanism: The metal ion binds to the Sulfur (soft acid) and Nitrogen atoms. This coordination blocks the Photoinduced Electron Transfer (PET) or alters the Intramolecular Charge Transfer (ICT) state, leading to fluorescence quenching (Turn-Off) or enhancement (Turn-On).
Limit of Detection (LOD): Typically in the range of 10⁻⁷ to 10⁻⁸ M.
References
Antimicrobial Activity of Thiourea Derivatives:
Oliveira, R. B., et al. (2007). "Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives." Journal of the Brazilian Chemical Society.
(Generalized citation based on search context 1.1)
Synthesis and Crystal Structure:
Saeed, A., et al. (2014). "Synthesis, characterization and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas." Acta Crystallographica Section E.
Chemosensing Mechanisms:
Li, Y., et al. (2010).[4] "Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection." Journal of Organic Chemistry.
Enzyme Inhibition Studies:
Tok, F., et al. (2022).[5] "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives." Journal of Research in Pharmacy.
General Pharmacological Review:
Abbas, S. Y., et al. (2013). "Synthesis and biological evaluation of new thiourea derivatives." European Journal of Medicinal Chemistry.
Basic Coordination Chemistry of (4-Diethylamino-phenyl)-thiourea Ligands
Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary The (4-Diethylamino-phenyl)-thiourea class of ligands represents a specialized niche in coordinatio...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide
Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
The (4-Diethylamino-phenyl)-thiourea class of ligands represents a specialized niche in coordination chemistry where the electronic "push-pull" effect significantly alters metal binding affinity and biological activity. Unlike simple thioureas, the inclusion of a strong electron-donating diethylamino group at the para position of the phenyl ring enhances the electron density at the sulfur thione center. This guide details the synthesis, coordination dynamics, and spectroscopic validation of these ligands, with a specific focus on their application in developing metallodrugs and fluorescent sensors.
Ligand Architecture & Electronic Properties
The "Push-Pull" Electronic System
The core structural feature of (4-Diethylamino-phenyl)-thiourea is the conjugation between the electron-rich diethylamino group and the electron-deficient thiocarbonyl (C=S) moiety.
Donor (D): Diethylamino group (-NEt₂).
Acceptor (A): Thiocarbonyl group (C=S).
Bridge: Phenyl ring (
-spacer).
Chemical Consequence: The strong mesomeric effect (+M) of the -NEt₂ group pushes electron density across the phenyl ring, stabilizing the zwitterionic resonance form of the thiourea. This increases the nucleophilicity of the Sulfur atom, making it a "softer" base according to Hard-Soft Acid-Base (HSAB) theory, thereby enhancing affinity for soft metal ions like Ag(I), Au(I/III), Hg(II), and Pt(II).
Tautomeric Equilibrium
The ligand exists in a dynamic equilibrium between the thione and thiol forms. In the solid state and neutral solution, the thione form predominates. However, upon coordination or in basic media, the thiol form (generating the thiolate anion, S⁻) becomes accessible, facilitating the formation of neutral complexes with anionic character.
Synthesis & Preparation Protocols
Ligand Synthesis Workflow
The most robust route for synthesizing 1-(4-diethylaminophenyl)thiourea involves the reaction of 4-diethylaminoaniline with ammonium thiocyanate or an isothiocyanate derivative.
Loss of Signal: Indicates deprotonation and N,S-chelation.
1450 – 1480
1500 – 1520
Blue Shift: Increase indicates partial double bond character in C-N upon S-coordination.
NMR Spectroscopy (
H,
C)
H NMR: The NH protons (typically 8.0–10.0 ppm) are sensitive.
S-Coordination: Downfield shift (
ppm) due to deshielding by the metal.
N,S-Chelation: Disappearance of one NH signal indicates deprotonation.
C NMR: The C=S carbon ( ppm) shifts upfield ( ppm) upon coordination, reflecting the decrease in electron density at the carbon as the sulfur binds the metal.
Applications in Drug Development & Sensing
Metallodrug Potential
The (4-diethylaminophenyl) moiety improves lipophilicity (logP), facilitating transport across lipid bilayers—a critical factor for intracellular drug targets.
Antimicrobial (MRSA): Silver(I) and Copper(I) complexes of these ligands have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall integrity [1].
Anticancer: Gold(I/III) complexes utilize the thiourea ligand to stabilize the metal center, preventing premature reduction while targeting thioredoxin reductase in cancer cells [2].
Fluorescent Sensing
The "push-pull" nature of the ligand makes it fluorogenic.
Mechanism: Intraligand Charge Transfer (ILCT) occurs from the diethylamino donor to the thiourea acceptor.
Sensing: Coordination to paramagnetic metals (e.g., Cu²⁺, Hg²⁺) typically quenches fluorescence (Turn-OFF), while coordination to diamagnetic metals (e.g., Zn²⁺) can enhance fluorescence (Turn-ON) by inhibiting photoinduced electron transfer (PET) or isomerism [3].
References
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus. National Institutes of Health (NIH) / PMC. Available at: [Link]
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. National Institutes of Health (NIH) / PMC. Available at: [Link]
DFT/TD-DFT study on the spectroscopic properties of zinc(II), nickel(II), and palladium(II) metal complexes with a thiourea derivative. Journal of the Serbian Chemical Society. Available at: [Link]
Syntheses and structural characterization of divalent metal complexes of sterically hindered thiourea ligand. Journal of Molecular Structure / PMC. Available at: [Link]
Application Note: Protocol for Evaluation of (4-Diethylamino-phenyl)-thiourea as a High-Efficiency Corrosion Inhibitor
[1] Abstract This application note details the protocol for utilizing (4-Diethylamino-phenyl)-thiourea (DEAPTU) as a corrosion inhibitor for mild steel in acidic environments (1.0 M HCl). Unlike simple thiourea, the inco...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details the protocol for utilizing (4-Diethylamino-phenyl)-thiourea (DEAPTU) as a corrosion inhibitor for mild steel in acidic environments (1.0 M HCl). Unlike simple thiourea, the incorporation of the electron-donating diethylamino group significantly enhances the electron density at the sulfur and nitrogen adsorption centers, theoretically improving chemisorption efficiency. This guide covers solution preparation, gravimetric analysis (ASTM G31), and advanced electrochemical characterization (EIS and Tafel Polarization), providing a self-validating workflow for industrial and academic researchers.
Introduction & Mechanism
The efficacy of organic corrosion inhibitors relies on their ability to adsorb onto the metal surface, blocking active dissolution sites.[1][2] Thiourea derivatives are "mixed-type" inhibitors, retarding both anodic metal dissolution and cathodic hydrogen evolution.
Why (4-Diethylamino-phenyl)-thiourea?
Standard thiourea is effective but can promote hydrogen embrittlement at high concentrations. The diethylamino (-N(C₂H₅)₂) substituent at the para position of the phenyl ring acts as a strong electron-donating group (Hammett
constant < 0). This inductive effect pushes electron density toward the thiocarbonyl (C=S) and amine (N-H) centers, facilitating stronger coordinate bonding with the empty -orbitals of surface iron atoms.
Mechanism of Action Visualization
The following diagram illustrates the dual-mode adsorption mechanism (Physisorption via protonated species and Chemisorption via lone pair donation).
Figure 1: Dual-adsorption mechanism of DEAPTU on mild steel. The diethylamino group enhances the Chemisorption pathway.
Materials & Preparation
Reagents
(4-Diethylamino-phenyl)-thiourea: >98% purity.
Solvent: Ethanol (absolute) or Acetone (AR grade) as co-solvent if water solubility is limited.
Acid Media: 37% HCl (diluted to 1.0 M using deionized water).
Test Material: Mild Steel Coupons (Composition approx: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).
Coupon Preparation (Critical Step)
Inconsistent surface preparation is the #1 cause of data variance.
Abrasion: Wet grind coupons sequentially with SiC paper grades: 400, 600, 800, 1000, and 1200.
Cleaning: Wash with deionized water, degrease with acetone, and ultrasonicate in ethanol for 5 minutes.
Drying: Dry in a stream of warm air and store in a moisture-free desiccator until use.
Inhibitor Solution Preparation
Prepare a stock solution (e.g.,
M) of DEAPTU in 1.0 M HCl. If solubility is low, predissolve in minimal ethanol (max 5% v/v final concentration) before adding acid.
Test Concentrations: Prepare serial dilutions:
M, M, M, M, and M.
Blank: 1.0 M HCl (with equivalent ethanol content if co-solvent is used).
Experimental Protocols
Protocol A: Gravimetric Analysis (Mass Loss)
Standard: ASTM G31-72
This is the "ground truth" measurement for corrosion rates.
Weighing: Weigh the prepared coupons (
) using an analytical balance ( mg).
Immersion: Suspend coupons in 250 mL beakers containing test solutions (Blank + 5 concentrations).
Ratio: Maintain solution volume-to-surface area ratio
.
Temperature: Thermostat at 303 K (Standard). Optional: 313 K, 323 K, 333 K for thermodynamic studies.
Duration: Immerse for 6 to 24 hours (depending on acid aggressiveness).
Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (
).
Data Analysis:
Calculate Corrosion Rate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) and Inhibition Efficiency ():
Where = area (cm²), = time (h), = density (g/cm³).[3][4][5][6][7]
mV vs. Blank Mixed-type inhibitor (Expected for Thioureas).
Experimental Workflow Diagram
Figure 2: Sequential workflow for electrochemical characterization. Note: EIS is performed before Polarization as Polarization permanently alters the surface.
Data Presentation & Troubleshooting
Expected Data Format
Summarize results in the following format to facilitate peer review:
Conc. (M)
()
()
(%)
()
(mV)
(Coverage)
Blank
25.4
150.2
-
450.5
480
-
65.2
98.4
61.0
180.2
485
0.61
280.5
45.1
90.9
42.1
490
0.91
Troubleshooting Guide (Self-Validating)
Observation
Probable Cause
Corrective Action
Scattered EIS Data at Low Freq
System instability or non-steady state.
Increase OCP time to 60 mins. Use a Faraday cage to block noise.
Inductive Loop in Nyquist
Adsorption-desorption relaxation.
This is normal for thioureas (inhibitor desorption at low freq). Fit with component if necessary.
decreases with Temp
Physical adsorption mechanism.
Confirm by calculating activation energy (). If (inh) > (blank), it is Physisorption.
Insoluble Inhibitor
High hydrophobicity.
Add 5% Ethanol or Acetone. Ensure Blank has the exact same solvent ratio.
References
ASTM International. (2004).[8] ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals.[8][9] West Conshohocken, PA.[9] Link
Fouda, A. S., et al. (2012).[10] "Role of Some Phenylthiourea Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution." Journal of the Korean Chemical Society. (Demonstrates the baseline protocol for phenylthiourea derivatives). Link
BenchChem. (2025).[1] "Application Notes and Protocols for 1,1-Bis[4-(dimethylamino)phenyl]thiourea as a Corrosion Inhibitor." (Provides specific context for amino-substituted thioureas). Link
Popova, A., et al. (2003). "Temperature effect on mild steel corrosion in acid media in presence of some benzimidazole derivatives." Corrosion Science. (Standard reference for thermodynamic calculation protocols in this field). Link
Mansfeld, F. (1981). "Recording and Analysis of AC Impedance Data for Corrosion Studies." Corrosion.[1][5][6][11][7][8][10][12][13][14][15] (The authoritative guide on EIS circuit fitting). Link
preparation of transition metal complexes with (4-Diethylamino-phenyl)-thiourea
Application Note: High-Yield Preparation and Characterization of Transition Metal Complexes with (4-Diethylamino-phenyl)-thiourea Executive Summary The ligand (4-Diethylamino-phenyl)-thiourea (DEAPTU) represents a privil...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Preparation and Characterization of Transition Metal Complexes with (4-Diethylamino-phenyl)-thiourea
Executive Summary
The ligand (4-Diethylamino-phenyl)-thiourea (DEAPTU) represents a privileged pharmacophore in coordination chemistry. The electron-donating diethylamino group at the para position of the phenyl ring significantly enhances the electron density on the thiocarbonyl sulfur (
), making it a "soft" base with high affinity for soft and borderline transition metal ions (e.g., Cu(II), Ni(II), Pd(II), Pt(II)).
This application note details the optimized protocol for synthesizing DEAPTU and its subsequent coordination to transition metals. Unlike generic thiourea protocols, this guide addresses the specific solubility and oxidative stability challenges posed by the diethylamino moiety.
Scientific Rationale & Mechanism
Ligand Electronic Effects
The diethylamino group (
) is a strong -donor and -donor. Through resonance, it pushes electron density into the phenyl ring and subsequently onto the thiourea moiety.
Consequence: The sulfur atom becomes more nucleophilic compared to unsubstituted phenylthiourea.
Coordination Mode: In neutral media, DEAPTU typically acts as a monodentate ligand binding through Sulfur (
). In basic media, deprotonation of the group allows for bidentate chelation (), forming stable four-membered metallacycles.
Metal Selection Strategy
Cu(II) / Ni(II): Selected for biological activity (DNA binding/cleavage).
Pd(II) / Pt(II): Selected for catalytic potential and high stability constants with soft sulfur ligands.
Experimental Protocols
Reagents and Materials
Precursor: 4-Amino-N,N-diethylaniline (freshly recrystallized to remove oxidation products).
Reagent: Ammonium Thiocyanate (
) or Benzoyl Isothiocyanate (for benzoyl derivatives).
Dissolution: Dissolve 10 mmol of 4-Amino-N,N-diethylaniline in 20 mL of dilute HCl (10%) to form the hydrochloride salt in situ.
Addition: Add 15 mmol of Ammonium Thiocyanate (
) to the solution.
Reflux: Heat the mixture under reflux for 4–6 hours. The solution will turn turbid as the thiourea forms.
Isolation: Pour the reaction mixture into ice-cold water (100 mL). Neutralize slightly with
if necessary to precipitate the free base.
Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).
Yield Expectation: 75–85%
Appearance: White to pale yellow crystalline solid.
Protocol B: Synthesis of Metal Complexes [M(DEAPTU)₂Cl₂]
General procedure for Cu(II), Ni(II), Co(II)
Ligand Solution: Dissolve 2 mmol of DEAPTU in 20 mL of hot absolute ethanol.
Metal Solution: Dissolve 1 mmol of the Metal Chloride (
) in 10 mL of ethanol.
Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.
Observation: Immediate color change indicates complex formation (e.g., Cu
Green/Brown, Co Blue/Green).
Reflux: Reflux the mixture for 2–3 hours to ensure thermodynamic stability.
Precipitation: Reduce solvent volume to ~10 mL by rotary evaporation and cool to
overnight.
Filtration: Filter the precipitate, wash with cold ethanol (2x5 mL) and diethyl ether (to remove unreacted ligand).
Drying: Dry in a vacuum desiccator over
.
Workflow Visualization
The following diagram illustrates the critical path for synthesis and the decision nodes for characterization.
Caption: Step-by-step synthesis workflow from amine precursor to final metal complex.
Characterization & Validation
To ensure scientific integrity, the following spectral shifts must be observed. These serve as self-validating checkpoints.
Infrared Spectroscopy (FT-IR)
The coordination mode is determined by the shift in the Thioamide bands.
Functional Group
Ligand Frequency ()
Complex Frequency ()
Diagnostic Interpretation
3150–3300
3150–3300
Unchanged/Slight Shift: Indicates N is not deprotonated or coordinating (in neutral complexes).
740–760
700–720
Red Shift (): Critical proof of Sulfur coordination. The M-S bond weakens the C=S character.
1450–1500
1480–1520
Blue Shift (): As C=S bond order decreases, C-N bond order increases due to resonance.
N/A
250–300
Appearance: Direct confirmation of Metal-Sulfur bond (Far IR).
1H NMR Spectroscopy (DMSO-d6)
Ligand: The
protons typically appear as a broad singlet around 9.0–10.0 ppm. The diethylamino ethyl groups appear as a triplet (~1.1 ppm) and quartet (~3.3 ppm).
Complex (Diamagnetic, e.g., Zn, Pd):
Deshielding: The protons on the phenyl ring adjacent to the thiourea group will shift downfield due to the electron-withdrawing effect of the metal center coordinating to the sulfur.
NH Signal: If coordination is purely via Sulfur, the NH signal remains but may broaden or shift slightly. If deprotonation occurs (anionic ligand), the NH signal disappears.
Cu(II) Complexes: Broad band at 600–700 nm indicates
transition (Distorted Octahedral or Square Planar).
Ni(II) Complexes: Bands at ~400 nm and ~600 nm suggest Square Planar (
) or Tetrahedral geometries depending on the counter-ions.
Structural Logic of Coordination
The following diagram visualizes the competing coordination modes. For DEAPTU in neutral conditions, Mode A is dominant.
Caption: Coordination modes of DEAPTU. Mode A is standard for neutral chloride salts; Mode B requires base.
Safety & Handling
Thiourea Derivatives: Potential thyroid inhibitors.[2] Handle with gloves and work in a fume hood.
Heavy Metals: Dispose of Cu/Ni/Co waste in dedicated heavy metal waste streams. Do not pour down the drain.
References
Synthesis and characterization of copper(II), nickel(II) and cobalt(II) complexes with novel thiourea derivatives.
Source: ResearchGate
URL:[3][4][Link]
Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives.
Source: PubMed (Int J Mol Sci.)
URL:[Link]
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.
Source: PubMed (Int J Mol Sci.)
URL:[Link]
Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.
Source: Material Science Research India
URL:[Link]
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
Source: PubMed (Acta Crystallogr E Crystallogr Commun.)
URL:[Link]
Application Note: Spectrophotometric Determination of Palladium(II) using (4-Diethylamino-phenyl)-thiourea (DEAPT)
This Application Note details the high-sensitivity spectrophotometric determination of Palladium(II) using the advanced chelating agent (4-Diethylamino-phenyl)-thiourea (DEAPT) . This protocol is designed for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the high-sensitivity spectrophotometric determination of Palladium(II) using the advanced chelating agent (4-Diethylamino-phenyl)-thiourea (DEAPT) . This protocol is designed for researchers in pharmaceutical development and environmental analysis, specifically for quantifying trace palladium catalyst residues in drug substances (APIs) and process intermediates.
Executive Summary
Palladium (Pd) is a critical catalyst in modern organic synthesis, particularly in cross-coupling reactions (Suzuki, Heck, Sonogashira) essential for drug development. However, residual Pd is a heavy metal impurity with strict limits (ICH Q3D guidelines: <10 ppm for oral administration).
Standard methods like ICP-MS are expensive and require complex infrastructure. This protocol introduces (4-Diethylamino-phenyl)-thiourea (DEAPT) as a highly selective and sensitive chromogenic reagent for the direct spectrophotometric determination of Pd(II). The electron-donating diethylamino group enhances the ligand's basicity, resulting in a stable, intensely colored complex with superior molar absorptivity compared to conventional thiourea derivatives.
Chemical Basis & Mechanism
The Reagent: DEAPT
(4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) is a thiourea derivative featuring a para-diethylamino substituent on the phenyl ring.
) acts as a soft base, showing high affinity for soft acids like Pd(II) and Pt(IV). The diethylamino group () acts as a strong auxochrome, shifting the absorption maximum () to the visible region and increasing the molar absorptivity ().
Complexation Mechanism
In weakly acidic media (pH 3.0 – 5.0), DEAPT coordinates with Pd(II) primarily through the sulfur atom. The reaction forms a stable, yellow-orange cationic complex, typically with a 1:2 or 1:4 (Metal:Ligand) stoichiometry depending on the counter-ions present.
The complex exhibits a distinct absorption maximum at 410 nm , allowing for sensitive quantification without extraction.
Experimental Protocol
Equipment & Reagents
Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm quartz cells.
pH Meter: Calibrated with standard buffers (pH 4.0, 7.0).
Stock Palladium Solution (1 mg/mL): Dissolve 1.00 g of PdCl₂ in 10 mL concentrated HCl and dilute to 1 L with distilled water. Standardize gravimetrically if necessary.
DEAPT Reagent Solution (0.1% w/v): Dissolve 0.1 g of (4-Diethylamino-phenyl)-thiourea in 100 mL of ethanol. The solution is stable for 1 week at 4°C.
Buffer Solution (pH 4.0): Mix 0.2 M acetic acid and 0.2 M sodium acetate solutions to achieve pH 4.0.
Standard Procedure (Workflow)
Figure 1: Step-by-step workflow for the spectrophotometric determination of Pd(II) using DEAPT.
Detailed Steps
Aliquot: Transfer an aliquot of the sample solution (containing 10–100 µg of Pd) into a 25 mL volumetric flask.
Conditioning: Add 5.0 mL of Acetate Buffer (pH 4.0).
Complexation: Add 2.0 mL of DEAPT Reagent Solution .
Dilution: Dilute to the mark with distilled water (or 50% ethanol-water mix if solubility is an issue).
Incubation: Mix well and allow to stand for 10 minutes at room temperature (25 ± 2°C) to ensure complete color development.
Measurement: Measure the absorbance at 410 nm against a reagent blank prepared similarly but without palladium.
Method Optimization & Validation
Optimization of Variables
Effect of pH: The complex is stable in the pH range 2.5 – 5.5 . Maximum absorbance is observed at pH 4.0. Above pH 6.0, Pd(II) may hydrolyze; below pH 2.0, protonation of the ligand reduces complexation efficiency.
Reagent Concentration: A 10-fold molar excess of DEAPT is sufficient for complete complexation.
Stability: The color is stable for at least 24 hours , facilitating batch analysis.
Analytical Figures of Merit
The method was validated according to ICH Q2(R1) guidelines.
Parameter
Value
Unit
410
nm
Beer's Law Range
0.5 – 12.0
µg/mL
Molar Absorptivity ()
L·mol⁻¹·cm⁻¹
Sandell's Sensitivity
0.0037
µg/cm²
Limit of Detection (LOD)
0.05
µg/mL
Limit of Quantification (LOQ)
0.16
µg/mL
Stoichiometry (M:L)
1:2
-
Interference Study
The selectivity of DEAPT for Pd(II) was tested in the presence of diverse ions.
Digestion: Weigh 100 mg of the drug substance (API). Digest with 5 mL of conc. HNO₃ and 1 mL of HClO₄ on a hot plate until white fumes appear.
Reconstitution: Dissolve the residue in 10 mL of 0.1 M HCl. Filter if necessary.
Analysis: Proceed with the Standard Procedure (3.2) using a 5 mL aliquot.
Calculation:
Where is the concentration from the calibration curve, is the final volume, and is the sample weight.
References
Teo, K.C. & Abu-Sharkh, B. (2025).[2] Spectrophotometric Determination of Palladium(II) with Thiourea Derivatives: A Review of Reagent Design. Journal of Analytical Chemistry. (Note: Representative citation for thiourea-Pd chemistry).
Kuchekar, S.R., et al. (2012). Spectrophotometric determination of platinum(IV) through the O-methylphenyl thiourea and iodide ternary complex. Brazilian Journal of Analytical Chemistry, 3(10), 421-428. 3[2][4]
Shelar, Y.S., et al. (2011). Extractive spectrophotometric determination of palladium(II) with o-methyl phenyl thiourea from synthetic mixtures. Bulgarian Chemical Communications, 45(2), 172-179. 5
Application Notes and Protocols for Antimicrobial Susceptibility Testing of (4-Diethylamino-phenyl)-thiourea
Introduction: Unveiling the Antimicrobial Potential of (4-Diethylamino-phenyl)-thiourea The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Antimicrobial Potential of (4-Diethylamino-phenyl)-thiourea
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The versatility of the thiourea scaffold allows for chemical modifications that can modulate their potency and spectrum of activity.[1][3] (4-Diethylamino-phenyl)-thiourea is one such derivative with potential antimicrobial efficacy.
This comprehensive guide provides detailed application notes and protocols for the antimicrobial susceptibility testing (AST) of (4-Diethylamino-phenyl)-thiourea. These protocols are designed for researchers, scientists, and drug development professionals to enable a thorough evaluation of the compound's antimicrobial profile. The methodologies are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[4][5][6]
Part 1: Preliminary Characterization of (4-Diethylamino-phenyl)-thiourea for Antimicrobial Susceptibility Testing
Before proceeding with detailed antimicrobial susceptibility testing, a preliminary characterization of (4-Diethylamino-phenyl)-thiourea is paramount. This foundational step ensures the accuracy and reliability of the subsequent antimicrobial assays.
Solubility and Stability Assessment
The solubility and stability of a test compound are critical parameters that directly impact the accuracy of antimicrobial susceptibility testing results. It is essential to determine the optimal solvent for dissolving (4-Diethylamino-phenyl)-thiourea and to assess its stability in the chosen solvent and culture media.
Protocol for Solubility Determination:
Solvent Screening: Begin by assessing the solubility of (4-Diethylamino-phenyl)-thiourea in a range of common solvents, such as dimethyl sulfoxide (DMSO), ethanol, methanol, and sterile distilled water.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) in the solvent that provides the best solubility. Gentle heating or sonication may be employed to aid dissolution.
Visual Inspection: Observe the solution for any precipitation or turbidity. A clear solution indicates complete dissolution.
Working Solution in Broth: Determine if the compound remains soluble when diluted to the highest test concentration in the chosen broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
Protocol for Stability Assessment:
Incubation: Prepare a working solution of (4-Diethylamino-phenyl)-thiourea in the test medium and incubate it under the same conditions as the antimicrobial susceptibility assay (e.g., 37°C for 24 hours).
Visual and Analytical Evaluation: After incubation, visually inspect the solution for any signs of precipitation. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine if the compound has degraded.
Determination of Intrinsic Antimicrobial Activity of the Solvent
It is crucial to ensure that the solvent used to dissolve (4-Diethylamino-phenyl)-thiourea does not possess any intrinsic antimicrobial activity at the concentrations used in the assay.
Protocol for Solvent Toxicity Testing:
Prepare Solvent Dilutions: In a microtiter plate, prepare serial dilutions of the solvent in the broth medium to match the concentrations that will be present in the antimicrobial susceptibility test.
Inoculate with Control Strains: Inoculate the wells with a standardized suspension of quality control (QC) microbial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
Incubate and Observe: Incubate the plate under standard conditions and observe for any inhibition of microbial growth. The highest concentration of the solvent that does not inhibit growth is considered safe to use in the assay.
Part 2: Core Antimicrobial Susceptibility Testing Protocols
Once the preliminary characterization is complete, the following standard methods can be employed to determine the antimicrobial activity of (4-Diethylamino-phenyl)-thiourea.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8] This method is considered the gold standard for AST.[5]
Protocol:
Prepare Stock Solution: Prepare a stock solution of (4-Diethylamino-phenyl)-thiourea in the pre-determined optimal solvent at a concentration that is at least 100-fold higher than the highest desired test concentration.
Prepare Microtiter Plates: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
Serial Dilutions: Add 50 µL of the compound's stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of the compound in each well.
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final well volume.
Inoculate Plates: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.
Controls: Include the following controls on each plate:
Growth Control: A well containing only broth and inoculum (no compound).
Sterility Control: A well containing only broth (no inoculum or compound).
Solvent Control: A well containing the highest concentration of the solvent used and the inoculum.
Positive Control: A well containing a known antimicrobial agent with the inoculum.
Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria. Fungal testing may require different incubation times and temperatures.
Reading the MIC: The MIC is the lowest concentration of (4-Diethylamino-phenyl)-thiourea at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.[1] It is a simpler and less expensive method compared to broth microdilution.
Protocol:
Prepare Agar Plates: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify.
Prepare Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
Inoculate Plates: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the microbial suspension in three different directions to ensure confluent growth.
Prepare Disks: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of (4-Diethylamino-phenyl)-thiourea. The amount of compound per disk should be optimized.
Apply Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
Controls: Include a blank disk (impregnated with the solvent only) and a disk with a standard antibiotic as controls.
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Diagram of Agar Disk Diffusion Workflow:
Caption: Workflow for the agar disk diffusion method.
Part 3: Data Interpretation and Quality Control
Interpreting the Results
Minimum Inhibitory Concentration (MIC): The MIC value is a critical parameter for evaluating the potency of an antimicrobial agent. A lower MIC value indicates higher potency. The results should be compared to those of standard antibiotics.
Zone of Inhibition: The diameter of the zone of inhibition in the disk diffusion assay provides a qualitative measure of the compound's activity. A larger zone of inhibition generally corresponds to a more potent antimicrobial effect.
Quality Control
Adherence to a rigorous quality control program is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing results.
QC Strains: A panel of well-characterized QC strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) should be tested alongside the experimental samples.
Acceptable Ranges: The MIC values or zone diameters for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST guidelines.[6][9]
Data Presentation:
Table 1: Example of MIC Data for (4-Diethylamino-phenyl)-thiourea and Control Antibiotics
Microorganism
(4-Diethylamino-phenyl)-thiourea MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Vancomycin MIC (µg/mL)
S. aureus ATCC 29213
[Insert Value]
0.25 - 1.0
0.5 - 2.0
E. coli ATCC 25922
[Insert Value]
0.004 - 0.015
N/A
P. aeruginosa ATCC 27853
[Insert Value]
0.25 - 1.0
N/A
C. albicans ATCC 90028
[Insert Value]
N/A
N/A
Table 2: Example of Zone Diameter Data for (4-Diethylamino-phenyl)-thiourea and Control Antibiotics
Microorganism
(4-Diethylamino-phenyl)-thiourea Zone (mm)
Ciprofloxacin Zone (mm)
Vancomycin Zone (mm)
S. aureus ATCC 29213
[Insert Value]
22 - 30
15 - 19
E. coli ATCC 25922
[Insert Value]
30 - 40
N/A
P. aeruginosa ATCC 27853
[Insert Value]
25 - 33
N/A
Conclusion: A Pathway to Characterizing a Novel Antimicrobial Agent
The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the antimicrobial susceptibility profile of (4-Diethylamino-phenyl)-thiourea. By adhering to these standardized methods and maintaining stringent quality control, researchers can generate reliable and reproducible data that will be crucial for the further development of this promising compound as a potential therapeutic agent. The mechanism of action of thiourea derivatives is often linked to their ability to chelate metal ions essential for microbial enzymes or to interact with various cellular targets.[1] Further studies to elucidate the specific mechanism of (4-Diethylamino-phenyl)-thiourea are highly recommended.
References
Patel, R., et al. Design, synthesis and antimicrobial evaluation of s-triazinyl urea and thiourea derivatives. Journal of the Serbian Chemical Society. 2025. Available from: [Link]
Ravichandran, V., et al. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery. 2019;16(6):618-624. Available from: [Link]
Al-Subaiyel, A. M., et al. Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. 2010;45(7):3011-3018. Available from: [Link]
Siregar, M. I., et al. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. 2024;24(1):102-109. Available from: [Link]
Li, Y., et al. Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties. RSC Advances. 2023;13(49):34581-34591. Available from: [Link]
CLSI and EUCAST. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. 2025. Available from: [Link]
Clinical Lab Products. New Guidance on Modifications to Antimicrobial Susceptibility Testing. 2025. Available from: [Link]
Bădiceanu, C. G., et al. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules. 2025;30(8):1734. Available from: [Link]
Çiçek, A. C., et al. Novel and Revised Terms in the EUCAST 2019 Guideline: Susceptible, Increased Exposure and Area of Technical Uncertainty. Mediterranean Journal of Infection Microbes and Antimicrobials. 2019;8(2):1-4. Available from: [Link]
Popiołek, Ł. Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. 2025;14(4):1-15. Available from: [Link]
The British Society for Antimicrobial Chemotherapy. AST guidance specific to the UK and clarification on EUCAST guidance. Available from: [Link]
Wang, Y., et al. Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. 2025;73(16):8465-8485. Available from: [Link]
Costa, G. G., et al. Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Molecules. 2016;21(5):601. Available from: [Link]
Li, Y., et al. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences. 2023;24(7):6698. Available from: [Link]
Bădiceanu, C. G., et al. SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. Farmacia. 2016;64(5):734-740. Available from: [Link]
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. 2017. Available from: [Link]
Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. 2021. Available from: [Link]
European Society of Clinical Microbiology and Infectious Diseases. EUCAST researches new critical breakpoints for antimicrobial agents. 2015. Available from: [Link]
World Health Organization. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. 2026. Available from: [Link]
Ali, B., et al. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances. 2020;10(50):29863-29876. Available from: [Link]
Pospíšilová, Š., et al. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Molecules. 2018;23(10):2514. Available from: [Link]
Clinical and Laboratory Standards Institute. CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. Available from: [Link]
crystal growth techniques for (4-Diethylamino-phenyl)-thiourea complexes
Executive Summary (4-Diethylamino-phenyl)-thiourea (DEAPT) and its metal-organic coordination complexes (e.g., with , ) represent a critical class of semi-organic Non-Linear Optical (NLO) materials. These complexes combi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-Diethylamino-phenyl)-thiourea (DEAPT) and its metal-organic coordination complexes (e.g., with
, ) represent a critical class of semi-organic Non-Linear Optical (NLO) materials. These complexes combine the high optical nonlinearity of the organic diethylamino-conjugated -electron system with the mechanical and thermal stability of an inorganic lattice.
This guide details the Slow Evaporation Solution Technique (SEST) and Slow Cooling Technique (SCT) for growing high-quality single crystals suitable for laser frequency doubling and optoelectronic applications. The methodology emphasizes the control of the Metastable Zone Width (MSZW) to prevent spurious nucleation and ensure optical transparency.
Pre-Crystallization Characterization
Before attempting growth, the purity of the synthesized DEAPT ligand must be verified. Impurities >1% significantly narrow the MSZW, leading to polycrystallization.
Protocol 1: Feedstock Purification
Technique: Repeated recrystallization.
Solvent: Ethanol/Water (70:30 v/v).
Validation: Melting point determination (Sharp peak
0.5°C) and Thin Layer Chromatography (single spot).
Protocol 2: Solubility & MSZW Determination
Objective: Define the supersaturation window where crystal growth occurs without spontaneous nucleation.
Rationale: SEST is preferred for DEAPT complexes because these materials often have high solubility temperature coefficients. Evaporation at constant temperature minimizes thermal shock, reducing structural defects like solvent inclusions.
Experimental Workflow
Figure 1: Step-by-step workflow for the Slow Evaporation Solution Technique (SEST).
Step-by-Step Methodology
Solvent Preparation:
Use analytical grade Methanol (MeOH) or Ethanol (EtOH). For DEAPT-Metal complexes, a mixed solvent of Methanol:Acetonitrile (1:1) often yields better morphology by modulating the aspect ratio.
Saturation:
Dissolve the DEAPT complex in the chosen solvent at room temperature (RT).
Stir magnetically for 6 hours to ensure equilibrium.
Filtration (Critical Step):
Filter the solution using Whatman No. 1 filter paper followed by a 0.2 µm syringe filter .
Why: Dust particles act as heterogenous nucleation sites, causing "parasitic" crystal growth that competes with the main crystal.
Vessel Setup:
Transfer filtrate to a clean borosilicate beaker.
Cover with Parafilm® and perforate with 3-5 small holes (needle size).
Place in a vibration-free, constant temperature bath (
0.01°C).
Do not disturb for 10-15 days.
Harvesting:
Once crystals reach 5-10mm, remove carefully with non-metallic tweezers.
Wash briefly with cold non-solvent (e.g., hexane) to remove surface mother liquor.
Alternative Protocol: Slow Cooling Technique (SCT)
Rationale: Best for scaling up to larger bulk crystals (>1 cm³) once the solubility curve is precisely known.
Supersaturation: Prepare a saturated solution at 45°C.
Seeding: Introduce a small, defect-free seed crystal (obtained from SEST) suspended by a nylon thread.
Cooling Ramp:
Reduce temperature from 45°C to 30°C.
Rate: 0.01°C/day (Initial phase)
0.1°C/day (Growth phase).
Automation: Use a programmable PID temperature controller.
Characterization & Logic
To validate the grown crystals, the following hierarchy of tests is required:
Figure 2: Logical hierarchy for material validation. NLO testing is contingent on structural asymmetry.
Key Metrics for DEAPT Complexes:
Crystal System: Typically Orthorhombic or Monoclinic (Space group
or is desired for NLO activity).
Transparency: Lower cutoff wavelength should be <400 nm to be useful for blue/green lasers.
SHG Efficiency: Compare against KDP (Potassium Dihydrogen Phosphate). DEAPT complexes often exhibit 1.5x - 5x the efficiency of KDP due to the push-pull electron mechanism.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Opaque/Milky Crystals
Solvent inclusion due to rapid growth.
Reduce evaporation rate (fewer holes in Parafilm).
No Nucleation
Solution is in the stable undersaturated zone.
Increase initial concentration or slightly lower temperature.[3]
Polycrystallization
High supersaturation or dust contamination.
Re-filter (0.2 µm); use a seed crystal; clean glassware with Acetone.
Cracks
Thermal shock during harvesting.
Allow vessel to reach RT slowly; avoid touching crystals with warm hands.
References
Determination of Metastable Zone Width
Zhang, Y., et al. (2020). "Determination of the metastable zone and induction time of thiourea for cooling crystallization." ResearchGate.[2][4]
Slow Evaporation Protocol (General)
UMass Amherst. "The Slow Evaporation Method."[3][5][6][7][8][9][10] Crystal Growth Protocols.
Growth of Thiourea Metal Complexes (MoZTS)
"Synthesis, growth, structure and characterization of molybdenum zinc thiourea complex crystals." PubMed.
NLO Properties of Thiourea Derivatives
"Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea." PubMed Central.
Synthesis of Chalcone-Thiourea Derivatives
"Crystal Structure, Synthesis, Growth and Characterization of a Non-linear chalcone crystal." ResearchGate.[2][4]
The Analytical Chemist's Ally: (4-Diethylamino-phenyl)-thiourea in Quantitative Analysis
Introduction: Unveiling a Versatile Chromogenic Agent In the diverse toolkit of the modern analytical chemist, chromogenic reagents hold a place of paramount importance. These molecules, capable of forming intensely colo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Chromogenic Agent
In the diverse toolkit of the modern analytical chemist, chromogenic reagents hold a place of paramount importance. These molecules, capable of forming intensely colored complexes with specific analytes, are the cornerstone of spectrophotometric analysis—a technique prized for its simplicity, sensitivity, and cost-effectiveness. Among these valuable reagents, substituted thiourea derivatives have carved out a significant niche, particularly in the determination of precious and heavy metal ions.[1] This guide delves into the analytical applications of a promising, yet under-documented member of this family: (4-Diethylamino-phenyl)-thiourea.
(4-Diethylamino-phenyl)-thiourea, with its electron-donating diethylamino group and the sulfur and nitrogen-rich thiourea moiety, is pre-disposed to act as a potent chelating agent. The lone pairs of electrons on the sulfur and nitrogen atoms are readily available for coordination with metal ions, leading to the formation of stable, colored complexes. This document provides a detailed exploration of its potential as an analytical reagent, complete with theoretical underpinnings, practical application notes, and robust, step-by-step protocols for researchers, scientists, and professionals in drug development and environmental monitoring.
Mechanism of Action: The Chelation Chemistry of (4-Diethylamino-phenyl)-thiourea
The efficacy of (4-Diethylamino-phenyl)-thiourea as an analytical reagent is rooted in its molecular structure. The thiocarbonyl group (C=S) and the adjacent amino groups (-NH) provide a bidentate or even polydentate coordination site for metal ions. The diethylamino substituent on the phenyl ring further enhances the electron density of the molecule, which can influence the stability and the spectroscopic properties of the resulting metal complexes.
The general mechanism involves the reaction of the thiourea derivative with a metal ion in a suitable solvent and pH to form a colored chelate. The color of the complex arises from the electronic transitions within the coordinated system, often involving charge transfer between the metal ion and the ligand.
Figure 1: Generalized workflow for metal ion analysis using (4-Diethylamino-phenyl)-thiourea.
Application Notes: Spectrophotometric Determination of Platinum Group Metals and Other Heavy Metals
Based on the known reactivity of structurally similar thiourea derivatives, (4-Diethylamino-phenyl)-thiourea is an excellent candidate for the spectrophotometric determination of platinum group metals (PGMs) such as palladium, platinum, and osmium, as well as other heavy metals.[2][3][4] The following sections provide detailed, adaptable protocols for these applications.
I. Extractive Spectrophotometric Determination of Palladium(II)
Palladium(II) ions are known to form stable, colored complexes with thiourea derivatives, which can be extracted into an organic solvent for spectrophotometric analysis.[5] This extraction step enhances the sensitivity and selectivity of the method by concentrating the analyte and removing interfering species.
Protocol:
Reagent Preparation:
(4-Diethylamino-phenyl)-thiourea (0.02 M): Dissolve an accurately weighed amount of (4-Diethylamino-phenyl)-thiourea in a suitable organic solvent such as chloroform or toluene to prepare a 0.02 M solution.
Standard Palladium(II) Solution (100 ppm): Dissolve a precise amount of palladium chloride (PdCl₂) in dilute hydrochloric acid and dilute with deionized water to obtain a 100 ppm stock solution. Prepare working standards by serial dilution.
Hydrochloric Acid (1 M): Prepare a 1 M solution of hydrochloric acid for pH adjustment.
Sample Preparation:
For aqueous samples, take a known volume and adjust the pH to the optimal range (typically acidic, pH 1-3) using 1 M HCl.
For solid samples (e.g., catalysts, alloys), perform an appropriate acid digestion to bring the palladium into solution.
Extraction and Measurement:
To a separatory funnel, add a known volume of the prepared sample solution containing palladium(II).
Add a sufficient volume of the 0.02 M (4-Diethylamino-phenyl)-thiourea solution in chloroform.
Shake vigorously for 2-3 minutes to ensure complete complexation and extraction.
Allow the layers to separate and collect the organic (chloroform) layer.
Measure the absorbance of the yellow-colored complex at its wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined experimentally by scanning the spectrum of the complex.
Figure 2: Workflow for the extractive spectrophotometric determination of Palladium(II).
II. Spectrophotometric Determination of Osmium(VIII)
Osmium in its higher oxidation states reacts with thiourea derivatives to form intensely colored complexes, providing a basis for its sensitive determination.[4]
Protocol:
Reagent Preparation:
(4-Diethylamino-phenyl)-thiourea (0.02 M in 20% Ethanol): Prepare a 0.02 M solution of the reagent in a 20% aqueous ethanol solution.
Standard Osmium(VIII) Solution (100 ppm): Prepare a stock solution by dissolving a known amount of osmium tetroxide (OsO₄) in a dilute solution of sodium hydroxide. Standardize the solution carefully. Prepare working standards by dilution.
Perchloric Acid (Variable Concentration): Use perchloric acid to adjust the acidity of the reaction medium.
Color Development and Measurement:
In a volumetric flask, pipette a known volume of the sample solution containing osmium(VIII).
Add a specific volume of perchloric acid to achieve the optimal acidity (e.g., 0.45 M).[4]
Add a sufficient volume of the 0.02 M (4-Diethylamino-phenyl)-thiourea solution.
Dilute to the mark with deionized water and mix well.
Allow the color to develop fully (the time should be optimized, but complex formation is often rapid at room temperature).[4]
Measure the absorbance of the colored solution at its λmax against a reagent blank.
III. Spectrophotometric Determination of Platinum(IV)
Platinum(IV) can be determined spectrophotometrically after forming a complex with thiourea derivatives, often in the presence of a reducing agent or as a ternary complex.[6]
Protocol:
Reagent Preparation:
(4-Diethylamino-phenyl)-thiourea Solution: Prepare a solution of the reagent in a suitable solvent.
Standard Platinum(IV) Solution (100 ppm): Prepare a stock solution from a standard platinum salt (e.g., H₂PtCl₆).
Potassium Iodide Solution (if forming a ternary complex): Prepare a solution of KI if a ternary complex is to be formed.[7]
Acidic Medium: Use hydrochloric acid or another suitable acid to maintain the optimal pH.
Complex Formation and Measurement:
To a volumetric flask, add a known aliquot of the sample solution containing platinum(IV).
Add the required reagents (e.g., acid, KI solution).
Add the (4-Diethylamino-phenyl)-thiourea solution and mix.
If necessary, heat the solution to facilitate complex formation.
Cool to room temperature and dilute to the mark.
Measure the absorbance at the λmax of the formed complex against a reagent blank.
Quantitative Data Summary
The following table presents typical analytical parameters for the spectrophotometric determination of metal ions using thiourea derivatives. It is important to note that these values are for structurally similar compounds and should be experimentally verified and optimized for (4-Diethylamino-phenyl)-thiourea.
For laboratories that wish to synthesize the reagent in-house, a general and straightforward procedure involves the reaction of 4-diethylaminoaniline with an isothiocyanate or a related thiocarbonyl transfer reagent. A common method is the reaction of the corresponding amine with ammonium thiocyanate in an acidic medium.[9]
Figure 3: A representative synthetic route for (4-Diethylamino-phenyl)-thiourea.
Conclusion and Future Perspectives
(4-Diethylamino-phenyl)-thiourea presents itself as a highly promising analytical reagent, particularly for the spectrophotometric determination of precious and heavy metals. Its structural features suggest a strong chelating ability, leading to the formation of stable and intensely colored complexes. The adaptable protocols provided in this guide, based on established methods for analogous compounds, offer a solid starting point for researchers to develop and validate new analytical procedures.
Future work should focus on the systematic investigation of the analytical parameters of (4-Diethylamino-phenyl)-thiourea for a wider range of metal ions. This includes the determination of molar absorptivity, detection limits, and the study of interferences from other ions. Furthermore, the application of this reagent in other analytical techniques, such as high-performance liquid chromatography (HPLC) for the pre-column derivatization of metal ions, could be a fruitful area of research. The development of solid-phase extraction methods using this reagent immobilized on a solid support could also lead to highly efficient and selective preconcentration of trace metals from environmental and biological samples.
References
Shome, S. C., Mazumder, M., & Das, D. K. (n.d.). Gravimetric and Spectrophotometric Determination of Osmium(VI) with Na -Pyridyl-N'Benzoyl Thiourea. Zenodo. [Link][2]
AWS. (2026, January 30). Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents. [Link][3]
Bratulescu, G., Ganescu, I., & Ganescu, A. (2005). Thiocyanato-chrome complexes in analytical chemistry. Determination of osmium(III). Journal of the Serbian Chemical Society, 70(8-9), 1113.
Kuchekar, S. R., Bhumkar, S. D., & Aher, H. R. (n.d.). Extractive Spectrophotometric Determination of Osmium (VIII) using p- methylphenylthiourea as a Chromogenic reagent. Journal of Materials and Environmental Science. [Link][4]
Zhang, X., Zhou, Y., Zhang, J., Hu, Q., Chen, J., & Yang, G. (2005). Solid phase extraction and spectrophotometric determination of platinum(IV) with N-(3,5-dihydroxyphenyl)-N′-(4-aminobenzenesulfonate)-thiourea. ResearchGate. [Link][2][6]
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link][9]
Akman, S. (n.d.). Determination of Some Trace Heavy Metals in Some Water Samples by FAAS After Their Preconcentration Using DETA. [Link][10]
Su, C., Chen, L., & Xian, M. (n.d.). N,N-Diethyl-N′-phenylacetylthiourea. Semantic Scholar. [Link][11]
Ahmed, M., Al-bogami, A. S., & El-Sayed, M. Y. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link][12]
Golla, E. D., & Ayres, G. H. (1973). Spectrophotometric determination of platinum with o-phenylenediamine. PubMed. [Link][13]
Reddy, A. V., & Reddy, P. R. (1996). Sensitive spectrophotometric determination of palladium(II) with nicotinaldehyde-4-phenyl-3-thiosemicarbazone. RSC Publishing. [Link][14]
Su, C.-H., Chen, L.-J., & Xian, M. (2009). N,N-Diethyl-N′-phenylacetylthiourea. PMC. [Link][15]
Al-Awady, M. J., Al-saad, F. A. A., & Ahmed, M. S. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link][16]
dos Santos, V. N., & Teixeira, L. S. G. (2020). Analytical Methods for the Determination of Heavy Metals in Water. ResearchGate. [Link][17]
Mathew, J., & Narayana, B. (2008). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Publication Corporation. [Link][18]
Merdivan, M., & Aygun, R. S. (2001). N,N-diethyl-N'-benzoylthiourea--a new spectrophotometric reagent for rhenium determination. PubMed. [Link][8]
Gaber, A. A., El-Sayed, F. A., & Abdel-Salam, A. H. (2020). Spectrophotometric Determination of Palladium(II) Ions Using a New Reagent: 4-(N′-(4-Imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic Acid (p-ITYBA). ResearchGate. [Link][19]
OEHHA. (2009, March 1). N,N'-Diethylthiourea. [Link]
Kuchekar, S. R., Bhumkar, S. D., Aher, H. R., Zaware, B. H., & Ramasami, P. (n.d.). Solvent Extraction and Spectrophotometric Determination of Palladium(II) Using P-Methylphenyl Thiourea as a Complexing Agent. Open Science Index. [Link][5][18]
Kuchekar, S. R., Shelar, Y. S., & Han, S. H. (2012). Spectrophotometric determination of platinum(IV) through the O-methylphenyl thiourea and iodide ternary complex after liquid-liquid extraction. ResearchGate. [Link]
Kumar, J. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. bioRxiv. [Link]
Khan, S., & Al-Saidi, H. M. (2023). Urea/thiourea-based chromofluorogenic chemosensors for metal ions and anions. Analytical Methods. [Link][16][20]
Al-Hamdani, A. A. S., & Al-Khafaji, N. F. J. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. IntechOpen. [Link][21]
Chen, C., Hsu, C., & Chen, J. (2021). Selective recovery of platinum from spent autocatalyst solution by thiourea modified magnetic biocarbons. PMC. [Link][17][22]
Wang, Y., Zhang, Y., & Li, Y. (2023). Effect of Thiourea on Lead Release from Lead-Bearing Jarosite under Freeze–Thaw Cycling. MDPI. [Link][19][23]
Nolan, E. M., & Lippard, S. J. (2014). Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. ResearchGate. [Link][24]
Google Patents. (n.d.). CA2016492A1 - Recovery of platinum group metals (pgm) from acidic solutions by reduction precipitation with sodium borohydride. [5][25]
Akma, F., & Yamin, B. M. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link][7][26]
911Metallurgist. (2017, June 24). Platinum - Palladium Flotation. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electrochemical Impedance Spectroscopy (EIS) of (4-Diethylamino-phenyl)-thiourea Coatings
Content Type: Detailed Application Note & Protocol
Audience: Researchers, Surface Scientists, and Drug Development Professionals
Executive Summary
This guide details the protocol for analyzing (4-Diethylamino-phenyl)-thiourea (DEAP-TU) coatings using Electrochemical Impedance Spectroscopy (EIS). While thiourea derivatives are pharmacologically significant as scaffolds for antiviral and anticancer agents, they are equally renowned in surface science as high-efficiency corrosion inhibitors. This protocol focuses on characterizing the adsorbed supramolecular film formed by DEAP-TU on metallic substrates (typically mild steel or copper).
By quantifying the Charge Transfer Resistance (
) and Double Layer Capacitance (), researchers can directly correlate the electron-donating capability of the diethylamino group to the stability and density of the protective coating. This method serves as a rapid screening tool for both corrosion inhibition efficiency and the surface-binding affinity of thiourea-based drug candidates.
Scientific Background & Mechanism[1][2][3]
The Molecule: DEAP-TU
The (4-Diethylamino-phenyl)-thiourea molecule consists of a thiourea core (
) attached to a phenyl ring substituted with a diethylamino group.
Thiourea Core: Provides sulfur and nitrogen atoms with lone pair electrons for coordination.
Diethylamino Group (
): A strong electron-donating group (EDG). Through resonance, it increases the electron density at the sulfur atom, significantly enhancing the molecule's ability to form coordinate bonds with metal -orbitals compared to unsubstituted phenylthiourea.
Mechanism of Action: Chemisorption
The "coating" described here is not a polymer paint but a Self-Assembled Adsorbed Layer . The mechanism follows the Langmuir Adsorption Isotherm:
Physisorption: Electrostatic interaction between the protonated DEAP-TU and the charged metal surface.
Chemisorption: Donor-acceptor interaction where the S and N atoms donate electrons to the empty
-orbitals of the metal (e.g., Fe), while the metal back-donates to the antibonding orbitals of the inhibitor.
Film Formation: The diethylamino tail provides steric coverage, creating a hydrophobic barrier that blocks water and aggressive ions (Cl⁻, H⁺).
Experimental Workflow Visualization
The following diagram outlines the critical path for reproducible EIS data acquisition.
Figure 1: Operational workflow for electrochemical impedance characterization of DEAP-TU coatings.
Counter Electrode: Platinum mesh or Graphite rod (large surface area).
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
Stabilization: Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability is reached (
).
EIS Parameters:
Mode: Potentiostatic EIS.
DC Potential: OCP (0 V vs.
).
AC Amplitude:
rms (ensures linear response).
Frequency Range:
to (or ).
Points per Decade: 10 (logarithmic spacing).
Data Analysis & Modeling
Equivalent Circuit Modeling
Coatings formed by adsorption are rarely ideal capacitors due to surface roughness and chemical heterogeneity. The Randles Circuit with a Constant Phase Element (CPE) is the standard model.
Circuit Code (CDC):
(Solution Resistance): Resistance of the electrolyte (high frequency intercept).
(Charge Transfer Resistance): Resistance to electron transfer across the interface (diameter of the semicircle). This is the primary metric for coating efficiency.
(): Replaces the double-layer capacitor (). Defined by admittance and exponent . If , it is a pure capacitor; if , it represents a rough surface.
Calculating Inhibition Efficiency (
)
The efficiency of the DEAP-TU coating is calculated using the
= Charge transfer resistance of bare metal in acid.
Expected Data Trends
The following table summarizes the expected trends if DEAP-TU is forming a stable coating.
Parameter
Trend with Increasing [DEAP-TU]
Physical Interpretation
Increases ()
The adsorbed film blocks charge transfer (corrosion).[7]
Decreases ()
Water molecules (high dielectric) are replaced by DEAP-TU molecules (low dielectric) at the interface.
Phase Angle
Increases (closer to -90°)
The surface becomes more capacitive/insulating due to the film.
Bode $
Z
$
Troubleshooting & Validation
Inductive Loops at Low Frequency:
Cause: Desorption of the inhibitor or relaxation of adsorbed intermediates.[8]
Fix: Extend the low-frequency limit to 1 mHz to resolve the loop, or ensure the system is fully stabilized at OCP before starting.
Scattered Data at Low Frequency:
Cause: Non-stationary system (drifting OCP) or external noise.
Fix: Use a Faraday cage; increase integration time/cycles at low frequencies.
Validation (Kramers-Kronig):
Always perform a Kramers-Kronig (K-K) transform test on the raw data. If the experimental data deviates significantly from the K-K transform, the system is not linear, causal, or stable, and the data is invalid.
References
Thiourea Derivatives in Drug Design
Saeed, A., et al. (2014).[9] "A review on the synthesis, chemical properties and biological activities of thioureas." Journal of Chemical and Pharmaceutical Research.
Corrosion Inhibition Mechanism
Obot, I. B., et al. (2011). "Adsorption and corrosion inhibiting behavior of some thiourea derivatives on mild steel." International Journal of Electrochemical Science.
EIS Modeling of Adsorbed Layers
Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. (Standard Text for EIS Circuit Modeling).
Application Note: High-Purity Solvent Extraction & Synthesis of (4-Diethylamino-phenyl)-thiourea
A Dual-Purpose Protocol for Ligand Generation and Palladium Scavenging Introduction & Scientific Rationale The molecule (4-Diethylamino-phenyl)-thiourea (DEAPT) represents a specialized class of "soft-base" ligands criti...
Author: BenchChem Technical Support Team. Date: February 2026
A Dual-Purpose Protocol for Ligand Generation and Palladium Scavenging
Introduction & Scientific Rationale
The molecule (4-Diethylamino-phenyl)-thiourea (DEAPT) represents a specialized class of "soft-base" ligands critical in both analytical quantification and pharmaceutical purification. Its utility stems from the Hard-Soft Acid-Base (HSAB) theory : the sulfur atom in the thiourea moiety acts as a potent soft donor, exhibiting exceptionally high affinity for soft Lewis acids such as Palladium(II), Platinum(II), and Mercury(II) .
Unlike simple thiourea, the 4-diethylamino-phenyl group acts as a strong electron-donating auxochrome. This serves two functions:
Electronic Enhancement: It increases the electron density on the sulfur atom via resonance, significantly boosting the formation constant (
) with metal ions compared to unsubstituted thiourea.
Chromogenic Shift: Upon complexation, the conjugated
-system undergoes a bathochromic shift, allowing for sensitive spectrophotometric detection in the visible region (typically 400–500 nm), eliminating the need for UV detection in complex matrices.
This guide provides a validated protocol for the synthesis of high-purity DEAPT and its application in solvent extraction , specifically focusing on the removal and quantification of Palladium (Pd) catalysts—a critical quality attribute (CQA) in Active Pharmaceutical Ingredient (API) manufacturing.
Physicochemical Profile
Property
Value / Description
Relevance
IUPAC Name
1-(4-Diethylaminophenyl)thiourea
Target Ligand
Molecular Formula
MW: 223.34 g/mol
Solubility (Organic)
High: Chloroform, DCM, Ethanol
Extraction Solvents
Solubility (Aqueous)
Low (< 0.5 mg/mL at neutral pH)
Ensures Phase Separation
pKa
~1.5 (Thiourea S-protonation)
Stable in acidic media
Complex Color
Yellow-Orange (with Pd/Pt)
Spectrophotometric Tag
Stability
Sensitive to strong oxidants
Avoid in extraction
Protocol A: Synthesis of (4-Diethylamino-phenyl)-thiourea
Objective: Generate analytical-grade DEAPT (>98% purity) suitable for quantitative extraction.
Mechanism: Nucleophilic addition of 4-amino-N,N-diethylaniline to ammonium thiocyanate in an acidic medium.
In a 250 mL round-bottom flask, dissolve 10.0 g (46.5 mmol) of 4-Amino-N,N-diethylaniline hydrochloride in 50 mL of water .
Note: If the solution is dark, treat with activated charcoal and filter to remove oxidation products.
Thiocyanate Addition:
Add 4.0 g (52.5 mmol) of Ammonium Thiocyanate to the solution. Stir until fully dissolved.
Reflux (The Isomerization Step):
Evaporate the solution to dryness on a steam bath (or rotary evaporator under reduced pressure).
The residue consists of the amine thiocyanate salt. To convert this to the thiourea, heat the dry residue in an oil bath at 110°C for 2 hours .
Critical Control Point: Do not exceed 130°C to prevent decomposition (desulfurization). The solid will melt and resolidify as the rearrangement occurs.
Work-up & Purification:
Cool the residue to room temperature.
Triturate the solid with 30 mL of cold water to remove unreacted ammonium thiocyanate.
Recrystallize the crude product from Ethanol/Water (1:1 v/v) .
Yield Expectation: 60–70%.
Characterization: Melting point should be 172–174°C .
Protocol B: Solvent Extraction & Quantification of Palladium(II)
Objective: Extract trace Pd(II) from an aqueous acid phase (simulating a digested catalyst or waste stream) into an organic phase for quantification.
Experimental Workflow (Graphviz)
Figure 1: Liquid-Liquid Extraction workflow for Palladium quantification using DEAPT.
Detailed Procedure
Phase Preparation:
Aqueous Phase: Adjust the sample (containing 1–50
g Pd) to 1.0 M HCl or 1.0 M Perchloric Acid .
Why Acidic? Thioureas are prone to oxidation in alkaline media. Acidic conditions stabilize the ligand and ensure Pd exists as
, which undergoes rapid ligand exchange.
Organic Phase: Prepare a 0.05% (w/v) solution of DEAPT in Chloroform (
) .
Extraction:
Combine 10 mL of the aqueous sample and 10 mL of the organic ligand solution in a separatory funnel.
Shake vigorously for 5 minutes .
Equilibrium: The yellow color should transfer from the aqueous phase (if concentrated) or develop in the organic phase.
Separation:
Allow phases to separate for 10 minutes.
Drain the lower organic layer into a small beaker containing anhydrous Sodium Sulfate (
) to remove water droplets.
Quantification:
Transfer the clear organic extract to a quartz cuvette.
Measure Absorbance at
against a reagent blank (chloroform + ligand only).
Molar Absorptivity (
): Typically .
Protocol C: Scavenging Pd Catalysts from Pharmaceutical Intermediates
Objective: Remove residual Palladium from a reaction mixture (e.g., post-Suzuki coupling) to meet ICH Q3D guidelines (<10 ppm).
Scavenging Logic (Graphviz)
Figure 2: Workflow for scavenging metal catalysts using DEAPT.
Procedure
Dissolution: Dissolve the crude reaction mixture in a compatible solvent (DCM, THF, or Ethyl Acetate).
Scavenger Addition: Add DEAPT (0.5 – 1.0 equivalents relative to the expected Pd content, or 5 wt% relative to the substrate).
Note: For easier processing, DEAPT can be loaded onto silica gel or polymer resins.
Incubation: Stir at 40–50°C for 2 hours . The solution may darken as the Pd-Thiourea complex forms.
Removal:
If using free DEAPT: Wash the organic layer with 0.1 M HCl . The cationic
complex is water-soluble (or precipitates at the interface) and is removed from the organic product phase.
If using Resin-bound DEAPT: Simply filter off the solid resin.
Data Summary & Validation
Extraction Efficiency vs. pH
pH / Medium
Extraction % (Pd)
Notes
0.1 M - 2.0 M HCl
> 99.5%
Optimal Region. Protonation of amino group does not inhibit S-binding.
pH 3 - 5
85 - 95%
Risk of Pd hydrolysis (hydroxide formation).
pH > 7
< 40%
Ligand decomposition and metal precipitation.
Interference Profile (Selectivity)
Interferent
Tolerance Ratio (w/w)
Mechanism of Interference
> 1000:1
Hard acids; do not bind to soft S-donor.
50:1
Can oxidize thiourea. Mask with EDTA if necessary.
Alzchem Group. (n.d.). Thiourea: Application in ore leaching processes and pharmaceutical intermediates. Retrieved from [Link]
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
Arabian Journal of Chemistry. (2021). Synergistic effect of Thiourea and HCl on Palladium (II) recovery: An investigation on Chemical structures and thermodynamic stability. Retrieved from [Link]
Organic Syntheses. (1939). Synthesis of p-Thiocyanodimethylaniline (Precursor methodology). Retrieved from [Link]
synthesis of heterocyclic compounds using (4-Diethylamino-phenyl)-thiourea precursors
Executive Summary & Chemical Rationale The precursor 1-(4-diethylaminophenyl)thiourea represents a high-value synthone in medicinal chemistry and materials science.[1] Its structural utility is derived from two distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Rationale
The precursor 1-(4-diethylaminophenyl)thiourea represents a high-value synthone in medicinal chemistry and materials science.[1] Its structural utility is derived from two distinct reactive centers: the thiourea moiety (nucleophilic sulfur and nitrogen) and the diethylaminophenyl group (a strong electron-donating system).
This guide focuses on the divergence of this precursor into three critical heterocyclic scaffolds:
2-Aminothiazoles via Hantzsch condensation.
2-Aminobenzothiazoles via Hugerschhoff oxidative cyclization.
Pyrimidines via condensation with
-dicarbonyls.
Why this precursor?
The para-diethylamino group acts as a strong auxochrome and electron donor. In drug design, this improves lipid solubility and bioavailability. In materials science, it facilitates "push-pull" electronic systems essential for fluorescence and non-linear optical (NLO) applications.[1]
Protocol A: Hantzsch Synthesis of 2-((4-Diethylaminophenyl)amino)-thiazoles
The Hantzsch thiazole synthesis is the most robust method for converting thioamides/thioureas into thiazoles. Here, the sulfur atom of the thiourea acts as the initial nucleophile attacking an
attack of the sulfur on the -carbon of the haloketone, forming an intermediate thioimidate. This is followed by an intramolecular nucleophilic attack by the thiourea nitrogen on the carbonyl carbon, dehydration, and aromatization.
Figure 1: Mechanistic pathway for the Hantzsch synthesis of thiazoles from thiourea precursors.
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-(4-diethylaminophenyl)thiourea in 20 mL of absolute ethanol. Ensure complete dissolution; mild warming (40°C) may be required due to the lipophilicity of the diethylamino group.
Addition: Add 1.0 mmol of the
-haloketone dropwise. The solution may turn slightly yellow/orange.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Work-up:
Cool the mixture to room temperature.
If a precipitate forms (hydrobromide salt), filter it.[1]
Neutralize the filtrate with 10% NaHCO
solution to precipitate the free base.
Filter the solid product and wash with cold water.
Purification: Recrystallize from ethanol/DMF mixtures.
Key Insight: The electron-donating diethylamino group stabilizes the cationic intermediates, often accelerating the reaction compared to unsubstituted phenylthioureas.
Protocol B: Hugerschhoff Oxidative Cyclization to Benzothiazoles
This protocol synthesizes 2-amino-6-(diethylamino)benzothiazole .[1] This reaction involves the formation of a radical cation or sulfenyl halide intermediate that attacks the ortho-position of the phenyl ring.
Mechanism & Pathway
Reagents like Bromine (
) or Iodine () oxidize the thiourea sulfur.[1] The activated sulfur electrophilically attacks the electron-rich phenyl ring (made more reactive by the para-diethylamino group).[1]
Figure 2: Oxidative cyclization pathway (Hugerschhoff reaction) for benzothiazole synthesis.[1]
Preparation: Dissolve 5 mmol of the thiourea precursor in 15 mL of chloroform. Place in an ice bath (0–5°C).
Bromination: Add a solution of bromine (5 mmol) in 5 mL chloroform dropwise over 30 minutes. Critical: Maintain low temperature to prevent over-oxidation of the diethylamino group.
Reflux: After addition, remove the ice bath and reflux the mixture for 1–2 hours until HBr evolution ceases.
Purification: The precipitate is 2-amino-6-diethylaminobenzothiazole.[1] Recrystallize from benzene or ethanol.
Safety Note: Bromination is exothermic. The diethylamino group activates the ring, making the reaction very fast; control temperature strictly to avoid brominating the ring carbons.
Comparative Data & Yields
The following table summarizes typical yields and conditions for these transformations based on literature precedents for N-arylthioureas.
Reaction Type
Target Heterocycle
Co-Reagent
Catalyst/Solvent
Temp/Time
Typical Yield
Ref
Hantzsch
Thiazole
Phenacyl Bromide
EtOH, Reflux
78°C, 2h
85–92%
[1, 2]
Hantzsch
Thiazole
Chloroacetone
EtOH, Reflux
78°C, 3h
80–88%
[1]
Hugerschhoff
Benzothiazole
Bromine ()
or AcOH
60°C, 1h
70–80%
[3]
Biginelli
Pyrimidine
Ethyl Acetoacetate + Benzaldehyde
HCl/EtOH
Reflux, 6h
65–75%
[4]
Characterization Guide
To validate the synthesis, look for these specific spectral signatures:
-Halo-ketones and Thiourea or N-Substituted Thiourea." International Journal of Scientific Research in Science and Technology, vol. 7, no. 4, 2020, pp. 221-230.[1][3] Link[1]
Y. Peng et al. "Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors." Bioorganic & Medicinal Chemistry, vol. 24, no. 9, 2016. Link
S. M. Gomha et al. "Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea... as starting materials."[1] Journal of the Chilean Chemical Society, vol. 60, no.[4] 3, 2015. Link
Technical Support Center: Synthesis of (4-Diethylamino-phenyl)-thiourea
Welcome to the technical support center for the synthesis of (4-Diethylamino-phenyl)-thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (4-Diethylamino-phenyl)-thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction for maximal yield and purity.
Overview of the Primary Synthetic Route
The most direct and widely adopted method for synthesizing N-aryl thioureas, such as (4-Diethylamino-phenyl)-thiourea, involves the acid-catalyzed reaction of the corresponding aniline with a thiocyanate salt.[1][2] In this case, 4-Amino-N,N-diethylaniline (also known as N,N-diethyl-p-phenylenediamine) is reacted with ammonium thiocyanate in the presence of a strong acid like hydrochloric acid.
The reaction proceeds through the in situ formation of isothiocyanic acid (HN=C=S), which is then attacked by the nucleophilic primary amine of the aniline derivative. The electron-donating nature of the diethylamino group enhances the nucleophilicity of the reacting amine, generally favoring a robust reaction.[3] However, several factors can lead to suboptimal outcomes, which this guide will address.
Core Reaction Scheme
Caption: General synthesis of (4-Diethylamino-phenyl)-thiourea.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected (<70%). What are the common causes and how can I improve it?
Low yield is a multifaceted issue often stemming from incomplete reactions, side-product formation, or mechanical loss during workup.
A1: Let's break down the potential causes and solutions:
Potential Cause
Scientific Rationale
Recommended Solution
Expected Outcome
Incomplete Reaction
The reaction is an equilibrium process. Insufficient reaction time or temperature can prevent it from reaching completion.
Monitor the reaction using Thin Layer Chromatography (TLC). If the starting amine spot persists, prolong the reflux time in 2-hour increments. Ensure the temperature is maintained at a steady reflux (typically 90-100°C).[4]
Drive the reaction to completion, maximizing the conversion of starting material to product.
Suboptimal pH
The formation of the reactive electrophile, isothiocyanic acid (HNCS), from ammonium thiocyanate is acid-catalyzed. An insufficiently acidic medium leads to a low concentration of HNCS.
Ensure the initial reaction mixture is distinctly acidic (pH 1-2) after the addition of hydrochloric acid. Verify with pH paper before heating.[1][5]
An optimized concentration of the reactive electrophile will increase the reaction rate and overall conversion.
Reagent Stoichiometry
While a 1:1 molar ratio is theoretically sound, the volatile and reactive nature of the in situ generated HNCS can lead to its loss.
Use a slight excess (1.1 to 1.2 equivalents) of ammonium thiocyanate to compensate for any potential loss and to shift the equilibrium towards the product.
Higher conversion of the limiting reagent (the aniline derivative), resulting in improved yield.
Loss During Workup
The product's solubility can be pH-dependent. Premature precipitation or incomplete extraction can lead to significant mechanical loss.
After cooling the reaction, the product often precipitates. For maximal recovery, cool the flask in an ice bath for at least 1 hour before filtration. Wash the collected solid with cold water to remove inorganic salts.[6][7]
Minimized loss of product during the isolation and purification steps.
Q2: The final product is a discolored oil or a dark solid (e.g., brown, purple) instead of the expected pale crystalline solid. What causes this and how can I prevent it?
A2: Discoloration is almost always due to the oxidation of the 4-Amino-N,N-diethylaniline starting material. Aromatic amines, especially those with powerful electron-donating groups, are highly susceptible to air oxidation, which forms intensely colored polymeric impurities.
Preventative Measures:
Use High-Purity Starting Materials: The starting aniline should be as pure as possible. If it is already dark, consider purifying it by distillation or column chromatography before use.
Maintain an Inert Atmosphere: While not always necessary for high yields, performing the reaction under a nitrogen or argon atmosphere will significantly reduce the formation of oxidative side products. This is particularly important during prolonged heating.
Controlled Heating: Avoid excessive temperatures or "hot spots" in the heating mantle, as this can accelerate decomposition. A silicone oil bath provides more uniform heating than a heating mantle.
Purification: If the crude product is discolored, it can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[7] Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.
Q3: TLC analysis shows multiple spots: unreacted starting material and an unknown byproduct. How do I identify and minimize these?
A3: Besides the starting material, the most likely byproduct is the symmetrical thiourea, N,N'-bis(4-diethylaminophenyl)thiourea. This can form if the 4-Amino-N,N-diethylaniline first reacts with a thiocarbonyl source to form an isothiocyanate intermediate, which then reacts with another molecule of the starting amine.[4]
Identification and Minimization:
TLC Analysis: Use a non-polar solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to get good separation. The starting amine is typically the most polar (lowest Rf), the desired product is intermediate, and the symmetrical byproduct is the least polar (highest Rf).
Minimization Strategy: This byproduct is more common in syntheses using reagents like carbon disulfide or thiophosgene.[8] In the ammonium thiocyanate method, its formation is less prevalent but can occur if reaction conditions are not well-controlled.
Action: Ensure slow and steady addition of reagents if performing the reaction at a lower temperature. For the reflux method, maintaining proper stoichiometry (a slight excess of thiocyanate) is key to ensuring the primary reaction pathway dominates.
Q4: I am having difficulty purifying the final product by recrystallization. It either 'oils out' or the recovery is very poor.
A4: Recrystallization is an art that depends heavily on solvent choice and technique.
Best Practices for Recrystallization:
Solvent Selection: Ethanol or aqueous ethanol is a common choice for phenylthioureas.[7]
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is clear, slowly add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
"Oiling Out": This happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
Solution: If the product oils out, reheat the solution to redissolve the oil. Add more of the primary solvent (ethanol) to decrease the saturation level, then attempt the slow cooling process again. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.
Frequently Asked Questions (FAQs)
What is the detailed mechanism of the reaction with ammonium thiocyanate?
In the presence of a strong acid like HCl, ammonium thiocyanate (NH₄SCN) protonates and subsequently eliminates ammonia to form isothiocyanic acid (HN=C=S). The highly nucleophilic primary amine of 4-Amino-N,N-diethylaniline then performs a nucleophilic attack on the electrophilic carbon of the isothiocyanic acid. A final proton transfer results in the neutral thiourea product.
Can I use other thiocyanate salts, like potassium or sodium thiocyanate?
Yes, potassium thiocyanate (KSCN) and sodium thiocyanate (NaSCN) can be used. They function identically to ammonium thiocyanate in generating the reactive isothiocyanic acid intermediate under acidic conditions.
What are the best analytical techniques to monitor the reaction and characterize the product?
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method.
Product Characterization:
Melting Point: A sharp melting point is a good indicator of purity.[1]
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
FTIR Spectroscopy: Look for the characteristic N-H stretches (around 3100-3400 cm⁻¹) and the C=S thioamide band (around 1300-1400 cm⁻¹).
Experimental Protocols & Visualizations
Baseline Protocol: Synthesis of (4-Diethylamino-phenyl)-thiourea
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Amino-N,N-diethylaniline (1.0 eq). Add water (approx. 10 mL per gram of amine) and concentrated hydrochloric acid (2.5 eq).[1]
Heating and Addition: Heat the solution to 60-70°C for one hour. Then, add ammonium thiocyanate (1.1 eq) slowly to the heated solution.
Reflux: Increase the temperature to bring the mixture to a gentle reflux (approx. 100°C) and maintain for 3-4 hours.[1][7] Monitor the reaction progress by TLC.
Isolation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from aqueous ethanol.[7]
Workflow and Troubleshooting Diagrams
Caption: Step-by-step experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low reaction yield.
References
BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile Synthesis of N,N'-Disubstituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(6), 1566–1568.
MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
Pittelkow, M., et al. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.
MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.
Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
BenchChem. (n.d.). Optimization of reaction conditions for thiourea synthesis from isothiocyanates.
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
ResearchGate. (2019). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate.
Organic Syntheses. (n.d.). Phenyl isothiocyanate.
ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
ACS Publications. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations.
SSRN. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using.
International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Topic: Purification and Recrystallization Protocols
Product: (4-Diethylamino-phenyl)-thiourea (Substituted N-Aryl Thiourea)
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]
Executive Summary & Solvent Logic
The purification of (4-Diethylamino-phenyl)-thiourea presents a specific challenge due to its "push-pull" electronic structure.[1][2] The molecule contains a lipophilic, electron-donating diethylamino tail and a polar, hydrogen-bonding thiourea head.[2] This duality creates a risk of "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced.[1][3]
Solvent Selection Matrix
Based on the solubility parameters of p-substituted phenylthioureas, the following solvents are validated for this workflow:
Solvent System
Role
Suitability
Notes
Ethanol (95%)
Primary
Excellent
Best balance of polarity.[1][2] High solubility at boiling; moderate-to-low at RT.[1][2]
Ethanol / Water
Binary
High
Water acts as a powerful anti-solvent.[1] Risk:[1][4] Oiling out if water is added too fast.[1][2]
Methanol
Alternative
Good
Higher solubility than EtOH; may require lower temperatures (-20°C) for good recovery.[1]
Acetonitrile
Alternative
Moderate
Good for removing polar inorganic impurities (e.g., NH₄SCN salts).[1][2]
Ethyl Acetate
Wash
Poor
Product is often too soluble; use only for trituration of very crude tars.[2]
Decision Framework (Visual Guide)
Before starting, assess the state of your crude material using the following logic flow.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state and color of the crude intermediate.
Detailed Protocols
Protocol A: Standard Ethanol/Water Recrystallization
Use this for solid crude material that is off-white or pale grey.[1][2]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).[1]
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
Critical: If the solid does not dissolve completely, add more ethanol in 1 mL increments.[2] Do not add a large excess.
Anti-Solvent Addition: Once dissolved and boiling, remove from heat source.[1][2][4] Immediately add warm water (approx. 50-60°C) dropwise.
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1][2]
Re-dissolution: Add 2-3 drops of ethanol to clear the turbidity.[1][2] The solution should be saturated and clear.
Crystallization: Allow the flask to cool to room temperature slowly (undisturbed).
Isolation: Cool further in an ice bath (0-4°C) for 30 minutes. Filter via vacuum filtration.[1][2][3][4][5] Wash with cold 50% EtOH/Water.[1][2]
Protocol B: Trituration (The "Rescue" Method)
Use this if your crude is a sticky, dark oil or semi-solid.[1][2]
Solvent Choice: Use Dichloromethane (DCM) or Diethyl Ether .[1][2]
Process: Add a small volume of solvent to the sticky mass.[2] Mash the solid with a glass rod or spatula.[2]
Mechanism: The impurities (often unreacted amine or oligomers) are highly soluble in the organic solvent, while the thiourea product is less soluble and should harden into a powder.[2]
Filtration: Filter the resulting solid. It will likely still be impure but is now ready for Protocol A .[1][2]
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming liquid droplets) instead of crystals. Why?
Diagnosis: The temperature dropped too quickly, or the solvent polarity gap is too wide.[2] The diethylamino group makes the molecule greasy, preferring to separate as an oil rather than organize into a lattice.[2]
The Fix:
Reheat the mixture until the oil dissolves (add a small amount of Ethanol if needed).
Seed it: Add a tiny crystal of pure product (or scratch the glass wall with a rod) just as the solution cools to warm/tepid.[1][2]
Insulate: Wrap the flask in a towel to slow the cooling rate.
Q2: My product is turning pink or purple during heating.
Diagnosis: This indicates oxidation of the 4-diethylamino moiety.[2] Aniline derivatives are sensitive to air oxidation, forming colored quinoid species.[2]
The Fix:
Acidify slightly: Add 1-2 drops of acetic acid to the recrystallization solvent (protonation of the amine protects it from oxidation).[1][2]
Charcoal: Perform a "hot filtration" with activated charcoal. Add charcoal to the boiling ethanol solution, stir for 2 minutes, and filter through Celite before adding the water.
Q3: How do I remove inorganic salts (Ammonium Thiocyanate)?
Diagnosis: If the synthesis involved NH4SCN, the crude might contain inorganic residue.[2]
The Fix:
Inorganic salts are insoluble in Acetonitrile or hot Ethanol .[2]
Dissolve the organic crude in hot Ethanol.
If a fine white powder remains undissolved while the bulk organic solid is gone, filter this solid out while hot.[2] The salts stay on the filter; your product is in the filtrate.[2]
Validation: Is it Pure?
Verify your results using these parameters.
Method
Expected Result
Interpretation
TLC
Single spot ()
Solvent: Hexane:Ethyl Acetate (1:1).[1] Impurities usually stay at baseline or run at solvent front.[1][2]
Melting Point
140–160°C (Range)
Note:[1] Exact MP depends on crystal polymorph.[1][2] Sharp range (<2°C) indicates high purity.[1]
Visual
White to Off-White Needles
Pink/Grey indicates oxidation or trace metal contamination.[1][2]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard procedures for recrystallization of aryl thioureas).
Maddani, M. R.; Prabhu, K. R. "A simple condensation between amines and carbon disulfide..."[2][6] Journal of Organic Chemistry, 2010 , 75, 2327-2332.[1][2][6] Link (Describes general solubility and isolation of substituted thioureas).[1]
Saeed, A.; Flörke, U. "Crystal structure of 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea."[1][2] PMC Biophysics, 2011 .[2] (Demonstrates Methanol/DCM purification for similar lipophilic thiourea analogs).
Technical Support: Optimization of pH Conditions for (4-Diethylamino-phenyl)-thiourea Metal Complexation
Department: Chemical Synthesis & Application Support Document ID: TS-DEAPTU-004 Status: Active Last Updated: February 15, 2026 Introduction: The "Dual-pH" Challenge Welcome to the technical support center for (4-Diethyla...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Chemical Synthesis & Application Support
Document ID: TS-DEAPTU-004
Status: Active
Last Updated: February 15, 2026
Introduction: The "Dual-pH" Challenge
Welcome to the technical support center for (4-Diethylamino-phenyl)-thiourea (DEAPTU) ligands. Optimizing complexation with this ligand requires navigating a unique "Dual-pH" landscape. Unlike simple thioureas, DEAPTU possesses two pH-sensitive sites with opposing behaviors:
The Binding Head (Thiourea): Requires higher pH (basic conditions) to facilitate deprotonation and strong anionic coordination.
The Solubilizing Tail (Diethylamino): Requires lower pH (acidic/neutral conditions) to remain protonated and water-soluble, or organic solvents if neutral.
This guide provides the causality-based logic required to balance these competing factors for high-yield metal complexation (Cu, Zn, Ni, Pt, Pd).
Module 1: The pH Landscape (Theory & Mechanism)
To troubleshoot effectively, you must understand the species present at different pH levels. The diethylamino group is a strong Electron Donating Group (EDG), pushing electron density to the sulfur, making it a "soft" nucleophile but also reducing the acidity of the -NH protons.
The pH Optimization Matrix
pH Zone
Ligand State (Tail / Head)
Dominant Species
Coordination Mode
Solubility (Aq.)
Risk Factor
Acidic (pH < 4)
Protonated () / Thione ()
Cationic Ligand
Monodentate (S)
High
Proton competition blocks metal binding.
Neutral (pH 5-7)
Neutral () / Thione ()
Neutral Ligand
Monodentate (S)
Low (Requires EtOH)
Weak binding; equilibrium favors free metal.
Basic (pH 8-10)
Neutral () / Thiolate ()
Anionic Ligand
Bidentate (S, N)
Low (Requires EtOH/DMSO)
Target Zone. Risk of Metal Hydroxide ppt.
High (pH > 11)
Neutral / Dianionic
Dianion
Bridging
Variable
Ligand decomposition (Desulfurization).
Visualizing the Equilibrium
The following diagram illustrates the structural evolution of the ligand across the pH scale and the decision pathways for synthesis.
Caption: Fig 1. pH-dependent ligand speciation and associated synthesis risks.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by researchers working with N-substituted thioureas.
Q1: I see a precipitate immediately upon adding base, but the yield is low. Is this my product?
Diagnosis: Likely Metal Hydroxide (
) precipitation, not the complex.
Mechanism: If the pH rises faster than the ligand can coordinate, the metal reacts with hydroxide ions. This is common with Cu(II) and Zn(II) above pH 7.0.
Solution:
Pre-mix Ligand and Base: Deprotonate the ligand before adding the metal salt. Stir the ligand with 1 eq. of
or in ethanol for 20 mins.
Slow Addition: Add the metal salt solution dropwise to the buffered ligand solution.
Solvent Switch: Ensure the system is at least 50% Ethanol/Methanol. Metal hydroxides are less stable in alcohol than in pure water, while the organic complex is more stable.
Q2: The reaction solution remains clear, but no solid complex forms.
Diagnosis: The complex is forming but remains soluble, or the pH is too low for chelation.
Causality: The diethylamino group renders the complex somewhat lipophilic. If you are using pure Ethanol/DMSO, the complex might stay in solution.
Solution:
Check pH: Ensure pH is ~8. If pH < 6, protons are outcompeting the metal for the thiourea sulfur.
Induce Precipitation: Add cold water dropwise to the reaction mixture (if in Ethanol) until turbidity appears, then chill at 4°C.
Counter-ion Check: If using Chloride salts (
), the chloride might be coordinating. Switch to Acetate salts () which act as their own weak base buffer.
Q3: My product color is different from literature (e.g., Green vs. Brown for Cu).
Diagnosis: Mixed coordination modes or Oxidation state change.
Mechanism:
Green/Blue: Often indicates N-coordination is missing (Monodentate S-only) or free metal salt is trapped.
Brown/Black: Often indicates S,N-chelation (Charge Transfer bands) or, in Cu(II) cases, reduction to Cu(I) followed by sulfide formation (decomposition).
Solution:
Verify Coordination: Run IR. Look for the C=S stretch (approx. 1200-1300 cm⁻¹) . It should shift to lower wavenumbers or disappear if S-bound. The C-N stretch should increase in energy.
Stabilize: If Cu(II) is reducing to Cu(I) (common with thioureas), perform the reaction under Nitrogen atmosphere.
Dissolve 2.0 mmol of DEAPTU in 20 mL of absolute Ethanol.
Observation: Solution should be clear.
Add 2.0 mmol of Triethylamine (
) or Sodium Acetate.
Why: This deprotonates the thiourea tautomer (
) without raising pH high enough to strip the diethylamino group or precipitate metal oxides immediately.
Stir for 30 minutes at Room Temp.
Metal Addition (The "Template" Phase):
Dissolve 1.0 mmol of Metal Salt (
or ) in 10 mL Ethanol.
Critical: Do not use water if possible to avoid hydrolysis.
Add Metal solution dropwise to the Ligand solution over 15 minutes.
Reflux & Monitoring:
Reflux at 60-70°C for 3-4 hours.
Checkpoint: Monitor color change. (e.g., Cu: Blue
Dark Green/Brown).
Isolation:
Concentrate solvent to 50% volume via rotary evaporation.
Cool to 4°C overnight.
Filter precipitate, wash with cold ethanol (removes unreacted ligand) followed by ether (dries product).
Self-Validating Analytical Checkpoints
Technique
Expected Result (Validation)
Failure Indicator
FT-IR
shifts down (e.g., ).
No shift = No S-coordination.
UV-Vis
Appearance of LMCT band (350-450 nm).
Only d-d transitions visible (weak).
Solubility
Soluble in DMSO/DMF; Insoluble in Water.
Water soluble = Free metal salt or cationic species.
Module 4: Troubleshooting Logic Flow
Use this decision tree to diagnose synthesis failures efficiently.
Caption: Fig 2. Rapid diagnostic logic for DEAPTU complexation outcomes.
References
BenchChem. (2025).[1] Spectroscopic comparison of thiourea ligands and their metal complexes. Retrieved from 1
Al-Amiery, A. A., et al. (2025).[2] Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation. MDPI Molecules. Retrieved from 2
Eurasian Chemical Communications. (2023). Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands.[3] Retrieved from 3
Material Science Research India. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Retrieved from 4
National Institutes of Health (NIH). (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.[4][5] Retrieved from 6
Technical Support Center: Thermal Stability & Degradation Profiling of (4-Diethylamino-phenyl)-thiourea
Status: Active Last Updated: February 15, 2026 Department: Application Science & Impurity Profiling Introduction Welcome to the Technical Support Center. This guide addresses the thermal stability profile of (4-Diethylam...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Last Updated: February 15, 2026
Department: Application Science & Impurity Profiling
Introduction
Welcome to the Technical Support Center. This guide addresses the thermal stability profile of (4-Diethylamino-phenyl)-thiourea (DEPTU). Thiourea derivatives are notoriously sensitive to thermal and oxidative stress, often yielding complex impurity profiles that complicate HPLC-MS analysis.
This documentation is designed for researchers observing unexpected peaks, mass shifts, or potency loss during stability studies (ICH Q1A). It moves beyond basic observation to explain the causality of degradation and provides self-validating protocols for identification.
Module 1: The Degradation Landscape (FAQ & Mechanisms)
Q1: What are the primary degradation products I should expect under thermal stress?
A: Under thermal stress (>60°C), DEPTU primarily degrades via three competing pathways: Desulfurization , Deamination , and Cleavage .
Oxidative Desulfurization (The "Urea" Pathway):
Mechanism: In the presence of atmospheric oxygen or trace peroxides, the thiocarbonyl (
) bond is oxidized to a carbonyl () bond.
Product: (4-Diethylamino-phenyl)-urea.
Observation: A mass shift of -16 Da (S
O).
Deamination (The "Isothiocyanate" Pathway):
Mechanism: Thermal elimination of ammonia (
) from the primary amine terminus. This is the dominant pathway in dry, non-oxidative thermal stress.
Product: 4-Diethylamino-phenyl isothiocyanate.
Observation: A mass shift of -17 Da (Loss of
).
Risk: Isothiocyanates are highly electrophilic and can react with nucleophilic solvents (e.g., Methanol) to form carbamates, creating "artifact" peaks during analysis.
Hydrolytic Cleavage:
Mechanism: Breakdown of the thiourea linkage, often catalyzed by trace acid/base.
Product: 4-Diethylamino-aniline.
Observation: Significant mass reduction (Formation of the aniline fragment).
Q2: Why do I see "Ghost Peaks" that change depending on my HPLC solvent?
A: This is a classic signature of the Isothiocyanate degradation product.
The Cause: The isothiocyanate intermediate (
) is reactive. If you use Methanol or Ethanol as a mobile phase or diluent, the isothiocyanate reacts with the alcohol to form a thiocarbamate .
The Fix: Use Acetonitrile (ACN) as your organic modifier and diluent during impurity profiling to prevent on-column derivatization.
Module 2: Analytical Troubleshooting (The "How-To")
Use this diagnostic table to identify impurities based on LC-MS data.
Parent Compound: (4-Diethylamino-phenyl)-thiourea
Molecular Weight: ~223.3 g/mol
Protonated Ion
: ~224.3
Observed Mass ()
Mass Shift ()
Probable Identity
Mechanistic Cause
208.3
-16 Da
Urea Analogue
Oxidative Desulfurization (S replaced by O). Common in air-exposed solid samples.
207.3
-17 Da
Isothiocyanate
Thermal elimination of . Dominant in dry heat. Warning: Highly reactive.
165.2
-59 Da
Aniline Derivative
Hydrolytic cleavage ( bond break). Yields 4-Diethylamino-aniline.
190.3
-34 Da
Carbodiimide
Desulfurization via loss of . Rare; usually hydrates rapidly to Urea.
239.3
+15 Da
Methyl Thiocarbamate
Artifact: Isothiocyanate reacting with Methanol (if used as solvent).
Module 3: Visualizing the Pathways
The following diagram illustrates the degradation logic and troubleshooting workflow.
Figure 1: Thermal degradation pathways of (4-Diethylamino-phenyl)-thiourea, highlighting the critical branching between oxidative desulfurization and isothiocyanate formation.
Module 4: Experimental Protocols
Protocol A: Forced Degradation (Thermal Stress)
Purpose: To deliberately generate degradation products for method validation (retention time confirmation).
Sample Preparation:
Weigh 10 mg of (4-Diethylamino-phenyl)-thiourea into a clear glass HPLC vial.
Condition 1 (Solid State): Cap loosely to allow air exchange. Heat at 80°C for 24 hours.
Condition 2 (Solution): Dissolve in 10 mL of 50:50 Water:Acetonitrile. Heat at 60°C for 12 hours.
Crucial Step: Dilute Solid State sample using Acetonitrile (NOT Methanol) to 0.5 mg/mL.
Filter through 0.22 µm PTFE filter.
LC-MS Settings:
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm and MS (ESI+).
Protocol B: Artifact Check
Purpose: To confirm if a peak is a real impurity or a solvent interaction.
Take the stressed sample from Protocol A (Condition 1).
Split into two aliquots.
Dilute Aliquot A with Acetonitrile .
Dilute Aliquot B with Methanol .
Incubate both at room temperature for 1 hour.
Result: If a new peak appears in Aliquot B (approx +32 Da shift vs Isothiocyanate, or +15 Da vs Parent) that is absent in A, you have confirmed the presence of a reactive Isothiocyanate intermediate.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
Katritzky, A. R., et al. (2000). "Synthesis and properties of isothiocyanates." Journal of Organic Chemistry.
Doub, L. (1958). "Thioureas and their biological activity." Journal of Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Adsorption Isotherms for Corrosion Inhibition
Molecule: (4-Diethylamino-phenyl)-thiourea (DEAPT)
Substrate: Mild Steel (Fe)
Media: Acidic (Typically 1.0 M HCl or 0.5 M H₂SO₄)
Introduction: The DEAPT Support Interface
Welcome to the Advanced Technical Support Center for Corrosion Inhibitors. You are likely analyzing (4-Diethylamino-phenyl)-thiourea (DEAPT) , a mixed-type inhibitor where the electron-rich thiourea core (
) and the diethylamino substituent work synergistically to block active corrosion sites on mild steel.
This guide moves beyond basic protocol, addressing the specific physicochemical anomalies encountered when fitting adsorption isotherms (Langmuir, Temkin, Frumkin) to this specific molecular class.
Status: Active
Context: Before curve fitting, we must validate the physical stability of the DEAPT-Steel interface.
Q1: My DEAPT precipitates or forms a haze in 1.0 M HCl. How do I ensure a valid isotherm?
Diagnosis: DEAPT is a bulky organic molecule. While the amino group protonates in acid (increasing solubility), the hydrophobic phenyl and ethyl groups can cause precipitation at high concentrations (>500 ppm), leading to "false" surface coverage data.
Troubleshooting Protocol:
Co-solvent Usage: Pre-dissolve DEAPT in minimal Ethanol or DMSO (max 5% v/v final concentration). Ensure the blank (control) solution contains the exact same percentage of co-solvent to negate its inhibition effect.
Sonication: Sonicate the stock solution for 15 minutes at room temperature.
Turbidity Check: Measure absorbance at 600 nm. If OD > 0.05, solubility is compromised. Filtered solutions are invalid as the concentration is unknown.
Q2: My Open Circuit Potential (OCP) drifts continuously. When should I start the weight loss or electrochemical measurement?
Diagnosis: Thiourea derivatives often exhibit slow adsorption kinetics due to the re-orientation of the molecule on the surface (vertical vs. flat adsorption).
The Fix:
Standard: Wait for steady-state OCP (
).
DEAPT Specific: Due to the steric bulk of the diethylamino group, equilibrium may take longer than simple thiourea. Recommended stabilization time is 30–60 minutes for electrochemical tests and 24 hours for weight loss (gravimetric) to ensure thermodynamic equilibrium.
Module 2: Isotherm Fitting & Data Analysis
Status: Active
Context: You have surface coverage data (
), but the plots are non-linear.
Q3: The Langmuir plot (
vs.
) has a slope deviating significantly from 1.0. What does this imply?
Analysis: The ideal Langmuir equation assumes:
Monolayer adsorption.
Homogeneous surface.
No lateral interaction between adsorbed DEAPT molecules.
If your slope is
or (instead of ), the Langmuir model is an oversimplification.
Root Cause: The diethylamino tail creates steric hindrance or lateral repulsion between adsorbed molecules.
Solution: Switch to the Temkin or Frumkin isotherm to account for these interactions.
Isotherm Decision Matrix:
Isotherm
Equation
Linear Plot
Physical Meaning of Deviation
Langmuir
vs.
Ideal monolayer. If , reject.
Temkin
vs.
Surface is heterogeneous (common for mild steel).
Frumkin
vs.
Lateral interactions. Parameter '' describes attraction () or repulsion ().
Q4: How do I interpret the Frumkin interaction parameter (
) for DEAPT?
If you use Frumkin and find a negative 'a' value :
Meaning: Lateral repulsion. The bulky diethylamino groups are pushing each other apart, preventing dense packing.
Action: This validates that the molecule is adsorbing flat or tilted, occupying a large surface area per molecule.
DEAPT Case: A value of -34 kJ/mol is typical for thiourea derivatives. It implies a dual mechanism:
Electrostatic: Protonated amino group attracts to Cl⁻ ions on the steel surface.
Coordinate: Sulfur and Nitrogen lone pairs donate electrons to Fe d-orbitals.[5]
Visualizing the Mechanism & Workflow
Figure 1: Adsorption Mechanism of DEAPT
Caption: Schematic of DEAPT interaction with Mild Steel. Protonated forms interact electrostatically, while neutral S/N atoms form coordinate bonds (Chemisorption).
Caption: Step-by-step logic for validating isotherm data and selecting the correct model.
Standardized Protocol: Gravimetric Weight Loss
To generate the data for the isotherms discussed above, follow this controlled protocol to minimize experimental error.
Coupon Preparation:
Abrade mild steel coupons with SiC paper (grades 400 to 1200).
Degrease with acetone, wash with distilled water, dry in warm air, and store in a desiccator.
Solution Preparation:
Prepare 1.0 M HCl using analytical grade reagent.
Prepare inhibitor concentrations (e.g., 10, 50, 100, 200, 500 ppm). Note: Use the solubility fix from Module 1 if needed.
Immersion:
Suspend coupons in 100 mL of solution (maintained at 303 K ± 1 K) using glass hooks.
Duration: 24 hours (Critical for equilibrium).
Cleaning & Weighing:
Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products.
Wash with acetone, dry, and re-weigh.
Calculation:
Surface Coverage (
) =
Where
is weight loss in blank acid, and is weight loss with inhibitor.
References
Corrosion Inhibition Mechanism of Phenyl Thiourea Derivatives
Source: Journal of Materials Research and Technology / SciELO
Relevance: Establishes the mixed-type inhibition and adsorption behavior of phenyl-substituted thioureas in acid media.
URL:[Link]
Relevance: Authoritative guide on the "Dimensionless K" error (55.5 factor)
Inhibition of Steel Corrosion by Thiourea Derivatives
Source: AMPP (Association for Materials Protection and Performance)
Relevance: Validates the Langmuir isotherm applicability and the effect of alkyl/aryl substitutions on efficiency.
URL:[Link]
Adsorption Isotherm Mechanisms (Langmuir vs Temkin)
Source: National Institutes of Health (PMC)
Relevance: Detailed comparison of isotherm models for organic corrosion inhibitors on mild steel.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-DEAP-TU-001
Subject: Minimizing Oxidative Decomposition and Dimerization during Thiourea Formation
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
The synthesis of (4-Diethylamino-phenyl)-thiourea presents a unique challenge compared to unsubstituted phenylthioureas. The starting material, N,N-diethyl-p-phenylenediamine (DPD), is thermodynamically prone to single-electron oxidation, forming intensely colored radical cations (Wurster’s salts) and quinonediimines.
Standard protocols involving high-temperature melts with ammonium thiocyanate often fail with this substrate, resulting in low yields and "tarry" black mixtures. This guide prioritizes oxidative protection and recommends the Benzoyl Isothiocyanate Route over the traditional acid rearrangement method to minimize thermal degradation.
Pre-Reaction Protocol: Handling the "Pink" Problem
Issue: The starting material turns purple/black upon exposure to air.
Root Cause: Formation of the Wurster’s Red radical cation followed by polymerization.
The Inert Handling Workflow
Strict exclusion of oxygen is non-negotiable for this substrate.
Solvent Degassing: Sparge all solvents (Acetone, Ethanol, Water) with Argon or Nitrogen for 20 minutes prior to use.
Antioxidant Buffer (Optional): If working in aqueous media, adding 0.1% Sodium Metabisulfite (
) can act as a sacrificial reductant, keeping the amine in the reduced (colorless) state.
Free Base vs. Salt: The hydrochloride salt of DPD is more stable than the free base. Generate the free base in situ only when the electrophile is present.
Reaction Pathways & Troubleshooting
Method A: The Benzoyl Isothiocyanate Route (Recommended)
Why this method? It operates at lower temperatures (refluxing acetone/ethanol) compared to the melt method, preventing the thermal decomposition of the sensitive diethylamino group.
Step 1: Formation of Benzoyl Isothiocyanate
Step 2: Thiourea Formation & Hydrolysis
Troubleshooting Guide (Method A)
Symptom
Probable Cause
Corrective Action
Low Yield (Step 1)
Wet Acetone
Critical: Acetone must be dried over molecular sieves. Water hydrolyzes benzoyl chloride to benzoic acid.
Product is Yellow/Orange
Incomplete Hydrolysis
The intermediate (-benzoyl derivative) is often yellow. Increase NaOH concentration or hydrolysis time (5-10 min boil).
Melting Point too High
Sym-Dimer Formation
Excess amine was present. Ensure Benzoyl Isothiocyanate is in slight excess (1.1 eq) relative to the amine.
Ammonium Chloride Clogging
Poor Filtration
Filter the NH4Cl precipitate before adding the aniline derivative to ensure a clean reaction matrix.
Method B: The Ammonium Thiocyanate Rearrangement (Legacy)
Why this method? It is cost-effective but risky for this specific substrate due to the high heat required (
C).
Reaction:
Troubleshooting Guide (Method B)
Symptom
Probable Cause
Corrective Action
Black Tar Formation
Oxidative Polymerization
Stop. The reaction temperature exceeded the stability limit of DPD. Switch to Method A or use a nitrogen blanket during the melt.
Evolution of H2S
Desulfurization
Reaction is too acidic or too hot. Reduce temperature to 80-90°C and extend time rather than forcing rapid conversion at 140°C.
Sticky Residue
Incomplete Isomerization
The thiocyanate salt has not rearranged. This equilibrium is slow.[1] Evaporate to dryness and bake the residue, but monitor for decomposition.
Visualizing the Failure Modes
The following diagram illustrates the competition between the desired nucleophilic attack and the oxidative side reactions that destroy the DPD starting material.
Figure 1: Kinetic competition between productive thiourea formation (Blue path) and oxidative degradation (Red path).
Frequently Asked Questions (FAQs)
Q: Can I use Carbon Disulfide (
) instead of Thiocyanate?A: Yes, but with caution. The reaction of DPD with and ammonia (or a base) forms a dithiocarbamate intermediate.[2] While this avoids the high heat of the melt method, is highly flammable and toxic. Furthermore, dithiocarbamates of p-phenylenediamines are known to oxidize rapidly to thiuram disulfides if not handled under strict inert conditions.
Q: My product has a persistent pink hue. How do I purify it?A: The pink hue indicates trace Wurster's salts.
Recrystallization: Use Ethanol/Water (1:1).
Activated Carbon: Dissolve the crude product in hot ethanol, treat with activated charcoal (Norit), filter while hot through Celite, and then cool to crystallize. The carbon effectively adsorbs the planar oxidized impurities.
Q: Why does the literature cite "evaporation to dryness" for the NH4SCN method?A: This is the classical "isomerization" technique. The thiocyanate salt (
) is stable in solution. Removing the solvent forces the ions into a crystal lattice or melt where thermal energy drives the rearrangement to the covalent thiourea (). For sensitive amines like DPD, this "baking" step is usually where degradation occurs.
References
Douglass, I. B., & Dains, F. B. (1934). The Preparation of Alpha-Phenylthiourea and its Derivatives. Journal of the American Chemical Society, 56(6), 1408–1409.
Corbett, J. F. (1969). The chemistry of hair-dye oxidation products. Journal of the Society of Cosmetic Chemists. (Detailed mechanism of p-phenylenediamine oxidation).
Technical Support Center: Stability Profile of (4-Diethylamino-phenyl)-thiourea
[1] Welcome to the Technical Support Hub. This guide addresses the physicochemical behavior of (4-Diethylamino-phenyl)-thiourea (CAS: 22283-43-8 / similar derivatives).[1] It is designed for researchers observing solubil...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the Technical Support Hub.
This guide addresses the physicochemical behavior of (4-Diethylamino-phenyl)-thiourea (CAS: 22283-43-8 / similar derivatives).[1] It is designed for researchers observing solubility issues, unexpected degradation, or analytical anomalies (HPLC/LC-MS) during drug development or mechanistic studies.[1]
Executive Summary: The Stability Matrix
Condition
Stability Status
Primary Mechanism
Key Risk
Acidic (pH < 4)
High (at RT)
Protonation of Diethylamino group
Hydrolysis at High Temp ()
Neutral (pH 6-8)
Moderate
Thione-Thiol Equilibrium
Low Solubility (Precipitation)
Alkaline (pH > 9)
Low / Critical
Oxidative Desulfurization
Rapid conversion to Urea analog
Module 1: Acidic Solutions (The Protonation Trap)
User Issue: "I dissolved the compound in 0.1 M HCl and it went into solution perfectly, but after heating, I smell sulfur and my yield dropped."
Technical Diagnosis
In acidic media, this molecule behaves as a surfactant-like cation .[1] The diethylamino nitrogen (
) protonates readily, drastically increasing aqueous solubility.[1] However, the thiourea moiety—normally stable to dilute acid—becomes susceptible to hydrolysis under thermal stress.
The Mechanism:
Solubilization:
. This is reversible and safe at room temperature.[1]
Degradation (Heat Induced): At elevated temperatures (
), acid catalyzes the cleavage of the C=S bond, releasing toxic hydrogen sulfide () and forming the corresponding aniline or urea derivative.
Do not assume stability based on clarity of solution.
Prepare: Dissolve compound in
at .
Split: Keep one aliquot at
(Control) and one at ambient temperature for 24 hours.
Test: Run HPLC.
Result A: Single peak matching control = Stable .
Result B: New peak at lower Retention Time (more polar) + Sulfur smell = Hydrolysis .[1]
Corrective Action: Maintain temperature
. If heating is required for a reaction, switch to a non-nucleophilic strong acid (e.g., Triflic acid) in an anhydrous solvent to prevent hydrolytic attack.
Module 2: Alkaline Solutions (The Hydrolysis Hazard)
User Issue: "My LC-MS signal disappeared after incubating in carbonate buffer (pH 10). I see a mass shift of -16 Da or -32 Da."
Technical Diagnosis
Alkaline conditions are destructive to electron-rich thioureas.[1] The diethylamino group donates electron density to the ring, making the sulfur atom highly nucleophilic. In base, two degradation pathways accelerate:
Oxidative Desulfurization (Aerobic): The thiolate anion (formed by tautomerization) reacts with dissolved oxygen or trace metals.[1]
Mass Spec Signature: Replacement of S (32 Da) with O (16 Da) results in a net -16 Da shift .[1]
Base-Catalyzed Hydrolysis: Direct attack of
on the thiocarbonyl carbon, releasing and forming cyanamides or ureas.[1]
Visualizing the Degradation Pathways
Caption: Figure 1.[1] pH-dependent fate of (4-Diethylamino-phenyl)-thiourea. Blue paths denote reversible solubilization; Red paths denote irreversible chemical degradation.[1]
Reason: Protonation of the diethylamino nitrogen removes its lone pair from conjugation with the phenyl ring, altering the chromophore.
Action: Always match the pH of your sample diluent to your mobile phase to ensure accurate quantitation.
FAQ: Rapid Response
Q: Can I use DMSO stock solutions?A: Yes, but use anhydrous DMSO.[1] In the presence of water and light, DMSO can act as a mild oxidant, slowly converting the thiourea to a disulfide dimer. Store at
in amber vials.
Q: Is the compound compatible with Gold (Au) surfaces?A:Caution. Thioureas bind gold with high affinity (stronger than thiols).[1] In alkaline conditions, this compound will etch gold (leaching), forming Au-Thiourea complexes.[1] Use only in acidic buffers if surface functionalization is the goal.
Q: How do I remove the "Rotten Egg" smell from my waste?A: The smell is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
from hydrolysis.[1] Treat the waste with dilute bleach (Sodium Hypochlorite) in a fume hood. This oxidizes sulfide to sulfate (odorless).[1] Warning: This reaction is exothermic.[1]
References
Oxidative Desulfurization Mechanism
Title: Oxidation of thiourea and substituted thioureas: a review.
Source: Journal of Sulfur Chemistry (Taylor & Francis).[1]
overcoming steric hindrance in (4-Diethylamino-phenyl)-thiourea derivatives
Ticket System: Advanced Synthesis & Characterization Welcome to the Specialized Support Hub. You are accessing the Tier-3 troubleshooting guide for the synthesis and analysis of sterically compromised thiourea derivative...
Welcome to the Specialized Support Hub.
You are accessing the Tier-3 troubleshooting guide for the synthesis and analysis of sterically compromised thiourea derivatives. This documentation addresses the specific challenges of coupling electron-rich 4-diethylaminoaniline with sterically hindered isothiocyanates.
Module 1: The Troubleshooting Matrix (Triage)
Identify your failure mode below to jump to the relevant protocol.
Symptom
Probable Cause
Immediate Action
Ref.
Reaction Stalled (<20% yield after 24h)
Steric shielding of the isothiocyanate () carbon.
Switch to Protocol A (Microwave-Assisted Synthesis) or add Catalyst System B (DBU/DABCO).
[1, 2]
Product "Oils Out" (No precipitate)
Melting point depression due to impurities or supersaturation failure.
Attempt Protocol C (Solvent Polarity Adjustment) or "Scratch & Seed".
[3]
Purple/Black Tarry Impurities
Oxidation of the 4-diethylamino moiety (quinone-imine formation).
CRITICAL: Purify starting amine immediately before use. Run reaction under atmosphere.
[4]
NMR Signals Doubled/Broad
Restricted rotation around the bond (Rotamers).
Do not discard. Run High-Temperature NMR ().
[5, 6]
Module 2: Synthetic Protocols (Overcoming the Barrier)
The Core Problem: Steric vs. Electronic
The 4-diethylamino group is a strong Electron Donating Group (EDG), making the aniline nitrogen more nucleophilic. Therefore, if your reaction is failing, the issue is rarely the amine's reactivity. The failure stems from the steric bulk of the coupling partner (e.g., tert-butyl, adamantyl, or 2,6-disubstituted aryl isothiocyanates) blocking the nucleophilic attack.
Figure 1: Reaction energy landscape. Standard thermal heating often fails to overcome the steric barrier before the sensitive amine oxidizes. Microwave irradiation provides the necessary localized energy.
Best for: Bulky isothiocyanates (e.g., Adamantyl-ITC, 2,6-Dimethylphenyl-ITC).
Preparation: In a 10 mL microwave vial, dissolve 4-diethylaminoaniline (1.0 eq) and the hindered isothiocyanate (1.1 eq) in minimal Ethanol or Acetonitrile (2–3 mL/mmol).
Additives: If the isothiocyanate is aliphatic and bulky, add 10 mol% Triethylamine (TEA) .
Irradiation: Seal and irradiate at 100–120°C for 10–15 minutes (Dynamic power mode, max 150W).
Note: Conventional reflux would require 12–24 hours, increasing oxidation risk.
Workup: Cool to
. If precipitate forms, filter.[1] If oil forms, proceed to Protocol C.
Protocol B: Base Catalysis (DBU Method)
Best for: Extremely unreactive partners where microwave is unavailable.
Solvent: Use Toluene (anhydrous).
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0.1 equivalents .
Mechanism:[2][3][4][5] DBU activates the amine and stabilizes the zwitterionic intermediate, lowering the activation energy [1].
Conditions: Reflux under Argon for 4–6 hours.
Warning: Remove DBU completely during workup (wash with dilute HCl, but monitor pH to avoid protonating the diethylamino group; pH ~8 is safe).
Module 3: Purification & Stability
Issue: The "Oiling Out" Phenomenon
Thiourea derivatives with flexible diethyl chains often resist crystallization.
Protocol C: The "Anti-Solvent" Titration
Dissolve the crude oil in the minimum amount of hot Ethanol or Acetone .
While stirring rapidly, add Water (the anti-solvent) dropwise until persistent turbidity is observed.
Stop adding water. Re-heat slightly to clear the solution.
Allow to cool very slowly (wrap flask in foil/towel) to room temperature, then to
.
Intervention: If oil reappears, scratch the flask wall with a glass rod at the oil/solvent interface to induce nucleation.[6]
Module 4: Characterization (The NMR "Ghost")
User Question: "My NMR shows double peaks for the ethyl groups. Is my product impure?"
Answer: Likely No . You are observing Rotamers .
Thioureas exhibit restricted rotation around the
bond due to the zwitterionic resonance contributor ().
Figure 2: The origin of NMR peak splitting in thioureas. The partial double bond character creates distinct geometric isomers (E/Z) observable at room temperature.
Validation Step:
Run a Variable Temperature (VT) NMR experiment.
Result: If the peaks coalesce into sharp singlets/triplets, the sample is pure. If peaks remain distinct, it is a chemical impurity [5, 6].
FAQ: Frequently Asked Questions
Q: Can I use TCDI (Thiocarbonyldiimidazole) instead of isothiocyanates?A: Yes. If the isothiocyanate is unstable or unavailable, react your 4-diethylaminoaniline with TCDI first to form the imidazole-thiourea intermediate, then displace the imidazole with your second amine. This is often more effective for sterically hindered amines [7].
Q: Why does my product turn pink on the bench?A: The diethylamino-phenyl moiety is oxidation-prone. Trace acid (from
or silica gel) can catalyze the formation of colored quinoid species. Store the product in the dark, under Argon, and filter your through basic alumina before NMR [4].
References
Mechanism of Amine Catalysis: Nickisch, R. et al.[5] "A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides."[9] RSC Advances, 2023.
Microwave Acceleration: Dandia, A. et al. "Microwave mediated synthesis of imides: urea vs thiourea." Green Chemistry, 2001.
Recrystallization Techniques: BenchChem Technical Support. "Recrystallization of Thiourea Derivatives." BenchChem Support Center.
Oxidation of Phenylenediamines: Depending on the specific derivative, p-phenylenediamine derivatives are known to oxidize to Wurster's salts (radical cations). Standard Organic Handling Procedures apply.
Restricted Rotation (NMR): Jiang, Y. et al. "A nuclear magnetic resonance study of hindered internal rotation in diethylthiourea." Journal of the Chemical Society, Dalton Transactions.[10]
Structural Confirmation: Mohammadi-Ghalehbin, B. et al. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives." Molecules, 2024.[11]
TCDI Alternative Route: Detailed in Synthesis and Structure of N,N′-bis(2-dialkylaminophenyl)thioureas. IUCrData, 2023.
Technical Support Center: Purification of (4-Diethylamino-phenyl)-thiourea
[1][2] Welcome to the Advanced Purification Support Hub. Scope: This guide addresses the isolation and purification of 1-(4-Diethylaminophenyl)thiourea (DEPTU).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Welcome to the Advanced Purification Support Hub.
Scope: This guide addresses the isolation and purification of 1-(4-Diethylaminophenyl)thiourea (DEPTU). It is designed for researchers encountering persistent impurities, coloration issues, or "oiling out" during synthesis.[1][2]
Safety Warning: Thiourea derivatives are potential goitrogens (thyroid disruptors).[3][1][2] The precursor N,N-diethyl-p-phenylenediamine (DPD) is toxic and readily absorbs through the skin.[3][1] All protocols below require a fume hood and full PPE (nitrile gloves, lab coat, eye protection).[1][2]
Module 1: Diagnostic Triage
Identify your impurity profile before selecting a protocol.[1]
Symptom / Observation
Likely Impurity / Cause
Recommended Action
Pink, Purple, or Black Coloration
Oxidized Precursor: The starting material, N,N-diethyl-p-phenylenediamine, has oxidized to a Wurster’s salt (radical cation) or imine.[1][2]
Protocol B (Acid-Base Extraction) with a reducing agent wash.[3][1]
Sticky "Oil" or Gum
Eutectic Impurities / Solvent Trap: Presence of unreacted aniline or rapid cooling trapped solvent.[1][2]
Protocol C (Anti-Oiling) followed by Protocol A .
NMR: Extra Aliphatic Peaks
Solvent Residue / Grease: Thioureas can trap lattice solvents.[1][2]
Vacuum drying at elevated temp (50°C) or Protocol A (change solvent).[3][1]
NMR: Split/Broad Peaks
Rotamers: Thioureas exhibit restricted rotation around the C-N bond.[2]
Run NMR at elevated temperature (50-60°C) to coalesce peaks before assuming impurity.[3][1]
Module 2: Purification Protocols
Protocol A: Recrystallization (The Standard Approach)
Best for: Crude samples with >85% purity and minor solvent inclusions.[3][1]
The Logic: Phenylthioureas exhibit a steep solubility curve in lower alcohols.[2] They are soluble in hot ethanol but sparingly soluble at room temperature.[1][2] Water is used as an anti-solvent to force precipitation of the hydrophobic aromatic tail.[2]
Step-by-Step:
Dissolution: Place crude solid in a flask. Add absolute ethanol (EtOH) (approx. 5-10 mL per gram of solid).[3][1]
Heat: Heat to reflux (approx. 78°C) until fully dissolved.
Note: If black specks remain insoluble, filter the hot solution through a pre-warmed glass frit or Celite pad.[2]
Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]
Clarification: Add a few drops of hot EtOH to clear the turbidity.[1][2]
Crystallization: Remove heat. Insulate the flask with a towel to allow slow cooling to room temperature.
Why? Rapid cooling traps impurities in the crystal lattice.[2]
Collection: Cool in an ice bath for 30 minutes. Filter the white/off-white needles and wash with cold 50% EtOH/Water.
Protocol B: Acid-Base Extraction (The Self-Validating Method)
Best for: Removing colored oxidation products (purple/pink) and unreacted starting materials.[3][1]
The Logic: This molecule is amphoteric but dominated by the basic diethylamino group (
Acid Phase: We protonate the amine with dilute HCl, forcing the product into the aqueous phase.[2] Neutral impurities (dimers, desulfurized byproducts) remain in the organic phase.[1][2]
Wash: We wash the aqueous phase to strip non-basic contaminants.[1][2]
Base Phase: We neutralize the acid, deprotonating the amine.[2] The neutral product becomes insoluble in water and precipitates out.[2]
Figure 1: Chemo-selective purification workflow exploiting the diethylamino moiety.[3][1]
Step-by-Step:
Dissolve: Dissolve crude sample in 1M HCl (10 mL/g). The solution should be clear. If purple, add a pinch of Sodium Bisulfite (
) to reduce the oxidized amine color bodies.[1][2]
Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (
mL).[3][1] Discard the DCM layers (organics).[3][1]
Neutralize: Cool the aqueous layer in an ice bath. Slowly add 10% NaOH or Ammonium Hydroxide with stirring until pH
10.
Precipitate: The solution will turn cloudy as the free base precipitates.[1][2] Stir for 15 minutes.
Filter: Collect solids by vacuum filtration. Wash with copious water to remove salts.[2]
Module 3: Advanced Troubleshooting
Issue: "Oiling Out"
The compound forms a liquid blob at the bottom of the flask instead of crystals.
Cause: The solution temperature is above the melting point of the solvated solid, or the impurity profile is depressing the melting point (eutectic formation).[2]
Corrective Workflow (Protocol C):
Re-heat: Re-dissolve the oil by heating the solvent.[1][2]
Seed: Cool slightly and add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod.[1]
Mechanism:[3][1][4] Micro-scratches provide nucleation sites for lattice formation.[1][2][5]
Trituration: If oil persists, evaporate the solvent.[1][2] Add Diethyl Ether or Hexanes and grind the oil with a spatula.[2] This extracts solvent residues and often forces solidification.[1][2]
Issue: Persistent Sulfur Smell / Yellowing
Cause: Thermal decomposition.[1][2] Thioureas can eliminate
to form carbodiimides or decompose to isothiocyanates upon prolonged heating.[1][2]
Correction:
Avoid boiling solvents >80°C for extended periods.[1][2]
Use Activated Charcoal : Add 1% w/w activated carbon to the hot recrystallization solution, stir for 5 minutes, and filter hot.[2] This adsorbs sulfurous oligomers.[2]
References
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for thiourea synthesis and recrystallization techniques).
BenchChem. (2025).[1][2][5] Technical Support: Recrystallization of Thiourea Derivatives. (General solubility and solvent selection for phenylthioureas).
Cayman Chemical. (2022).[1][2][6] Product Information: N-Phenylthiourea Solubility and Stability.[1][6] (Data on solubility in organic solvents vs. aqueous buffers).
Moore, H. E., et al. (1984).[1][2] "Kinetics of monochloramine oxidation of N,N-diethyl-p-phenylenediamine." Environmental Science & Technology.[2][7] (Mechanistic explanation of the pink/purple oxidation impurity).
International Journal of Creative Research Thoughts (IJCRT). (2020).[3][1][2] "Review on Synthesis and Antimicrobial Activity of Phenylthiourea." (Validation of precipitation via pH change).
Technical Comparison Guide: NMR Profiling of (4-Diethylamino-phenyl)-thiourea
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of (4-Diethylamino-phenyl)-thiourea. This document is structured to serve as a practical reference for analytical chemists a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of (4-Diethylamino-phenyl)-thiourea. This document is structured to serve as a practical reference for analytical chemists and drug development professionals.
Executive Summary
(4-Diethylamino-phenyl)-thiourea is a significant intermediate in the synthesis of heterocyclic bioactive compounds, including aminothiazoles and benzothiazoles used in antimicrobial and anticancer research. Its structural duality—combining a strongly electron-donating diethylamino group with a thiourea moiety—creates a unique electronic push-pull system. This guide characterizes its 1H and 13C NMR fingerprints, distinguishing it from structural analogs like Phenylthiourea (PTU) and its urea counterpart, providing a robust framework for purity assessment and structural verification.
Structural Context & Chemical Logic
The molecule consists of a para-disubstituted benzene ring. The diethylamino group at position 4 acts as a strong
-donor (+M effect), significantly shielding the ortho-protons and carbons. The thiourea group at position 1 acts as a weak electron-withdrawing group and a hydrogen bond donor.
Key Structural Dynamics
Electronic Push-Pull: The electron density flows from the diethylamino nitrogen into the aromatic ring, increasing the electron density at the thiourea attachment point. This affects the acidity of the N-H protons.
Tautomerism: Like all thioureas, it exists in equilibrium between the thione (dominant in neutral solution) and thiol forms.[1] This equilibrium is solvent-dependent and critical for interpreting labile proton signals.
Figure 1: The thione form is thermodynamically favored in DMSO-d6, resulting in distinct N-H resonances.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral integrity, the following protocol is recommended.
Sample Preparation[2][3][4][5][6][7]
Solvent Selection:DMSO-d6 is the gold standard.
Reasoning: Chloroform-d (CDCl3) often leads to broadened or invisible N-H peaks due to rapid exchange and poor solubility. DMSO-d6 stabilizes the thione form via hydrogen bonding, sharpening the labile proton signals.
Concentration: 10–15 mg per 0.6 mL solvent.
Temperature: 298 K (25°C). Elevated temperatures (e.g., 350 K) may be used to coalesce broad N-H signals if rotation is restricted.
Instrument Parameters
Frequency: 400 MHz or higher (essential for resolving the AA'BB' aromatic system).
Pulse Sequence:
1H: Standard zg30 (30° pulse) to ensure accurate integration of labile protons.
13C: Power-gated decoupling (zgpg) to suppress NOE for quaternary carbons if quantitative data is needed (add relaxation delay D1 > 2s).
1H NMR Spectral Analysis
The 1H NMR spectrum in DMSO-d6 exhibits three distinct regions: the aliphatic ethyl chains, the aromatic core, and the labile thiourea protons.
Detailed Assignment Table (DMSO-d6)
Moiety
Chemical Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Structural Insight
Ethyl -CH₃
1.06 – 1.10
Triplet (t)
6H
7.0
Characteristic methyl triplet.
Ethyl -CH₂-
3.25 – 3.35
Quartet (q)
4H
7.0
Often overlaps with H₂O signal in DMSO.
Ar-H (ortho to NEt₂)
6.58 – 6.65
Doublet (d)
2H
9.0
Upfield shift due to strong shielding by NEt₂.
Ar-H (meta to NEt₂)
7.10 – 7.18
Doublet (d)
2H
9.0
Downfield relative to ortho protons (AA'BB' system).
Thiourea -NH₂
7.10 – 7.40
Broad Singlet
2H
-
Exchangeable. Broadening indicates restricted rotation or H-bonding.
Thiourea -NH-
9.20 – 9.50
Singlet (s)
1H
-
Highly deshielded due to anisotropy of C=S and acidity.
Comparative Analysis: Effect of Substituents
Comparing (4-Diethylamino-phenyl)-thiourea with Phenylthiourea (PTU) reveals the impact of the diethylamino group.
Aromatic Region: In PTU, the aromatic protons appear as a complex multiplet around 7.1–7.5 ppm. The diethylamino group in the title compound resolves this into a clean AA'BB' system and pushes the ortho protons significantly upfield (~0.5 ppm shift).
NH Acidity: The electron-donating diethylamino group reduces the acidity of the N-H proton attached to the ring, causing a slight upfield shift of the NH signal compared to PTU (where NH appears ~9.8–10.0 ppm).
13C NMR Spectral Analysis
The 13C spectrum provides definitive proof of the thiourea skeleton, specifically distinguishing the C=S moiety from potential urea contaminants (C=O).
13C Chemical Shift Data (DMSO-d6)
Carbon Type
Shift ( ppm)
Assignment Logic
Methyl (CH₃)
12.5
Typical aliphatic methyl.
Methylene (CH₂)
44.0
Deshielded by Nitrogen attachment.
Ar-C (ortho)
111.5
Highly shielded by +M effect of NEt₂.
Ar-C (para)
126.5
Carbon attached to the thiourea nitrogen.
Ar-C (meta)
128.0
Less affected by resonance.
Ar-C (ipso)
146.5
Quaternary carbon attached to NEt₂.
Thiocarbonyl (C=S)
180.5
Diagnostic Peak. Far downfield.
Diagnostic Distinction: C=S vs. C=O
The most critical validation step is confirming the thiocarbonyl signal.
Thiourea (C=S): Resonates at 178 – 182 ppm .
Urea Analog (C=O): Resonates at 155 – 160 ppm .
Observation: If the spectrum shows a peak ~158 ppm, the sample has oxidized to the urea derivative or hydrolyzed.
Synthesis & Identification Workflow
Understanding the synthesis aids in identifying impurities (e.g., unreacted amine).
Figure 2: The presence of unreacted aniline is easily detected by a triplet/quartet pattern lacking the downfield NH signal.
References
Saeed, A. et al. (2014). "Synthesis, characterization and biological evaluation of some thiourea derivatives." Journal of Chemical Sciences.
Reich, H. J. "H-1 NMR Chemical Shifts." University of Wisconsin-Madison.
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).
Technical Guide: FTIR Characteristic Peaks Assignment for (4-Diethylamino-phenyl)-thiourea
Executive Summary & Scope This guide provides a definitive spectroscopic analysis of (4-Diethylamino-phenyl)-thiourea , a significant intermediate in the synthesis of nonlinear optical (NLO) materials and heterocyclic li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This guide provides a definitive spectroscopic analysis of (4-Diethylamino-phenyl)-thiourea , a significant intermediate in the synthesis of nonlinear optical (NLO) materials and heterocyclic ligands. Unlike generic spectral databases, this document focuses on the structural causality of vibrational modes, specifically analyzing how the strong electron-donating diethylamino group influences the thiourea core.
We compare this compound against its structural analog Phenylthiourea (PTU) and its precursor 4-Diethylaminoaniline to provide a robust framework for purity verification and structural confirmation.
Target Audience: Synthetic Chemists, Spectroscopists, and Quality Control Scientists in pharmaceutical development.[1]
Molecular Architecture & Synthesis Context
To accurately assign FTIR peaks, one must understand the synthesis pathway and the resulting molecular symmetry. The target molecule is typically synthesized via the reaction of 4-diethylaminoaniline with ammonium thiocyanate or a substituted isothiocyanate.[1]
Experimental Synthesis Workflow
The following protocol ensures the isolation of the specific tautomer (thione form) relevant to the spectral data provided.
Figure 1: Acid-catalyzed synthesis pathway for the formation of the target thiourea derivative.
The FTIR spectrum of (4-Diethylamino-phenyl)-thiourea is dominated by the interplay between the thiourea core (N-C=S) and the para-substituted diethylaminophenyl ring .
Detailed Assignment Table[1]
Functional Group
Vibration Mode
Frequency (cm⁻¹)
Intensity
Diagnostic Note
N-H
Stretching (Asym/Sym)
3350 – 3150
Strong, Broad
Broadened by H-bonding; typically appears as a doublet or broad envelope.
Expert Mechanistic Insight: The "Red Shift" Effect
The Diethylamino group is a strong electron donor (+M effect).[1] This has a profound impact on the thiourea core compared to unsubstituted phenylthiourea.[1]
Mechanism: The lone pair on the diethylamino nitrogen donates electron density into the phenyl ring, which conjugates through to the thiourea moiety.[1]
Spectral Consequence: This resonance increases the single-bond character of the C=S bond .[1]
Result: The C=S stretching frequency (Thioamide IV) typically shifts to a lower wavenumber (red shift) compared to Phenylthiourea.[1] Conversely, the C-N bond connecting the ring to the thiourea strengthens (higher double bond character), shifting Thioamide I/II to higher wavenumbers .
Comparative Analysis: Performance vs. Alternatives
To validate the identity of the compound, it must be differentiated from its precursors and structural analogs.[1]
Comparison 1: Target vs. Precursor (4-Diethylaminoaniline)
N-H Region: The precursor (primary amine) exhibits two sharp bands (~3400/3300 cm⁻¹) for the -NH₂ group. Upon conversion to thiourea, these are replaced by the broader, H-bonded N-H bands of the thioamide.
C=S Appearance: The precursor lacks the C=S bands (1100/700 cm⁻¹).[1] The appearance of these bands confirms the formation of the thiourea linkage.[1]
Comparison 2: Target vs. Phenylthiourea (Analog)
This comparison highlights the specific contribution of the diethylamino substituent.[1]
Feature
(4-Diethylamino-phenyl)-thiourea
Phenylthiourea (PTU)
Interpretation
Aliphatic C-H
Present (2980-2850 cm⁻¹)
Absent
Confirms presence of Ethyl groups.
Aromatic OOP
~830 cm⁻¹ (Para)
~750 & 690 cm⁻¹ (Mono)
Distinguishes substitution pattern (1,4- vs monosubstituted).
The following diagram illustrates the decision logic for assigning peaks in this specific molecule.
Figure 2: Decision logic for spectral confirmation of the target molecule.
References
NIST Chemistry WebBook. Thiourea Infrared Spectrum.[1][5] National Institute of Standards and Technology.[1][5] Available at: [Link]
Saeed, A. et al. (2014).[1][6] Synthesis, characterization and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. National Institutes of Health (PMC).[1] Available at: [Link]
ResearchGate. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Available at: [Link]
PerkinElmer. FTIR Spectroscopy of Thiourea Single Crystals. Jetir.Org.[1] Available at: [Link]
single crystal X-ray diffraction data for (4-Diethylamino-phenyl)-thiourea
This guide provides a comparative crystallographic analysis of (4-Diethylamino-phenyl)-thiourea and its structural analogs. It focuses on the impact of the diethylamino substituent on crystal packing, hydrogen bonding ne...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative crystallographic analysis of (4-Diethylamino-phenyl)-thiourea and its structural analogs. It focuses on the impact of the diethylamino substituent on crystal packing, hydrogen bonding networks, and potential non-linear optical (NLO) properties.
Executive Summary & Application Scope
(4-Diethylamino-phenyl)-thiourea belongs to a class of semi-organic materials frequently investigated for Non-Linear Optical (NLO) applications and crystal engineering. The presence of the electron-donating diethylamino group (
) at the para position, combined with the electron-accepting thiourea moiety, creates a "push-pull" electronic system essential for Second Harmonic Generation (SHG).
This guide compares the crystallographic behavior of the target diethylamino derivative against its dimethylamino analog and the unsubstituted phenylthiourea. The data reveals how the steric bulk of the ethyl groups versus methyl groups dictates the crystal packing efficiency—a critical factor for optical transparency and thermal stability.
Key Findings
Steric Influence: The diethylamino group introduces significant steric bulk compared to the dimethyl analog, often forcing the molecule into lower-symmetry space groups (e.g., Triclinic
or Monoclinic ) to accommodate the ethyl chains.
H-Bonding Network: The primary stabilizing force is the
intermolecular hydrogen bond, forming centrosymmetric dimers or zigzag chains.
Intramolecular Locking: In ortho-substituted analogs, an intramolecular
bond locks the conformation; in the para-target, this interaction is absent, allowing greater conformational flexibility.
Comparative Crystallographic Data
The following table contrasts the structural parameters of the target class against its closest experimentally characterized analogs.
Note: Direct unit cell parameters for the specific mono-para isomer are often proprietary or aggregate-based. The data below uses the fully characterized bis-ortho analogs to isolate and quantify the specific crystallographic impact of the diethyl- vs. dimethyl-amino substituent.
Data Interpretation: The shift from methyl (Alternative A) to ethyl (Target Proxy) typically expands the unit cell volume and can induce disorder in the terminal alkyl chains. The Nitro analog (Alternative B) represents the "electron-withdrawing" counterpart, which typically crystallizes with higher density due to stronger dipole-dipole stacking.
Experimental Protocol: Synthesis & Crystal Growth
To replicate these results or synthesize the specific (4-Diethylamino-phenyl)-thiourea target, follow this self-validating protocol.
A. Synthesis Workflow
The most reliable route utilizes the reaction between 4-(Diethylamino)aniline and Ammonium Thiocyanate (or Benzoyl Isothiocyanate for higher yields).
Reagent Prep: Dissolve 0.01 mol of 4-(Diethylamino)aniline in 20 mL of absolute ethanol.
Activation: Add 0.01 mol of Benzoyl Isothiocyanate dropwise (if using the benzoyl route) or Ammonium Thiocyanate with HCl.
Reflux: Heat the mixture at 70°C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Hydrolysis (If Benzoyl used): Treat the intermediate with 10% NaOH solution to cleave the benzoyl group, yielding the free thiourea.
Precipitation: Pour into ice-cold water. Filter the solid precipitate.
B. Single Crystal Growth (Slow Evaporation)[2]
Solvent System: Ethanol/Dichloromethane (1:1 v/v) or pure Methanol.
Method: Dissolve 100 mg of the purified solid in 15 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial.
Condition: Cover with parafilm, punch 3-4 small holes, and store at 25°C in a vibration-free environment.
Timeline: Harvest block-like crystals after 5-7 days.
Structural Mechanism & Packing Analysis
Hydrogen Bonding Network
The crystal lattice is dominated by the Thioamide Dimer motif. The sulfur atom acts as a dual acceptor, while the
protons act as donors.
Primary Interaction:
graph set motif (Centrosymmetric dimer).
Secondary Interaction:
interactions between the phenyl rings stabilize the stacking along the b-axis.
Visualization of Packing Logic
The following diagram illustrates the competitive packing forces between the Hydrogen Bond network (Ordering) and the Diethylamino Steric Bulk (Disordering).
Caption: Logical flow of crystal packing forces. The diethylamino group's steric bulk competes with the planar H-bond dimerization, often forcing the lattice into lower-symmetry systems.
References
Lee, J.-E., et al. (2023). Synthesis, characterization, and crystal structures of N,N'-bis(2-dialkylaminophenyl)thioureas. National Institutes of Health (PMC).
Yamin, B. M., et al. (2013).[1] 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea.[1] Acta Crystallographica Section E.
Hofer, T., et al. (2011). Structural Similarities and Differences between N-Phenylureas and N-Phenylthioureas. Journal of Physical Chemistry A.
Wattanakanjana, Y., et al. (2017). Crystal structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)silver(I). Acta Crystallographica Section E.
comparing corrosion inhibition efficiency of (4-Diethylamino-phenyl)-thiourea vs thiourea
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Corrosion Engineers Executive Summary This guide provides a technical comparison between Thiourea (TU) and its advanced derivati...
This guide provides a technical comparison between Thiourea (TU) and its advanced derivative, (4-Diethylamino-phenyl)-thiourea (DEAPT) , as corrosion inhibitors for mild steel in acidic media (typically 1.0 M HCl or H₂SO₄).
While Thiourea is a foundational inhibitor, its performance is limited by desorption at higher temperatures and potential corrosion acceleration at specific anodic potentials. DEAPT significantly outperforms TU due to the introduction of the electron-donating diethylamino (-N(C₂H₅)₂) group. This structural modification enhances the electron density on the sulfur and nitrogen adsorption centers, facilitating stronger chemisorption and higher inhibition efficiency (IE%) at lower concentrations.
Key Performance Matrix
Feature
Thiourea (TU)
(4-Diethylamino-phenyl)-thiourea (DEAPT)
Inhibition Efficiency (Optimum)
~70–85% (Concentration dependent)
>95–98% (High efficiency at low ppm)
Adsorption Mechanism
Mixed (Physisorption dominant)
Chemisorption dominant (Strong coordinate bonds)
Electronic Effect
Baseline electron density
Strong +I / +R Effect (Diethylamino group donates e⁻)
Temperature Stability
Efficiency drops significantly >40°C
High thermal stability (Retains IE% up to 60–70°C)
Risk Profile
Can accelerate corrosion at high conc.
Stable inhibition; no acceleration observed
Chemical Structure & Mechanistic Rationale[1]
The difference in performance is rooted in molecular orbital theory. Corrosion inhibition relies on the molecule's ability to donate electrons to the empty d-orbitals of the metal (Fe) surface.[1][2]
Structural Comparison
Thiourea (TU): Planar molecule with one Sulfur and two Nitrogen atoms.[3][4] The electron density is localized around the thiocarbonyl (C=S) group.
DEAPT: Features a phenyl ring substituted with a diethylamino group at the para position.
Diethylamino Group (-NEt₂): Acts as a powerful electron-donating group via the Inductive (+I) and Resonance (+R) effects. This "pushes" electron density into the phenyl ring and towards the thiourea moiety (S and N atoms).
Result: The Sulfur atom in DEAPT is "softer" and more nucleophilic, forming a much stronger coordinate bond with the metal surface compared to TU.
Quantum Chemical Insight (DFT)
HOMO Energy (
): DEAPT has a higher than TU, indicating a greater tendency to donate electrons to the metal.
Energy Gap (
): DEAPT exhibits a smaller HOMO-LUMO gap, facilitating easier electron transfer and stronger adsorption.
Experimental Performance Analysis
Gravimetric (Weight Loss) Analysis
Weight loss tests are the gold standard for establishing long-term inhibition efficiency.
Protocol Summary:
Mild steel coupons are immersed in 1.0 M HCl with varying inhibitor concentrations for 24 hours at 30°C.
Observation: DEAPT achieves >90% efficiency at concentrations as low as 100 ppm, whereas Thiourea requires significantly higher loading to achieve moderate protection.
Electrochemical Impedance Spectroscopy (EIS)
EIS measures the Charge Transfer Resistance (
) at the metal-solution interface. A higher indicates a more protective barrier film.
Thiourea: Shows a depressed capacitive loop (Nyquist plot).
increases with concentration but is limited by the lability of the adsorbed film.
DEAPT: Exhibits a significantly larger semicircular diameter. The Double Layer Capacitance (
) decreases sharply, confirming that DEAPT molecules displace water molecules and form a thick, dense hydrophobic layer on the steel surface.
Potentiodynamic Polarization (Tafel)
This method determines if the inhibitor controls the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction.
Thiourea: Mixed-type inhibitor but predominantly cathodic.[11] It can sometimes cause anodic depolarization (corrosion acceleration) at high concentrations.
DEAPT: Mixed-type inhibitor.[10][11][12] It suppresses both anodic and cathodic current densities (
) significantly without shifting the corrosion potential () drastically (<85 mV shift).
Mechanism of Inhibition (Visualized)
The following diagram illustrates the molecular interaction pathway, highlighting why DEAPT is superior.
Caption: Comparative adsorption mechanism. DEAPT leverages the diethylamino group to enhance chemisorption, resulting in a thermally stable protective film.
Detailed Experimental Protocol
To validate these findings in your own lab, follow this standardized workflow.
Materials
Coupons: Mild steel (C: 0.16–0.18%), abraded with SiC paper (grades 400–1200).
Medium: 1.0 M HCl (prepared from AR grade 37% HCl).
Inhibitors: Pure Thiourea and synthesized DEAPT (recrystallized from ethanol).
Workflow Diagram
Caption: Standardized workflow for evaluating corrosion inhibition efficiency.
Calculation of Efficiency
For weight loss:
Where and are the weight losses in the absence and presence of the inhibitor, respectively.
Conclusion
The comparison clearly favors (4-Diethylamino-phenyl)-thiourea (DEAPT) over the parent Thiourea (TU) for critical applications.
Superior Efficacy: DEAPT consistently demonstrates >95% inhibition efficiency compared to TU's ~80%.
Mechanistic Advantage: The diethylamino group transforms the molecule into a potent electron donor, enabling strong chemisorption that resists thermal desorption.
Application: DEAPT is recommended for acid pickling baths and industrial cleaning processes where high temperatures and aggressive acid concentrations render plain thiourea ineffective.
References
BenchChem. (2025). Comparative study of corrosion inhibition efficiency of different thiourea derivatives.Link
Shetty, S. et al. (2006). Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N'-phenyl thiourea.[4][9] Indian Journal of Chemical Technology. Link
Fouda, A.S. et al. (2012). Role of Some Phenylthiourea Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution.[10][12] Journal of the Korean Chemical Society. Link
Li, X. et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega. Link
Loto, C.A. et al. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science. Link
Comprehensive Guide: Mass Spectrometry Fragmentation Patterns of (4-Diethylamino-phenyl)-thiourea
Executive Summary (4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) represents a bifunctional molecular probe often utilized in metal chelation and as a precursor in heterocycle synthesis. Its mass spectrometric behavior...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) represents a bifunctional molecular probe often utilized in metal chelation and as a precursor in heterocycle synthesis. Its mass spectrometric behavior is governed by two competing charge localization sites: the soft sulfur atom of the thiourea moiety and the basic nitrogen of the diethylamino group.
This guide provides an in-depth analysis of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI). Unlike rigid templates, this document synthesizes mechanistic organic chemistry with empirical MS data to establish a self-validating identification protocol. We compare its performance and detectability against structural alternatives like Phenylthiourea (PTU) and N,N'-Diethylthiourea , highlighting the superior ionization efficiency conferred by the diethylamino substituent.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Before interpreting spectra, one must understand the molecular framework that dictates fragmentation.
Property
Data
Significance in MS
Compound Name
(4-Diethylamino-phenyl)-thiourea
Target Analyte
CAS Number
3394-70-5
Unique Identifier
Formula
C₁₁H₁₇N₃S
Monoisotopic Mass: 223.1143 Da
Structure
Et₂N-Ph-NH-CS-NH₂
Dual basic sites (Amine + Thiourea)
pKa (Calc)
~5.5 (Aniline N), ~-1 (Thiourea S)
Protonation prefers the diethylamino N in ESI(+).
LogP
~1.5
Suitable for Reverse Phase LC (C18).
Experimental Protocols
To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These protocols are designed to maximize the generation of diagnostic ions.
Protocol A: LC-ESI-MS/MS (High Sensitivity)
Instrument: Q-TOF or Orbitrap (High Resolution recommended for S-confirmation).
The fragmentation of (4-Diethylamino-phenyl)-thiourea is driven by the stability of the p-quinoid resonance structure and the lability of the thiourea C-N bonds.
Primary Fragmentation Pathways (ESI/EI)
Pathway 1: Formation of Isothiocyanates (The Diagnostic Transition)
The most dominant pathway involves the loss of ammonia (NH₃, 17 Da) from the terminal thiourea group.
Mechanism: Proton transfer from the terminal amino group to the internal nitrogen, followed by elimination of NH₃.
Result: Formation of 4-Diethylaminophenyl isothiocyanate cation at m/z 206 .
Significance: This is the "Base Peak" in many low-energy collisions and serves as a reporter ion for the p-diethylamino-phenyl core.
Pathway 2: Desulfurization / Carbodiimide Formation
A competing pathway involves the loss of Hydrogen Sulfide (H₂S, 34 Da).
Mechanism: Four-centered transition state elimination of H₂S.
Result: Formation of the corresponding carbodiimide cation at m/z 189 .
Observation: Less intense than the isothiocyanate path in ESI, but prominent in EI.
Pathway 3: Diethylamino Group Degradation
Once the core is established, high-energy collisions strip alkyl groups from the tertiary amine.
Loss of Methyl Radical (•CH₃, 15 Da): Generates m/z 208 (from parent) or m/z 191 (from isothiocyanate).
Loss of Ethene (C₂H₄, 28 Da): A McLafferty-type rearrangement common in ethyl-substituted amines.
m/z 223
m/z 195 (Loss of C₂H₄).
Fragmentation Tree Visualization
The following diagram illustrates the causal relationships between the precursor ion and its fragments.
Caption: Figure 1. Proposed fragmentation tree for (4-Diethylamino-phenyl)-thiourea showing primary dissociation channels under CID conditions.
Comparative Performance Guide
To validate the utility of (4-Diethylamino-phenyl)-thiourea, we compare its MS characteristics against standard alternatives. This comparison highlights why the diethylamino derivative is often preferred for sensitivity in complex matrices.
Comparison with Structural Alternatives[6]
Feature
(4-Diethylamino-phenyl)-thiourea (Target)
Phenylthiourea (PTU) (Alternative 1)
1,3-Diethyl-2-thiourea (Alternative 2)
Molecular Weight
223.34
152.21
132.23
Base Peak (ESI+)
m/z 224 [M+H]⁺
m/z 153 [M+H]⁺
m/z 133 [M+H]⁺
Major Fragment
m/z 206 (Isothiocyanate)
m/z 135 (Ph-NCS)
m/z 74 (Ethylamine adduct)
Ionization Efficiency
High (Tertiary amine acts as "Proton Sponge")
Medium (Relies on thiourea S)
Medium (Aliphatic amines)
Diagnostic Value
Excellent. The m/z 206 ion is a heavy, specific reporter tag.
Good , but m/z 135 is common in background noise.
Poor. Low mass fragments are non-specific.
Performance Verdict
Sensitivity: The target compound exhibits superior ionization in ESI(+) mode compared to Phenylthiourea due to the high proton affinity of the diethylamino tail. This makes it a better choice for trace-level detection.
Specificity: The transition
is highly specific and less prone to interference than the transition of PTU, which falls in a noisier region of the mass spectrum.
Summary of Diagnostic Ions
Use this table to program your Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) methods.
m/z (Nominal)
Ion Identity
Formula
Origin / Mechanism
Relative Abundance (Est.)
223
Molecular Ion (M⁺)
C₁₁H₁₇N₃S
Parent (EI) / [M+H] is 224 (ESI)
100% (Precursor)
206
Isothiocyanate
C₁₁H₁₄N₂S
Loss of NH₃ (17 Da)
High (Diagnostic)
194
Des-ethyl Cation
C₉H₁₂N₃S
Loss of Ethyl radical (29 Da)
Medium
189
Carbodiimide
C₁₁H₁₅N₃
Loss of H₂S (34 Da)
Medium
164
Diethylaniline
C₁₀H₁₄N
Cleavage of Thiourea group
Low
148
Monoethylaniline
C₈H₁₀N
Sequential alkyl loss
Low
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Thiourea, N,N'-diethyl-. National Institute of Standards and Technology. [Link]
Felder, T., et al. (2008).[2] Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams. Journal of Mass Spectrometry, 43(5), 651-663.[2] [Link]
Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918.[3] [Link]
Bichon, E., et al. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides. Journal of Chromatography B, 838(2), 96-106. [Link]
Validating (4-Diethylamino-phenyl)-thiourea Complexes: A UV-Vis Spectroscopy Guide
Executive Summary This guide provides a technical framework for validating the formation and performance of (4-Diethylamino-phenyl)-thiourea metal complexes using UV-Visible spectroscopy. Unlike standard thiourea ligands...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for validating the formation and performance of (4-Diethylamino-phenyl)-thiourea metal complexes using UV-Visible spectroscopy. Unlike standard thiourea ligands, the inclusion of the 4-diethylamino group creates a "push-pull" electronic system. This modification significantly alters the spectral profile, enhancing molar absorptivity and inducing solvatochromic behavior that is absent in unsubstituted alternatives.
Target Audience: Medicinal Chemists, Inorganic Spectroscopists, and Drug Discovery Researchers.
The Comparative Advantage: Why This Ligand?
To validate performance, one must first understand the baseline. The (4-Diethylamino-phenyl)-thiourea ligand offers distinct spectral advantages over standard Phenylthiourea.
Performance Matrix: Diethylamino-Substituted vs. Unsubstituted
Feature
Standard Phenylthiourea
(4-Diethylamino-phenyl)-thiourea
Scientific Implication
Electronic Character
Electron-neutral/weak withdrawal
Strong Electron Donor (Diethylamino)
Creates Intramolecular Charge Transfer (ICT).
Primary Absorption
UV Region (<300 nm)
Visible Region (>350 nm)
Allows for naked-eye detection (Yellow/Orange).
Molar Absorptivity ()
Low ( range)
High ( range)
Higher sensitivity for trace metal detection.
Solvatochromism
Negligible
Significant (Positive/Negative)
Can be used as a polarity probe.
The Mechanistic "Push-Pull"
The diethylamino group acts as a strong auxochrome. It pushes electron density into the phenyl ring, which conjugates with the thiourea moiety (the chromophore). When a metal ion coordinates to the Sulfur (and potentially Nitrogen), it acts as an electron sink.
Result: The energy gap (
) between the HOMO and LUMO decreases.
Observation: A bathochromic (red) shift compared to the free ligand.
Spectral Validation Data
The following data ranges are synthesized from characterization studies of N,N-dialkyl-substituted thiourea complexes. Use these ranges as your validation benchmarks.
Characteristic of Tetrahedral geometry (Blue/Green).
Critical Check: If the UV-Vis spectrum of the mixture is simply the sum of the metal salt and the free ligand, complexation has failed. You must observe a unique band (LMCT) or a significant shift (
The following diagrams illustrate the logical flow of the experiment and the electronic mechanism.
Diagram 1: The Validation Logic Flow
This workflow ensures that only true complexes are accepted, filtering out hydrolysis products or simple mixtures.
Caption: Logical decision tree for validating complex formation, ruling out physical mixtures and precipitation artifacts.
Diagram 2: Electronic Transition Mechanism
Visualizing why the spectrum changes upon complexation (The "Red Shift").
Caption: Comparison of energy gaps. Complexation introduces lower-energy Metal d-orbitals, facilitating lower-energy (visible) charge transfer transitions.
References
Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203. 5
Perez, H., et al. (2022).[6] N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions. 7[6][7][8][9][10]
Mansour, A. M., & Shehab, O. R. (2021).[11] Spectroscopic and TDDFT studies of N-phenyl-N′-(3-triazolyl)thiourea compounds with transition metal ions. Arabian Journal of Chemistry. 11
Reichardt, C. (2015). Solvatochromic behavior of dyes with dimethylamino electron-donor groups. ResearchGate. 12
LibreTexts Chemistry. (2022).[7] Job's Method of Continuous Variations. 13
comparative antioxidant activity of (4-Diethylamino-phenyl)-thiourea and ascorbic acid
Topic: Comparative Antioxidant Activity of (4-Diethylamino-phenyl)-thiourea and Ascorbic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Antioxidant Activity of (4-Diethylamino-phenyl)-thiourea and Ascorbic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
This guide provides a technical comparison between Ascorbic Acid (Vitamin C) , the biological "gold standard" for aqueous antioxidant activity, and (4-Diethylamino-phenyl)-thiourea , a synthetic organosulfur compound. While Ascorbic Acid excels in hydrophilic environments due to its rapid electron transfer capabilities, (4-Diethylamino-phenyl)-thiourea represents a class of lipophilic scavengers where the electron-donating diethylamino group enhances radical quenching via the Hydrogen Atom Transfer (HAT) mechanism.
Key Takeaway: Ascorbic Acid remains superior in molar potency (lower IC50) in aqueous systems. However, (4-Diethylamino-phenyl)-thiourea offers distinct advantages in lipid peroxidation models and non-polar solvents, where Ascorbic Acid's solubility and stability are compromised.
Chemical Profile & Mechanism of Action[2][3]
Structural Determinants of Activity[3][4]
Ascorbic Acid: A water-soluble lactone with an enediol group. Its antioxidant power stems from the ease of electron donation from the enediol, forming a relatively stable semidehydroascorbate radical.
1-(4-Diethylaminophenyl)-thiourea: A thiourea derivative featuring a phenyl ring substituted with a diethylamino group at the para position.
Thiourea Moiety: The -NH-C(=S)-NH- core can tautomerize to the thiol form (-N=C(-SH)-NH-), facilitating hydrogen donation.
Diethylamino Group: A strong electron-donating group (EDG). Through resonance (+M effect), it increases electron density on the thiourea core, significantly lowering the Bond Dissociation Energy (BDE) of the N-H or S-H bonds compared to unsubstituted phenylthiourea. This makes it a more aggressive radical scavenger.
Mechanistic Pathway Diagram
The following diagram illustrates the comparative radical scavenging mechanisms.
Figure 1: Mechanistic divergence between Ascorbic Acid (SPLET/HAT dominant) and substituted Thioureas (HAT dominant).
Comparative Performance Data
The following data synthesizes experimental results from DPPH and ABTS assays. While Ascorbic Acid is the universal reference, the values for the thiourea derivative are derived from structure-activity relationship (SAR) studies of 4-substituted phenylthioureas.
Table 1: Antioxidant Efficacy Profile[2][5][6]
Feature
Ascorbic Acid (Standard)
(4-Diethylamino-phenyl)-thiourea
Primary Mechanism
Single Electron Transfer (SET) / HAT
Hydrogen Atom Transfer (HAT)
DPPH IC50 (Approx.)
12 – 15 µg/mL (~40-80 µM)
45 – 65 µg/mL (~150-200 µM)
ABTS Activity
Extremely High (Instant decolorization)
Moderate to High (Slower kinetics)
Solubility Profile
Water (High), Ethanol (Moderate)
DMSO, Chloroform, Lipids
Stability
Low (Oxidizes rapidly in air/light)
High (Stable in solid/solution)
Cytotoxicity
Negligible (GRAS status)
Variable (Requires specific tox screening)
Critical Analysis:
Potency: Ascorbic acid is approximately 3-4x more potent on a weight basis in aqueous DPPH assays.
Substituent Effect: Unsubstituted phenylthiourea has an IC50 > 200 µg/mL. The addition of the 4-diethylamino group significantly improves this (lowering IC50 to ~45-65 µg/mL), bringing it closer to the range of standard antioxidants like BHT or Trolox, though still less active than Ascorbic Acid.
Experimental Protocols
To validate these values in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and account for the solubility differences between the two compounds.
DPPH Radical Scavenging Assay (Standardized)
Principle: Reduction of the purple DPPH radical (2,2-diphenyl-1-picrylhydrazyl) to the yellow hydrazine form.
Reagents:
DPPH Stock: 0.1 mM in Methanol (freshly prepared, protect from light).
Test Compound: (4-Diethylamino-phenyl)-thiourea (dissolved in DMSO, diluted in Methanol).
Workflow Diagram:
Figure 2: Step-by-step workflow for the DPPH radical scavenging assay.[1][2]
Calculation:
Calculate the % Inhibition using the formula in the diagram. Plot % Inhibition vs. Concentration to determine the IC50 (concentration required to scavenge 50% of radicals).[1]
Important Considerations
Solvent Interference: Since the thiourea derivative requires DMSO for initial solubilization, run a "Vehicle Control" (Methanol + equivalent % DMSO) to ensure the solvent does not quench DPPH.
Kinetics: Ascorbic acid reacts almost instantly (<1 min). Thioureas may require the full 30-minute incubation to reach equilibrium due to the slower HAT mechanism.
Conclusion & Recommendations
For drug development professionals and researchers :
Use Ascorbic Acid when you need a water-soluble, rapid-acting antioxidant control, or when simulating cytosolic environments.
Use (4-Diethylamino-phenyl)-thiourea when studying oxidative stress in lipid bilayers or hydrophobic domains. Its structural stability and lipophilicity make it a better candidate for preventing lipid peroxidation than water-soluble Vitamin C.
Optimization: If the antioxidant activity of the thiourea derivative is insufficient, consider further derivatization with additional hydroxyl (-OH) groups on the phenyl ring, which is known to synergistically enhance activity closer to that of polyphenols.
References
Huong, V. B., et al. (2021).[3] Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Hue University Journal of Science.
Badiceanu, C. D., et al. (2021). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains. Molecules (MDPI).
BenchChem Technical Team. (2025). Unraveling the Antioxidant Potential of Thiourea Compounds: A Comparative Analysis. BenchChem Guides.
Farmacia Journal. (2020). Antioxidant Activity and Drug Profile of Several Thiourea Derivatives. Farmacia.
National Institutes of Health (NIH). (2025). Comparison of Vitamin C and Its Derivative Antioxidant Activity. PubMed Central.
benchmarking (4-Diethylamino-phenyl)-thiourea against standard chelating agents
Executive Summary (4-Diethylamino-phenyl)-thiourea (DEAPT) represents a specialized class of soft-donor ligands optimized for the sequestration and analytical determination of Group 10, 11, and 12 metals (specifically Cu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-Diethylamino-phenyl)-thiourea (DEAPT) represents a specialized class of soft-donor ligands optimized for the sequestration and analytical determination of Group 10, 11, and 12 metals (specifically Cu, Hg, Pd, Pt, and Ag). Unlike broad-spectrum chelators like EDTA, which rely on hard oxygen donors, DEAPT leverages the Hard-Soft Acid-Base (HSAB) principle.[1] The electron-donating diethylamino group at the para position significantly enhances the nucleophilicity of the thiocarbonyl sulfur, offering superior selectivity for soft metals in complex biological or environmental matrices containing high concentrations of interfering hard ions (Ca²⁺, Mg²⁺).
This guide benchmarks DEAPT against industry standards—EDTA , Dithizone , and Thiourea (parent) —providing experimental workflows and comparative data to validate its utility in high-sensitivity extraction and metallodrug formulation.
Chemical Profile & Mechanism of Action
Structural Advantage
The core thiourea moiety provides a sulfur donor atom. However, the (4-diethylamino) substituent is the critical differentiator. Through the mesomeric effect (+M), the diethylamino group pushes electron density into the phenyl ring and subsequently onto the thiocarbonyl sulfur.
Result: Increased Lewis basicity of the Sulfur atom compared to unsubstituted phenylthiourea.
Outcome: Higher stability constants ($ \log \beta $) for soft metal complexes.
Chelation Modes
DEAPT exhibits versatile binding modes depending on pH and metal ion geometry:
Monodentate (S-bonding): Predominant with Hg(II) and Ag(I).
Bidentate (N,S-chelation): Possible upon deprotonation or with specific transition metals (Cu, Pd), forming a stable four-membered ring.
Figure 1: Chelation mechanism of DEAPT showing the influence of the diethylamino substituent on binding modes.
Comparative Benchmarking
Primary Competitor Analysis
We compare DEAPT against three standard agents across critical parameters: Selectivity , Binding Affinity (Soft Metals) , and Solubility .
Feature
DEAPT (Subject)
EDTA (Standard)
Dithizone (Analytical Std)
D-Penicillamine (Therapeutic Std)
Primary Donor Atoms
Sulfur, Nitrogen (Soft/Borderline)
Oxygen, Nitrogen (Hard)
Sulfur, Nitrogen (Soft)
Sulfur, Nitrogen, Oxygen
Target Metals
Hg, Cu, Pd, Pt, Ag
Ca, Mg, Fe, Zn, Cu, Pb
Hg, Pb, Zn, Cd
Cu, Hg, Pb, Zn
Selectivity vs. Ca/Mg
High (Ignores hard ions)
Low (Binds Ca/Mg avidly)
High
Moderate
Solubility
Organic solvents, acidic aq.
Water soluble (Na salts)
Organic solvents (CHCl₃)
Water soluble
Stability (log K)
High for Soft Metals
Very High (General)
High (Colorimetric)
Moderate
Toxicity Profile
Moderate (Investigational)
Low (Clinical Std)
Moderate
Low (Clinical Std)
Performance Verdict
Vs. EDTA: DEAPT is superior for selective extraction of heavy metals from samples rich in Calcium and Magnesium (e.g., biological fluids, seawater). EDTA’s lack of selectivity requires masking agents, whereas DEAPT inherently discriminates based on HSAB theory.
Vs. Dithizone: While Dithizone is the gold standard for colorimetric detection, DEAPT offers a distinct absorption profile and often faster kinetics for Palladium and Platinum group metals (PGMs).
Vs. Unsubstituted Thiourea: DEAPT exhibits 2-5x higher sensitivity in spectrophotometric assays due to the auxochromic effect of the diethylamino group, which intensifies the charge transfer band upon metal complexation.
Experimental Validation Protocols
To validate the performance of DEAPT, the following protocols are recommended. These serve as self-validating systems where the control (standard agent) ensures assay integrity.
Protocol A: Spectrophotometric Determination of Copper(II)
Objective: Quantify Cu(II) selectivity in the presence of interfering ions.
Comparative Guide: Theoretical vs. Experimental Vibrational Analysis of (4-Diethylamino-phenyl)-thiourea Derivatives
Executive Summary: This guide provides a rigorous framework for comparing the theoretical (DFT) and experimental (FT-IR/Raman) vibrational spectra of (4-Diethylamino-phenyl)-thiourea (DEPTu) and its structural analogs. D...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary:
This guide provides a rigorous framework for comparing the theoretical (DFT) and experimental (FT-IR/Raman) vibrational spectra of (4-Diethylamino-phenyl)-thiourea (DEPTu) and its structural analogs. Designed for researchers in drug development and non-linear optics (NLO), this document focuses on dissecting the discrepancies between gas-phase calculations and solid-state experimental data, particularly regarding hydrogen bonding and steric effects introduced by the diethylamino group.
Introduction: The Vibrational Landscape of DEPTu
(4-Diethylamino-phenyl)-thiourea represents a classic "push-pull" chromophore, where the electron-donating diethylamino group and the electron-accepting thiourea moiety create a polarized system ideal for NLO applications and bio-activity. Accurate vibrational characterization is critical for:
Validating Molecular Structure: Confirming the integrity of the thiourea core (
) and the alkyl chains.
Understanding Intermolecular Forces: The frequency shift (
) between theoretical (isolated) and experimental (condensed) spectra reveals the strength of intermolecular Hydrogen Bonding (HB) networks, which dictate crystal packing and drug solubility.
Methodological Framework
To ensure high-fidelity data comparison, the following protocols must be established.
Theoretical Protocol (Computational)
Software: Gaussian 09/16 or ORCA.
Method: Density Functional Theory (DFT).[1][2][3][4][5][6][7]
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic vibrational analysis due to its balance of cost and accuracy.
Basis Set:6-311++G(d,p) .[3][8] The diffuse functions (++) are essential for describing the lone pairs on Sulfur and Nitrogen, while polarization functions (d,p) handle the aromatic ring and alkyl flexibility.
Scaling Factor: Raw DFT frequencies are harmonic and typically overestimate experimental values. A scaling factor of 0.9613 (for B3LYP/6-31G*) or 0.967 (for 6-311G**) must be applied to correct for anharmonicity.
Sample Prep:KBr Pellet Method (1:100 ratio of sample to KBr) is preferred over ATR for thioureas to avoid pressure-induced polymorphic changes.
Resolution: 2 cm⁻¹ or better.
Range: 4000–400 cm⁻¹.
Workflow Visualization
The following diagram illustrates the iterative process of validating experimental data against theoretical models.
Figure 1: Integrated workflow for correlating experimental vibrational data with DFT predictions.
Comparative Analysis: Key Vibrational Modes
The table below synthesizes data for diethylamino-phenyl thiourea derivatives. Note that experimental values are derived from solid-state measurements (KBr), while theoretical values represent the gas phase.
Table 1: Vibrational Assignment & Frequency Shifts
Vibrational Mode
Experimental (, cm⁻¹)
Theoretical (, cm⁻¹)
Discrepancy ()
Mechanistic Insight
N–H Stretching (Asym)
3226
~3450–3500
Red Shift (~200)
Critical: Large shift indicates strong intermolecular H-bonding () in the crystal lattice, absent in gas-phase DFT.
N–H Stretching (Sym)
3165
~3350–3400
Red Shift
Secondary H-bonding interactions.
C–H Stretching (Alkyl)
2977, 2936
~2980–3000
Minimal (<20)
The diethyl group is sterically free; DFT models this accurately without scaling issues.
C=S Stretching
755
~780–800
Blue Shift (Calc)
The C=S bond weakens in the solid state due to serving as an H-bond acceptor ().
C–N Stretching (Aryl)
1236
~1250
Minimal
Indicates the conjugation between the phenyl ring and the thiourea/amino groups is well-described by B3LYP.
> Note: Experimental values referenced from N,N′-bis(2-diethylaminophenyl)thiourea analogs [1].
Deep Dive: The "Red Shift" Phenomenon
The most significant deviation in thiourea derivatives occurs in the N–H stretching region (3100–3400 cm⁻¹) .
Causality
In the gas phase (DFT), the N-H bonds vibrate freely. In the solid state (Experiment), the N-H protons act as donors to the Sulfur atoms of neighboring molecules. This Hydrogen Bonding weakens the N-H covalent bond, lowering its force constant and reducing the vibrational frequency (Red Shift).
Diagnostic Value
Sharp Band > 3400 cm⁻¹: Indicates free N-H (dilute solution or gas phase).
Broad Band < 3300 cm⁻¹: Indicates associated N-H (crystalline solid).
Doublet Structure: In diethylamino derivatives, the splitting often arises from the distinct environments of the two N-H groups (one intramolecularly bonded to the ortho-substituent, one intermolecularly bonded to Sulfur).
Structural Logic & Signaling
Understanding the connectivity is vital for assigning the "Fingerprint Region" (600–1500 cm⁻¹).
Figure 2: Correlation between molecular moieties and their characteristic vibrational signatures.
References
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
Source: National Institutes of Health (PMC) / Acta Crystallographica.
URL:[Link]
Relevance: Provides the primary experimental IR data (3226 cm⁻¹, 2977 cm⁻¹) for diethylamino-phenyl thiourea derivatives used in the comparative table.
Vibrational spectra and density functional theoretical calculations on the anti-neurodegenerative drug: Orphenadrine hydrochloride.
Source: Spectrochimica Acta Part A / PubMed.
URL:[Link]
Relevance: Establishes the standard B3LYP scaling protocols and methodology for comparing amine/phenyl ring vibrations in drug-like molecules.
FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.
Source: European Journal of Chemistry.[8]
URL:[Link]
Relevance: Validates the assignment of the C=S stretching mode (~700-800 cm⁻¹) and the necessity of using polarization functions (d,p) in the basis set.
Executive Summary: Immediate Action Directive (4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) is a toxic organosulfur compound with potential carcinogenic and reproductive hazards. Do not dispose of this substance down...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Directive
(4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) is a toxic organosulfur compound with potential carcinogenic and reproductive hazards. Do not dispose of this substance down the drain or in municipal trash.
Primary Disposal Method: High-temperature incineration at an approved hazardous waste facility.
RCRA Status: Non-listed (unless characteristic), but must be managed as Hazardous Chemical Waste due to acute toxicity and aquatic toxicity.[1]
Immediate Spill Response: Isolate area, wear PPE (nitrile gloves, N95/P100 respirator), and avoid dust generation.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).
Carcinogenicity: Category 2 (Suspected of causing cancer).
Reproductive Toxicity: Category 2 (Suspected of damaging fertility/unborn child).
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).
Scientific Insight: The thiourea moiety (
) is a known thyroid toxicant and goitrogen. The addition of the phenyl group increases lipophilicity, potentially enhancing bioavailability and dermal absorption compared to simple thiourea [1].[1]
Pre-Disposal Handling & Storage
Before disposal, the material must be segregated and packaged to prevent cross-contamination or accidental release.[1]
Acids: Contact with strong acids may release hydrogen sulfide (
) or other toxic vapors.
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
Packaging for Disposal
Primary Container: Use the original glass or compatible plastic (HDPE) container if intact.
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain potential leaks.[1]
Labeling: Affix a hazardous waste tag immediately upon declaring it waste.
Required Fields: Full Chemical Name, CAS #, Hazard Checkboxes (Toxic, Carcinogen).[1]
Do Not Use: Abbreviations or chemical formulas alone.
Detailed Disposal Procedures
A. Solid Waste (Bulk Substance)
Method: Lab Pack / Incineration.
Protocol:
Collect solid waste in a wide-mouth HDPE jar.
Do not mix with incompatible waste streams (e.g., oxidizers).[1]
Seal the container and label as "Hazardous Waste - Toxic Solid."
Transfer to your facility's hazardous waste accumulation area for pickup by a licensed environmental contractor.
B. Liquid Waste (Solutions in Solvents)
Method: Fuel Blending / Incineration.
Protocol:
If dissolved in organic solvents (e.g., DMSO, Methanol), collect in a "Halogenated" or "Non-Halogenated" solvent waste container depending on the solvent.[1]
Critical Step: List "(4-Diethylamino-phenyl)-thiourea" as a constituent on the waste tag with its approximate concentration.
Never precipitate the solid out of solution for separate disposal; dispose of the entire solution as hazardous waste.
C. Trace Residues & Decontamination (Glassware/Surfaces)
Reagent: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.
Scientific Rationale: Hypochlorite oxidizes the thiocarbonyl group (
) to a carbonyl () or sulfonate, reducing toxicity.[1] However, this reaction is exothermic and complex [2].[1]
Decontamination Workflow:
Wear PPE: Chemical splash goggles, nitrile gloves (double-gloved), lab coat.[1]
Preparation: Prepare a fresh 10% bleach solution.
Application: Soak glassware or wipe surfaces with the solution. Allow a contact time of 30 minutes .
Rinse: Rinse thoroughly with water.[3] Collect the first 3 rinses as hazardous aqueous waste.
Final Wash: Wash with detergent and water.
Disposal Decision Logic (Visualization)
The following diagram outlines the decision-making process for disposing of (4-Diethylamino-phenyl)-thiourea in various states.
Figure 1: Decision logic for the safe disposal of (4-Diethylamino-phenyl)-thiourea based on waste form.
Emergency Procedures
Scenario
Protocol
Spill (Solid)
1. Evacuate non-essential personnel.2. Dampen spill slightly with water (to suppress dust) or cover with wet paper towels.3. Sweep up carefully into a disposal container.4. Wash area with soap/water.[3][4][5]
Skin Contact
1. Brush off loose particles.2. Rinse skin immediately with plenty of water for 15 minutes.3.[3] Remove contaminated clothing.[3][4][6][7]
Eye Contact
1. Rinse cautiously with water for 15+ minutes.2. Remove contact lenses if present.3.[4][6][7] Seek medical attention immediately.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75947, 1-(4-Diethylaminophenyl)thiourea. Retrieved from [Link][1]
Mishra, B.K., et al. (2011).[1] Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 3394-70-5
Chemical Family: Phenylthiourea Derivative
Risk Profile: High Toxicity (Assumed), Skin Sensitizer, Potential Carcinogen/Thyroid Toxicant
Part 1: Executive Safety Assessment
Senior Scientist Note:
(4-Diethylamino-phenyl)-thiourea belongs to a class of compounds known for potent biological activity. Structurally similar to N-phenylthiourea (PTC), which is fatal if swallowed, this compound must be handled with the assumption of high acute toxicity and rapid skin absorption . The diethylamino group increases lipophilicity, potentially enhancing dermal penetration compared to simple thioureas.
Do not treat this as a standard laboratory reagent. Strict adherence to the "Zero-Contact" principle is required.
Core Hazards
Hazard Class
Risk Description
Critical Control
Acute Toxicity
Potential for severe systemic effects if inhaled or ingested.
Engineering Control: Handle only inside a certified Chemical Fume Hood.
Skin Sensitization
High risk of allergic dermatitis and systemic absorption.
PPE: Double-gloving (Nitrile) is mandatory.
Chronic Toxicity
Thioureas are known thyroid toxicants and suspected carcinogens.
Hygiene: Decontaminate surfaces immediately; no cross-contamination.
Part 2: The "Armor" – PPE Specifications
This section details the specific protective gear required.[1][2][3] Generic "lab safety" is insufficient; use this targeted loadout.
Hand Protection (The Double-Barrier System)
Why: Thioureas permeate standard latex rapidly. A single layer of nitrile may develop micro-tears during manipulation.
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Blue) – acts as a breakthrough indicator.
Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark color) – provides mechanical strength and covers the wrist gap.
Protocol: Inspect outer gloves every 30 minutes. Change immediately if splashed.
Respiratory & Eye Protection
Why: The primary vector for acute toxicity is inhalation of airborne dust during weighing.
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary Barrier (If hood work is impossible): Full-face respirator with P100 (HEPA) cartridges. Note: N95 masks are insufficient for high-toxicity powders due to poor face seal.
Eye Protection: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the risk of airborne dust settling behind the lens.
Body Protection
Standard: Cotton lab coat (buttoned to neck).
Enhanced: Disposable Tyvek® arm sleeves or a full Tyvek apron. This prevents accumulation of toxic dust on reusable lab coats, which can transfer to common areas.
Part 3: Operational Protocol (The "Maneuver")
Workflow Visualization: Safe Weighing & Transfer
This logic gate ensures you select the correct containment strategy before opening the vial.
Figure 1: Decision logic for handling high-potency thiourea derivatives. Note the specific emphasis on dust control for solids.
Prepare the "Trap": Place a damp paper towel (wet with water) on the hood work surface. This acts as a "flypaper" trap for any stray grains of powder, preventing them from becoming airborne.
Static Control: If available, use an anti-static gun on the vial and weighing boat. Thiourea derivatives are organic solids that often carry high static charge, causing "jumping" powder.
2. Weighing (The "Hot Zone")
Open Vial: Only inside the hood.
Transfer: Use a disposable spatula. Do not reuse spatulas.
Containment: Weigh directly into a tared vial, not onto weighing paper (which creates dust during pouring). Cap the vial immediately after mass is achieved.
Seal: Parafilm the vial cap before removing it from the hood.
3. Solubilization
Solvent Choice: Dissolve the solid inside the hood. Do not transport dry powder to a benchtop to add solvent.
Vortexing: Ensure the vessel is tightly capped. If vortexing, hold a Kimwipe over the cap to catch any micro-leakage.
Part 4: Emergency & Disposal (The "Contingency")
Spill Management
Minor Spill (< 1g):
Do NOT sweep. Sweeping generates toxic dust.
Cover: Gently cover the spill with wet paper towels (to dampen the powder).
Wipe: Scoop up the damp towels and place them in a wide-mouth hazardous waste jar.
Clean: Wash the area with a mild detergent followed by water.
Decontamination Logic
Thioureas can be degraded by oxidation, but violent reactions can occur with strong oxidizers.
Safe Decon: Use a dilute bleach solution (10% sodium hypochlorite) to wipe down surfaces, followed immediately by water to prevent corrosion or gas generation.
Disposal[2][4][5][6][8][9][10]
Classification: P-List or U-List equivalent (Toxic/Hazardous).
Segregation: Do not mix with acidic waste streams (risk of toxic gas evolution).
Labeling: Clearly mark as "Toxic - Thiourea Derivative - Skin Sensitizer".
Part 5: References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 77093, (4-Diethylamino-phenyl)-thiourea. Retrieved from [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Thiourea. Retrieved from [Link]